4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSNWTXFACJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
This guide provides a comprehensive overview of a primary synthetic pathway for 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers and drug development professionals with a robust framework for its preparation.
Introduction: The Significance of Substituted Thiazoles
The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, and anticancer properties. The incorporation of a pyrrolidine moiety at the 2-position and a bromine atom at the 4-position can significantly modulate the molecule's physicochemical properties and biological target interactions. This guide delineates a reliable and efficient two-step synthetic sequence to access this valuable building block.
The overall synthetic strategy involves the initial formation of the 2-(pyrrolidin-1-yl)thiazole core, followed by a regioselective bromination at the C4 position. This approach allows for the late-stage introduction of the bromine atom, a versatile handle for further chemical modifications.
Strategic Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the 2-(pyrrolidin-1-yl)thiazole intermediate via a Hantzsch-type thiazole synthesis. The second step is the regioselective bromination of this intermediate.
Caption: Overall synthesis of this compound.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-1,3-thiazole
The initial step involves the construction of the 2-(pyrrolidin-1-yl)thiazole core. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or a ketone equivalent. In this case, pyrrolidine-1-carbothioamide serves as the thioamide component, and a two-carbon electrophile is required to form the thiazole ring.
Mechanistic Insights
The reaction proceeds through a classic Hantzsch mechanism. The sulfur atom of pyrrolidine-1-carbothioamide acts as a nucleophile, attacking one of the electrophilic carbons of a suitable C2 synthon. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of Hantzsch thiazole synthesis.
Experimental Protocol
A detailed experimental procedure for the synthesis of 2-aminothiazole derivatives is a well-established process.[1][2] The following is an adapted protocol for the synthesis of the 2-(pyrrolidin-1-yl)thiazole intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrrolidine-1-carbothioamide | 116.21 | 1.16 g | 10 mmol |
| 1,2-Dichloroethane | 98.96 | 1.08 g (0.86 mL) | 11 mmol |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a solution of pyrrolidine-1-carbothioamide (10 mmol) in ethanol (20 mL) is added 1,2-dichloroethane (11 mmol).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)-1,3-thiazole.
Step 2: Bromination of 2-(Pyrrolidin-1-yl)-1,3-thiazole
The second step is the regioselective bromination of the 2-(pyrrolidin-1-yl)thiazole intermediate. The electron-donating nature of the pyrrolidine group directs the electrophilic substitution to the C5 position of the thiazole ring. However, with a suitable choice of brominating agent and reaction conditions, bromination can be directed to the C4 position. The use of N-Bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds.
Mechanistic Considerations
Electrophilic aromatic substitution on the thiazole ring is influenced by the substituents. The pyrrolidine group at the C2 position is a strong activating group. While the C5 position is generally the most nucleophilic site in 2-aminothiazoles, the reaction conditions can be tuned to favor bromination at the C4 position.[3] The mechanism involves the attack of the thiazole ring on the electrophilic bromine source (NBS), leading to the formation of a sigma complex, which then loses a proton to restore aromaticity.
Caption: Experimental workflow for the bromination step.
Experimental Protocol
The bromination of thiazoles can be achieved under mild conditions using NBS.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Pyrrolidin-1-yl)-1,3-thiazole | 154.24 | 1.54 g | 10 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 mmol |
| Acetonitrile | 41.05 | 30 mL | - |
Procedure:
-
A solution of 2-(pyrrolidin-1-yl)-1,3-thiazole (10 mmol) in acetonitrile (30 mL) is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (10 mmol) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Characterization Data
The structure of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrrolidine protons and a singlet for the C5-H of the thiazole ring. |
| ¹³C NMR | Resonances for the carbons of the pyrrolidine and thiazole rings, including the carbon bearing the bromine atom. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₇H₉BrN₂S, showing the characteristic isotopic pattern for a bromine-containing compound. |
Conclusion
The synthesis of this compound is presented as a robust and reproducible two-step process. This guide provides a detailed experimental framework, grounded in established chemical principles, to enable researchers to access this valuable heterocyclic building block for applications in drug discovery and development. The described pathway offers a logical and efficient route, utilizing readily available starting materials and standard laboratory techniques.
References
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.
- Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... (2021).
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2008).
- Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.... (2013).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2024). ChemRxiv.
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
- 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. (2002). Synthesis.
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules.
- BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (2022). Zenodo.
- α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. (2021). Organic Process Research & Development.
- ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. (2010).
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2022).
- Intermediates in the Halogenation of Some 2-Aminothiazoles. (1978). Journal of the Chemical Society, Perkin Transactions 1.
-
Synthesis of dispiro[oxindole‐pyrrolidine]‐thiazolo[3,2‐a][1][2]triazines by 1,3‐dipolar cycloaddition. (2011). Journal of Heterocyclic Chemistry.
- Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024).
Sources
An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new thiazole-based scaffolds.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom and a pyrrolidine moiety to the thiazole core, as in this compound, is anticipated to confer unique characteristics that are of significant interest in the design of novel therapeutic agents. The 2-aminothiazole scaffold, a key precursor, is known to be a crucial pharmacophore in a variety of biologically active compounds.[3][4][5][6]
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| ¹H NMR | Protons on the pyrrolidine ring are expected to appear in the aliphatic region (δ 1.8-3.5 ppm). The single proton on the thiazole ring (at the 5-position) would likely appear as a singlet in the aromatic region (δ 6.5-7.5 ppm). |
| ¹³C NMR | Carbons of the pyrrolidine ring are expected in the range of δ 25-50 ppm. The thiazole ring carbons would appear at approximately δ 100-170 ppm. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Proposed Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the synthesis of substituted thiazoles.[7][8][9] A plausible synthetic route is outlined below.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathways for this compound.
Step-by-Step Methodology
Method A: Direct Bromination and Substitution (Less Likely)
-
Bromination of 2-Aminothiazole: 2-Aminothiazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. This reaction typically yields 2-amino-5-bromothiazole as the major product due to the directing effect of the amino group.[10] Achieving bromination at the 4-position directly is challenging.
Method B: Synthesis via 2,4-Dibromothiazole (More Plausible)
-
Synthesis of 2,4-Dibromothiazole: A more reliable approach starts with the synthesis of 2,4-dibromothiazole. This can be achieved from 2-aminothiazole through a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromine source.[11]
-
Regioselective Nucleophilic Substitution: 2,4-Dibromothiazole is then reacted with pyrrolidine. The C-2 position of the thiazole ring is generally more susceptible to nucleophilic attack than the C-4 position.[8][9] Therefore, pyrrolidine is expected to displace the bromine atom at the 2-position, yielding the desired product, this compound.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr generated. The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion.
-
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the interplay of the electron-donating pyrrolidine group, the electron-withdrawing bromine atom, and the inherent reactivity of the thiazole ring.
Reactivity Diagram
Sources
- 1. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole: Synthesis, Properties, and Medicinal Chemistry Applications
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While not a widely cataloged reagent, its structure combines two pharmacologically important scaffolds: the 2-aminothiazole core and the pyrrolidine ring. This document outlines the compound's key physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications as a versatile building block for developing novel therapeutic agents. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers in organic synthesis and drug development.
Compound Identification and Physicochemical Properties
This compound is a disubstituted thiazole featuring a bromine atom at the C4 position and a pyrrolidine ring attached via its nitrogen atom to the C2 position. The combination of the electron-rich pyrrolidine and the versatile thiazole ring makes it a compelling scaffold for library synthesis in drug discovery programs. A specific CAS Number for this compound is not readily found in major chemical databases, suggesting it is a novel or non-commercial entity requiring custom synthesis.
Table 1: Physicochemical and Structural Data
| Property | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature Rules |
| Molecular Formula | C₇H₉BrN₂S | Calculated |
| Molecular Weight | 233.13 g/mol | Calculated |
| Canonical SMILES | C1CCN(C1)C2=NC(=CS2)Br | Structure |
| Monoisotopic Mass | 231.96698 Da | Calculated |
| Appearance | Predicted: Off-white to yellow or brown solid | Analog Comparison |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, MeOH) | Analog Comparison |
| XLogP3 (Predicted) | ~2.9 | Analog Comparison |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-amino- and 2-(substituted amino)-thiazoles is classically achieved via the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide derivative. For the target molecule, a logical and efficient approach involves a two-step sequence starting from pyrrolidine.
Causality of the Synthetic Strategy
The chosen pathway is predicated on the high reactivity of isothiocyanates and the reliability of the Hantzsch cyclization.
-
Step 1: Formation of the Thiourea Intermediate: Pyrrolidine, a secondary amine, acts as a potent nucleophile, readily attacking the electrophilic carbon of a thiocarbonyl precursor. Using an acyl isothiocyanate, such as benzoyl isothiocyanate, generates a stable, easy-to-handle N-benzoyl-N'-pyrrolidinylthiourea intermediate. The benzoyl group serves as a temporary protecting group that can be removed later if necessary, but its presence does not impede the subsequent cyclization.
-
Step 2: Hantzsch Cyclization: The critical ring-forming step requires an α-halocarbonyl compound that provides the C4 and C5 atoms of the thiazole ring. To install a bromine at the C4 position, the logical choice is a 1,1-dihalo-ketone or a related three-carbon synthon that is subsequently brominated. A more direct and modern approach utilizes a brominated three-carbon building block like dibromoacetone or, more specifically, 1,3-dibromoacetone, which reacts with the thiourea to form the 4-bromothiazole ring system directly. The reaction proceeds via nucleophilic attack of the sulfur onto one of the bromo-methyl carbons, followed by intramolecular condensation to form the heterocyclic ring.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(pyrrolidine-1-carbothioyl)pyrrolidine (Intermediate A)
-
To a stirred solution of pyrrolidine (2.0 equivalents) in anhydrous acetonitrile (ACN) at 0 °C under an inert atmosphere (N₂), add benzoyl isothiocyanate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure. The resulting N-benzoylthiourea intermediate can often be used in the next step without further purification. If necessary, purify by flash chromatography on silica gel.
Step 2: Synthesis of this compound (Target Compound)
-
Dissolve the thiourea intermediate (1.0 equivalent) in a suitable solvent such as acetone or ethanol.
-
Add 1,3-dibromoacetone (1.1 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring progress by TLC. The reaction involves the formation of the thiazole ring through condensation.
-
After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure target compound.
Synthetic Workflow Diagram
Caption: The target molecule as a versatile drug discovery scaffold.
Analytical Characterization (Predicted)
Structural confirmation of the synthesized compound would rely on a combination of spectroscopic methods. Based on analogous structures, the following data can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | A singlet for the C5-H of the thiazole ring, expected around δ 6.5-7.5 ppm.Multiplets for the pyrrolidine protons: two -CH₂- groups adjacent to the nitrogen (N-CH₂) around δ 3.4-3.8 ppm, and one -CH₂- group beta to the nitrogen around δ 1.9-2.2 ppm. |
| ¹³C NMR | Thiazole ring carbons: C2 (attached to N) around δ 165-175 ppm, C4 (attached to Br) around δ 110-125 ppm, and C5 around δ 105-115 ppm.Pyrrolidine carbons: N-CH₂ carbons around δ 45-55 ppm and the other -CH₂- carbon around δ 25-30 ppm. |
| Mass Spec. | ESI-MS would show prominent [M+H]⁺ peaks at m/z 232.97 and 234.97, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
| IR Spec. | Characteristic peaks for C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), C-N stretching, and C-H stretching from the pyrrolidine ring. |
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. However, based on the hazards of structurally similar chemicals like 4-bromothiazole and 2-amino-4-bromothiazole, appropriate precautions must be taken. [1][2]
-
Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed. [1][3] * Acute Toxicity, Dermal (Harmful): H312 - Harmful in contact with skin. [1] * Skin Irritation (Causes skin irritation): H315 - Causes skin irritation. [1][3] * Eye Irritation (Causes serious eye irritation): H319 - Causes serious eye irritation. [1][3] * Acute Toxicity, Inhalation (Harmful): H332 - Harmful if inhaled. [1]
-
-
Personal Protective Equipment (PPE):
-
Wear a certified laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Many brominated heterocycles can be light-sensitive; storage in an amber vial is recommended.
-
Conclusion
This compound represents a promising, albeit underexplored, chemical scaffold for modern drug discovery. Its synthesis is readily achievable through established methodologies like the Hantzsch thiazole synthesis. The convergence of the biologically active 2-aminothiazole core, the structurally important pyrrolidine ring, and a chemically versatile bromine handle makes this compound an excellent candidate for building diverse chemical libraries aimed at identifying novel leads for anticancer, antimicrobial, and CNS-targeted therapies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this valuable building block in their research endeavors.
References
Sources
An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of the heterocyclic compound 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This molecule merges two pharmacologically significant scaffolds: the thiazole ring, a common feature in numerous approved drugs, and the pyrrolidine moiety, prevalent in many natural and synthetic bioactive compounds. This guide will delve into the rational design of its synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential as a lead compound in drug discovery, particularly in the areas of antibacterial and anticancer research.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet therapeutic needs. A powerful strategy in this endeavor is the hybridization of known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. The molecule this compound is a prime example of this approach, integrating the structural features of thiazole and pyrrolidine.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in drug design, found in a wide array of therapeutic agents with diverse pharmacological activities.[1] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of alkaloids and synthetic drugs, contributing to their biological potency and pharmacokinetic profiles.[2] The strategic combination of these two rings, further functionalized with a bromine atom, suggests a molecule with significant potential for biological activity.
This guide will provide a detailed exploration of the molecular structure of this compound, offering insights into its synthesis, characterization, and prospective applications in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a planar thiazole ring substituted at the 2-position with a pyrrolidine ring and at the 4-position with a bromine atom.
Molecular Formula: C₇H₉BrN₂S
Molecular Weight: 233.13 g/mol [3]
Structural Representation:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of the Thiourea Intermediate
-
To a solution of pyrrolidine (1.0 eq) in anhydrous acetonitrile, add benzoylisothiocyanate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude thiourea intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
Causality behind Experimental Choices: Acetonitrile is a suitable polar aprotic solvent for this type of condensation reaction. Refluxing provides the necessary energy to overcome the activation barrier for the reaction between the amine and the isothiocyanate.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the purified thiourea intermediate (1.0 eq) in anhydrous acetone.
-
Add 1,2-dibromo-1-ethanone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a mild base such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Causality behind Experimental Choices: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. [4]Acetone is a common solvent for this reaction. The use of 1,2-dibromo-1-ethanone is proposed to directly introduce the bromine atom at the 4-position of the thiazole ring.
Spectroscopic Characterization: Elucidating the Molecular Structure
The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and thiazole protons.
-
Pyrrolidine Protons: Two multiplets in the upfield region (around 1.8-2.0 ppm and 3.3-3.5 ppm), corresponding to the two sets of methylene protons of the pyrrolidine ring.
-
Thiazole Proton: A singlet in the downfield region (around 6.5-7.5 ppm) for the proton at the 5-position of the thiazole ring. The exact chemical shift will be influenced by the electron-withdrawing bromine atom at the adjacent position.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
Pyrrolidine Carbons: Two signals in the aliphatic region (around 25-30 ppm and 45-50 ppm).
-
Thiazole Carbons: Three signals in the aromatic/heteroaromatic region. The carbon bearing the bromine (C4) is expected to be significantly shielded compared to an unsubstituted thiazole, while the carbon attached to the pyrrolidine nitrogen (C2) will also show a characteristic shift. The C5 carbon signal will also be present.
-
4.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~2970-2850 | C-H stretch (aliphatic) | Medium |
| ~1600-1500 | C=N and C=C stretch (thiazole ring) | Medium to Strong |
| ~1450-1350 | C-H bend (aliphatic) | Medium |
| ~1200-1000 | C-N stretch | Medium to Strong |
| ~700-600 | C-Br stretch | Medium to Strong |
4.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the pyrrolidine ring or the bromine atom.
Potential Applications in Drug Discovery
The structural amalgamation of the thiazole and pyrrolidine rings in this compound suggests a high potential for diverse biological activities. The thiazole nucleus is a well-established pharmacophore with a broad spectrum of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [4][5]The pyrrolidine moiety is also a key component of many biologically active compounds, often contributing to receptor binding and pharmacokinetic properties. [2] 5.1. Antibacterial and Antimicrobial Potential
Numerous studies have highlighted the potent antibacterial and antifungal activities of thiazole derivatives. [6][7]The presence of a halogen, such as bromine, can often enhance the antimicrobial efficacy of a molecule. [8]Therefore, this compound represents a promising scaffold for the development of new antibacterial agents.
Potential Mechanism of Action (Hypothesized):
Caption: Hypothesized mechanism of antibacterial action.
5.2. Anticancer Activity
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines. [1]The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases. The unique electronic and steric properties of this compound make it an interesting candidate for screening against a panel of cancer cell lines.
Conclusion and Future Directions
This compound is a synthetically accessible heterocyclic compound with a molecular architecture that suggests significant potential for biological activity. This technical guide has outlined a plausible synthetic strategy, predicted its key physicochemical and spectroscopic characteristics, and discussed its potential applications in drug discovery, particularly in the development of novel antibacterial and anticancer agents.
Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, a thorough in vitro and in vivo biological evaluation is warranted to explore its full therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the substituents on the thiazole and pyrrolidine rings, could lead to the identification of even more potent and selective drug candidates.
References
- G. C. T., A. M., M. J. M., J. L. A., & F. A. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron, 73(35), 5273-5283.
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules, 25(10), 2441.
-
PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. Retrieved from [Link]
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). BMC Chemistry, 12(1), 116.
-
PrepChem. (n.d.). Synthesis of 4-acetamido-2-bromo-thiazole. Retrieved from [Link]
-
MDPI. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis(t[2][3][9]hiadiazole). Molbank, 2018(4), M1023.
-
PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
- 2-Bromo-4-phenyl-1,3-thiazole. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
- Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (2023). Scientific Reports, 13(1), 18051.
-
(E)-4-(2-(7-Bromo-t[2][9][10]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. (2018). Molbank, 2018(3), M1009.
- Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. (2018). ARKIVOC, 2018(3), 240-256.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 65, 341-352.
- Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(1), 338-349.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595.
- 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1738–o1739.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry, 12, 1381313.
- Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (2012). Journal of the Korean Chemical Society, 56(4), 452-457.
Sources
- 1. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. RUL - Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors [repozitorij.uni-lj.si]
- 4. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Elucidation of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of the heterocyclic compound, 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole . This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active compounds and functional materials. This document details a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related molecules.
Introduction and Rationale
The 2-(pyrrolidin-1-yl)-1,3-thiazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position of the thiazole ring can significantly modulate the compound's electronic properties and metabolic stability, and provide a handle for further chemical derivatization through cross-coupling reactions. Understanding the precise spectroscopic signature of this compound is crucial for its unambiguous identification and for quality control in synthetic applications.
This guide is intended for researchers and scientists in organic synthesis and drug development, providing a foundational understanding of this specific thiazole derivative.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-aminothiazole. The proposed two-step synthesis involves an initial bromination of the thiazole ring followed by a nucleophilic substitution with pyrrolidine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Bromination of 2-Aminothiazole
The first step involves the regioselective bromination of 2-aminothiazole at the 4-position. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position. However, by carefully controlling the reaction conditions and using a suitable brominating agent like N-Bromosuccinimide (NBS), bromination can be achieved at the 4-position.
Experimental Protocol:
-
To a solution of 2-aminothiazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromothiazole.
Step 2: Nucleophilic Substitution with Pyrrolidine
The second step is a nucleophilic substitution reaction where the amino group of 2-amino-4-bromothiazole is displaced by pyrrolidine. This transformation can be challenging due to the relatively low reactivity of the 2-amino group. The use of a strong base is likely necessary to deprotonate the pyrrolidine, increasing its nucleophilicity.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-amino-4-bromothiazole (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a solution in deuterated chloroform (CDCl₃).
1H NMR Spectroscopy:
The proton NMR spectrum is expected to be relatively simple, showing signals for the pyrrolidine ring protons and the single proton on the thiazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 6.7 | Singlet (s) | 1H | Thiazole H-5 |
| ~3.4 - 3.6 | Triplet (t) | 4H | N-CH₂ (Pyrrolidine) |
| ~1.9 - 2.1 | Multiplet (m) | 4H | CH₂-CH₂ (Pyrrolidine) |
Rationale: The thiazole proton at the 5-position is expected to appear as a singlet in the aromatic region. The protons of the pyrrolidine ring will show characteristic signals for the α- and β-methylene groups. The α-protons adjacent to the nitrogen will be deshielded and appear as a triplet, while the β-protons will be more shielded and appear as a multiplet.
13C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C2 (Thiazole, C-N) |
| ~130 - 135 | C4 (Thiazole, C-Br) |
| ~105 - 110 | C5 (Thiazole, C-H) |
| ~48 - 52 | N-CH₂ (Pyrrolidine) |
| ~25 - 28 | CH₂-CH₂ (Pyrrolidine) |
Rationale: The C2 carbon of the thiazole ring, attached to two nitrogen atoms, will be the most deshielded. The C4 carbon, bearing the bromine atom, will also be significantly downfield. The C5 carbon, attached to a proton, will be the most shielded of the thiazole carbons. The chemical shifts for the pyrrolidine carbons are typical for this saturated heterocyclic system.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum Data:
| m/z (relative intensity, %) | Assignment |
| ~247/249 (100/98) | [M]⁺ and [M+2]⁺ isotopic peaks due to the presence of Bromine (79Br/81Br) |
| ~168 | [M - Br]⁺ Fragment |
| ~70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Rationale: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 79Br and 81Br isotopes. Fragmentation is likely to involve the loss of the bromine atom and the cleavage of the pyrrolidine ring.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
This workflow emphasizes a self-validating system. The successful synthesis of the intermediate and final product at each stage should be confirmed by analytical techniques like TLC before proceeding to the next step. The final purified product must be thoroughly characterized by NMR and MS to confirm its identity and purity, ensuring the integrity of the experimental data.
Conclusion
This technical guide outlines a robust and logical approach to the synthesis and spectroscopic characterization of this compound. While the presented experimental details are based on established chemical precedents rather than a specific literature procedure for this exact molecule, they provide a strong foundation for any researcher venturing into the synthesis of this and related compounds. The predicted spectroscopic data serve as a reliable reference for the identification and characterization of the target molecule.
References
The following is a list of representative literature that informs the general synthetic strategies and spectroscopic interpretations discussed in this guide. While a direct citation for the synthesis of this compound was not identified, these sources provide the foundational knowledge for the proposed methodologies.
- Synthesis of 2-aminothiazole derivatives: A general overview of synthetic methods for 2-aminothiazoles can be found in various organic chemistry textbooks and review articles.
- Bromination of Heterocycles: The electrophilic halogenation of five-membered heterocyclic rings is a well-documented process.
- Nucleophilic Aromatic Substitution on Heterocycles: The displacement of leaving groups on heterocyclic systems by amines is a common transformation in medicinal chemistry. Relevant literature would detail the conditions required for such reactions.
- Spectroscopic Data of Thiazole Derivatives: Numerous publications report the NMR and MS data for a wide variety of substituted thiazoles. These serve as the basis for the predicted spectroscopic data in this guide. For example, publications on other 2-(pyrrolidin-1-yl)thiazoles and 4-bromothiazoles would be highly relevant.
The Convergence of Two Rings: A Technical Guide to the Discovery and History of Thiazole-Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery, synthesis, and evolution of thiazole-pyrrolidine compounds. Moving beyond a mere chronological account, we will delve into the causal relationships behind synthetic strategies, the rationale for experimental designs, and the mechanistic underpinnings of their diverse biological activities. This document is structured to serve as a comprehensive resource, grounded in authoritative scientific literature, to empower researchers in the ongoing quest for novel therapeutics.
I. Foundational Scaffolds: The Inherent Potential of Thiazole and Pyrrolidine
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental biological importance.[1][2] The aromaticity and the presence of heteroatoms make the thiazole nucleus a versatile scaffold, capable of engaging in various biological interactions.[3]
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent motif in numerous alkaloids and bioactive compounds.[4][5] Its three-dimensional structure and the basicity of the nitrogen atom allow for diverse substitutions and interactions with biological targets.[5] The fusion or linkage of these two privileged scaffolds creates a chemical entity with a rich three-dimensional architecture and a wide array of potential biological activities.
II. The Genesis of a Scaffold: A Historical Perspective on Synthesis
While a singular "discovery" of the first thiazole-pyrrolidine compound is not prominently documented, its emergence can be traced through the evolution of synthetic methodologies for each constituent ring.
The Legacy of Hantzsch: A Cornerstone of Thiazole Synthesis
The classical Hantzsch thiazole synthesis, first described in 1887, remains a fundamental method for constructing the thiazole ring.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.
Conceptual Workflow of the Hantzsch Thiazole Synthesis:
Caption: Hantzsch Thiazole Synthesis Workflow.
This robust method laid the groundwork for the synthesis of a vast array of thiazole derivatives, which would later serve as precursors for more complex structures, including those incorporating a pyrrolidine moiety.
Harnessing Cycloaddition: The Rise of Pyrrolidine Synthesis
The construction of the pyrrolidine ring has been significantly advanced by the advent of 1,3-dipolar cycloaddition reactions. This powerful method allows for the stereocontrolled synthesis of highly substituted pyrrolidines from azomethine ylides and various dipolarophiles.
Conceptual Workflow of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis:
Caption: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
The development of these and other synthetic strategies for both thiazole and pyrrolidine rings set the stage for their eventual combination into single molecular entities, driven by the pursuit of novel pharmacological properties.
III. Therapeutic Frontiers: Biological Activities of Thiazole-Pyrrolidine Compounds
The conjugation of thiazole and pyrrolidine moieties has given rise to a plethora of compounds with significant therapeutic potential across various disease areas.
A. Antibacterial Agents
The rise of antibiotic resistance has spurred the search for new antibacterial agents. Thiazole-pyrrolidine derivatives have emerged as a promising class of compounds in this arena.
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on both the thiazole and pyrrolidine rings play a crucial role in the antibacterial activity. For instance, the presence of a 4-fluorophenyl group on the thiazole ring has been associated with potent activity against Gram-positive bacteria.[6] The outer membrane of Gram-negative bacteria often acts as a barrier, leading to reduced efficacy against these strains.[6]
Experimental Protocol: Synthesis of a Thiazole-Based Pyrrolidine Derivative [6]
-
Synthesis of the Thiazole Precursor (e.g., 2-hydrazinyl-4-phenylthiazole):
-
To a solution of the appropriate thiosemicarbazide (1 equivalent) in ethanol, add the corresponding phenacyl bromide (1 equivalent) and sodium acetate (4 equivalents).
-
Reflux the reaction mixture for 6 hours.
-
Concentrate the mixture under reduced pressure and allow it to cool.
-
Collect the resulting solid by filtration and recrystallize from a suitable solvent.
-
-
Synthesis of the Thiazole-Pyrrolidine Derivative:
-
In a flask equipped with a Dean-Stark apparatus, dissolve the synthesized thiazole precursor (1 equivalent) and L-(+)-tartaric acid (1 equivalent) in xylene.
-
Reflux the mixture for 8 hours, collecting the water that is formed.
-
Cool the reaction mixture to room temperature.
-
Collect the crystalline product by filtration, wash with hexane, and recrystallize from ethanol.
-
Characterization: The synthesized compounds are typically characterized by FT-IR and 1H NMR spectroscopy to confirm their structures.[6]
B. Anticonvulsant Properties
Several thiazole-pyrrolidine derivatives have demonstrated significant anticonvulsant activity in preclinical models.[7]
Mechanism of Action: The anticonvulsant effects of these compounds are often attributed to their interaction with voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels.[8][9][10][11][12][13][14] By modulating the activity of these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epilepsy. Some derivatives may also exert their effects through the enhancement of GABAergic inhibitory neurotransmission.[13]
Key Structural Features for Anticonvulsant Activity: Research suggests that the pyrrolidine ring, when attached to the thiazole moiety, can significantly enhance anticonvulsant activity.[7] The nature of the substituent on the thiazole ring also plays a critical role in determining the potency and efficacy.
Signaling Pathway: Role of Voltage-Gated Sodium Channels in Neuronal Excitability
Caption: Thiazole-Pyrrolidine Compounds as MDM2-p53 Interaction Inhibitors.
Quantitative Data Summary:
| Compound Class | Biological Activity | Key Structural Features | Representative IC50/MIC Values |
| Phenyl-substituted Thiazole-Pyrrolidines | Antibacterial (Gram-positive) | 4-Fluorophenyl on thiazole | MIC: 30.53 ± 0.42 µg/mL against S. aureus [6] |
| Naphthyl-substituted Thiazole-Pyrrolidinones | Anticonvulsant | Naphthyl group on thiazole | ED50: 18.4 mg/kg (PTZ model) [7] |
| Spirooxindole-Thiazole-Pyrrolidines | Anticancer (MDM2-p53 inhibition) | Spirooxindole scaffold | Data varies with specific derivatives |
IV. Future Directions and Perspectives
The journey of thiazole-pyrrolidine compounds from fundamental building blocks to promising therapeutic leads is a testament to the power of medicinal chemistry. The versatility of this scaffold, coupled with our expanding understanding of disease biology, opens up exciting avenues for future research.
Key areas for future exploration include:
-
Optimization of Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, a deeper understanding of the precise molecular interactions and downstream signaling effects of these compounds will enable more rational drug design.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that the therapeutic potential of thiazole-pyrrolidine compounds may extend beyond the currently explored areas of infection, epilepsy, and cancer.
The continued collaboration between synthetic chemists, pharmacologists, and structural biologists will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.
V. References
-
Role of Sodium Channels in Epilepsy. Prog. Brain Res.2014 , 213, 107-23.
-
The MDM2-p53 pathway revisited. J. Biomed. Res.2013 , 27(4), 254-71.
-
Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review. Front. Genet.2020 , 11, 1195.
-
Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway. Proc. Natl. Acad. Sci. U. S. A.1994 , 91(18), 8368-72.
-
Voltage-gated sodium channels in epilepsy. Pflugers Arch.2002 , 444(6), 789-802.
-
Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harb. Perspect. Med.2016 , 6(5), a026245.
-
Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Channels (Austin)2015 , 9(6), 360-6.
-
Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. Int. J. Mol. Sci.2022 , 23(21), 13401.
-
The MDM2-p53 Interaction. Mol. Cancer Res.2003 , 1(14), 1041-8.
-
The MDM2-p53 pathway revisited. ResearchGate.
-
Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Sci. Pharm.2020 , 88(2), 16.
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review. J. Enzyme Inhib. Med. Chem.2016 , 31(sup2), 2-20.
-
Marketed drugs containing thiazole ring. ResearchGate.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27(11), 3404.
-
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Curr. Drug Discov. Technol.2019 , 16(3), 248-266.
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Int. J. Med. Chem.2013 , 2013, 348948.
-
Thiazole and thiazole containing drugs. SlideShare.
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Pharmacia2020 , 67(2), 69-80.
-
Thiazole. Wikipedia.
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect2022 , 7(10), e202104144.
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society.
-
Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. J. Enzyme Inhib. Med. Chem.2016 , 31(sup2), 114-120.
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Res. Appl. Chem.2021 , 11(4), 12178-12185.
-
Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron2017 , 73(29), 4203-4212.
-
Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. ResearchGate.
-
Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Braz. J. Pharm. Sci.2019 , 55, e18018.
-
1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules2022 , 27(19), 6631.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco1991 , 46(10), 1179-93.
-
Synthesis of unique pyrrolidines for drug discovery. Enamine.
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv.
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. J. Recept. Signal Transduct. Res.2024 , 44(1), 1-13.
-
Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. ResearchGate.
-
Exploring docking studies for the designing of pyrrolidine and thiazole conjugate as an anti-diabetic agent. Semantic Scholar.
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega2022 , 7(37), 33388-33403.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules2023 , 28(21), 7306.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole and thiazole containing drugs | PPTX [slideshare.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]
- 10. Voltage-gated sodium channels in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]
Definitive Guide to the Purity and Characterization of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of the thiazole nucleus and the pyrrolidine ring represents a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole is a key heterocyclic building block, offering a strategic point for further functionalization via its bromine handle, making it invaluable in the synthesis of novel pharmaceutical candidates. This technical guide provides a comprehensive framework for establishing the purity and confirming the structural integrity of this compound. We will delve into field-proven methodologies for purification and provide detailed protocols for its complete analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized to empower researchers in adapting these methods to their specific contexts.
Introduction: The Strategic Importance of Substituted Thiazoles
Thiazole derivatives are a significant class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting activities ranging from antimicrobial to anti-cancer.[3] The introduction of a pyrrolidine moiety at the 2-position and a bromine atom at the 4-position creates a molecule with both a potential pharmacophore and a reactive center for synthetic elaboration. The pyrrolidine ring is a prevalent feature in many bioactive natural products and pharmaceuticals.[2] The bromine atom serves as a versatile synthetic handle, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate biological activity.
Given its role as a critical intermediate, ensuring the unambiguous identification and high purity of this compound is paramount. Impurities, such as regioisomers, unreacted starting materials, or byproducts, can confound subsequent synthetic steps and compromise the results of biological screening. This guide establishes a self-validating system of purification and analysis to guarantee the quality of this essential reagent.
Purification: From Crude Product to Analytical Grade Material
The synthesis of this compound typically involves the reaction of a suitable brominated thiazole precursor with pyrrolidine. This process can lead to a crude product mixture containing unreacted starting materials, di-substituted byproducts, and other impurities. The following purification workflow is designed to isolate the target compound with high fidelity.
Caption: High-level workflow for the purification of the target compound.
Protocol: Flash Column Chromatography
Flash column chromatography is the primary method for purifying moderately polar organic compounds like the target molecule. The choice of silica gel as the stationary phase and a non-polar/polar solvent system allows for efficient separation based on polarity.
Rationale:
-
Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds will travel through the column more quickly, while polar compounds will have longer retention times.
-
Mobile Phase: A mixture of heptane (non-polar) and ethyl acetate (polar) is a versatile system. Starting with a low concentration of ethyl acetate allows for the elution of non-polar impurities. Gradually increasing the polarity allows for the selective elution of the product, leaving highly polar impurities adsorbed to the silica.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in 100% heptane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under a positive pressure of air, ensuring no cracks or air bubbles are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂) and adsorb it onto a small amount of silica gel.[4] After drying, carefully load the solid sample onto the top of the packed column.
-
Elution: Begin eluting the column with a mobile phase of 2% ethyl acetate in heptane.
-
Gradient: Gradually increase the polarity of the mobile phase, for example, to 5%, 10%, and then 20% ethyl acetate in heptane, as needed.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization: A Triad of Confirmative Techniques
No single analytical technique is sufficient to confirm both the structure and purity of a compound. A robust characterization relies on the synergistic use of NMR, MS, and HPLC.
Caption: The orthogonal approach to compound characterization.
NMR Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Expected Spectral Data: The following table summarizes the predicted chemical shifts (δ) for the key nuclei in this compound. These predictions are based on standard chemical shift tables and data from analogous structures.[5][6]
| Data Type | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | Thiazole-H (C5-H) | 6.5 - 7.0 | Singlet (s) | The sole proton on the electron-rich thiazole ring. |
| Pyrrolidine-H (α-CH₂) | 3.4 - 3.8 | Triplet (t) | Protons adjacent to the nitrogen connected to the thiazole. | |
| Pyrrolidine-H (β-CH₂) | 1.9 - 2.2 | Multiplet (m) | Protons on the remaining carbons of the pyrrolidine ring. | |
| ¹³C NMR | Thiazole-C (C2) | 165 - 175 | Singlet | Carbon bearing the pyrrolidine group. |
| Thiazole-C (C4) | 105 - 115 | Singlet | Carbon bearing the bromine atom. | |
| Thiazole-C (C5) | 110 - 120 | Singlet | Carbon bearing the thiazole proton. | |
| Pyrrolidine-C (α-CH₂) | 48 - 55 | Singlet | Carbon atoms adjacent to the nitrogen. | |
| Pyrrolidine-C (β-CH₂) | 24 - 28 | Singlet | Remaining carbon atoms of the pyrrolidine ring. |
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the compound, offering crucial confirmation of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.
Rationale: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive "M" and "M+2" peak pattern of nearly equal intensity for any fragment containing a single bromine atom, which is a definitive signature for the presence of bromine.[7]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peaks.
Expected Mass Data:
| Ion | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Notes |
| [M+H]⁺ | C₇H₁₀BrN₂S⁺ | ~248.98 | ~250.98 | The protonated molecular ion. Expect a doublet of ~1:1 intensity. |
HPLC: The Gold Standard for Purity Assessment
While NMR and MS confirm the structure of the major component, HPLC is used to separate and quantify the target compound relative to any impurities.[8] A reversed-phase (RP-HPLC) method is generally suitable for this class of compound.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Solvents A and B.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
Gradient: Start with a 30% B to 95% B gradient over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate the column.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Purity Specification: For use as a synthetic intermediate or in biological screening, the purity of this compound should typically be ≥95%.
Conclusion
The robust characterization of this compound is a non-negotiable prerequisite for its use in research and development. By employing a systematic purification strategy, primarily flash column chromatography, an analytically pure sample can be obtained. The subsequent orthogonal application of NMR spectroscopy to define the molecular structure, mass spectrometry to confirm the molecular weight and bromine incorporation, and HPLC to provide a quantitative purity assessment constitutes a self-validating workflow. This comprehensive approach ensures the identity, integrity, and purity of the compound, providing researchers with the confidence needed to build upon this versatile chemical scaffold.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available at: [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis([1][5][9]thiadiazole). MDPI. Available at: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. Available at: [Link]
-
(E)-4-(2-(7-Bromo-[1][9][10]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activities. ScienceDirect. Available at: [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available at: [Link]
- Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.Google Patents.
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. MDPI. Available at: [Link]
- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.Google Patents.
-
1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. PubMed. Available at: [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central. Available at: [Link]
-
4-Bromo-2-methyl-1,3-thiazole. PubChem. Available at: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
-
Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Section 1: Core Principles of Chemical Safety & Hazard Assessment
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
The prudent handling of any novel or sparsely documented chemical compound is predicated on a conservative assessment of its potential hazards. For this compound, we infer its safety profile from related structures. The core structure combines a thiazole ring, a bromine substituent, and a pyrrolidine moiety. Analysis of similar compounds from sources like PubChem and various chemical suppliers indicates a consistent pattern of hazards, including acute toxicity, irritation, and potential for respiratory effects.[1][2][3] Therefore, a risk mitigation strategy based on the "Hierarchy of Controls" is mandated.
Caption: Diagram 1: Hierarchy of Controls for Chemical Safety.
Section 2: Hazard Identification and GHS Classification (Inferred)
Based on aggregated data from analogous compounds, this compound should be handled as a hazardous substance.[1][2] The GHS classification for the closely related isomer, 5-Bromo-2-(1-pyrrolidinyl)thiazole, serves as a primary reference point.[2]
Signal Word: Warning [2]
Inferred Hazard Statements:
Precautionary Statements (Recommended):
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364[2][4][8]
| Hazard Class | Category | Basis for Classification (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | 5-Bromo-2-(1-pyrrolidinyl)thiazole, 4-Bromo-2-methyl-1,3-thiazole[1][2] |
| Acute Toxicity, Dermal | Category 4 | 5-Bromo-2-(1-pyrrolidinyl)thiazole, 2-Bromo-1,3-thiazole-4-carboxylic acid[2][4] |
| Acute Toxicity, Inhalation | Category 4 | 5-Bromo-2-(1-pyrrolidinyl)thiazole[2] |
| Skin Corrosion/Irritation | Category 2 | 4-Bromo-2,1,3-benzothiadiazole, 5-Bromo-2-(1-pyrrolidinyl)thiazole[2][5][8] |
| Serious Eye Damage/Irritation | Category 2A/2 | 4-Bromo-2,1,3-benzothiadiazole, 5-Bromo-2-(1-pyrrolidinyl)thiazole[2][5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | 4-Bromo-2,1,3-benzothiadiazole (Respiratory system)[5][8] |
Section 3: Exposure Control and Personal Protection
Given the inferred hazards, stringent exposure controls are necessary. The primary route of exposure to be controlled is inhalation of dust/aerosol and direct contact with skin and eyes.
Engineering Controls
All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.[5] The fume hood provides the primary barrier, ensuring that airborne particles are effectively contained and exhausted. The workspace should also be equipped with an eyewash station and a safety shower within immediate proximity.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Standard (Example) | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield if splashing is a significant risk. | EN 166[9] | Protects against splashes and airborne particles causing serious eye irritation.[2][5] |
| Hand Protection | Nitrile rubber gloves. Check for breakthrough time and compatibility. | EN ISO 374 | Prevents skin contact, which can cause irritation and systemic toxicity.[2][5][10] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | N/A | Minimizes skin exposure from accidental spills.[5] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If engineering controls fail or for spill cleanup, a respirator with a particle filter (e.g., P3/P100) is recommended. | EN 149 or NIOSH approved | Protects against inhalation, a potential route for acute toxicity and respiratory irritation.[2][4][5] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to established protocols is critical for mitigating risk. The following workflow provides a baseline for handling this compound in a research setting.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles) before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (analytical balance, weigh paper, spatulas, vials, solvent, vortex mixer) inside the fume hood.
-
Weighing: Tare the balance with the receiving vial. Carefully transfer the approximate amount of this compound from the stock bottle to the vial using a clean spatula. Avoid creating dust. Close the stock bottle immediately.
-
Dissolution: Add the desired solvent to the vial containing the compound. Cap the vial securely.
-
Mixing: Gently swirl or use a vortex mixer to ensure complete dissolution.
-
Decontamination: Carefully wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.
Section 5: Emergency Procedures
Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8][11]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[5][8][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12][13]
Accidental Release Measures
For a small spill (typically <1g in a fume hood):
-
Containment: Ensure the fume hood is operational. Restrict access to the area.
-
Neutralization/Absorption: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][5][8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Caption: Diagram 2: Emergency Response Workflow for a Chemical Spill.
Section 6: Storage, Stability, and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Some related compounds are noted as being light-sensitive, so storage in an amber vial is a prudent measure.[5]
-
Stability: The compound is expected to be stable under recommended storage conditions.[5]
-
Hazardous Decomposition Products: Upon combustion, toxic fumes may be emitted, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[5][8]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[6][8] Do not allow it to enter drains or rivers.[5]
References
-
Shanghai Canbi Pharma Ltd. (2009). Safety Data Sheet: 4-BROMO-2,1,3-BENZOTHIADIAZOLE. [Link]
-
Thor Specialities (UK) LTD. (2019). Safety Data Sheet: ACTICIDE LT 2. [Link]
-
PubChem. (2025). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]
-
Labbox. (2020). Material Safety Data Sheet. [Link]
-
Clariant. (2015). Safety Data Sheet in accordance with Regulation (EU) No.453/2010: NIPACIDE KBS. [Link]
-
PubChem. (2025). 5-Bromo-2-(1-pyrrolidinyl)thiazole. National Center for Biotechnology Information. [Link]
-
PubChem. (2025). 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. [Link]
Sources
- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. canbipharm.com [canbipharm.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
- 10. biovendor.com [biovendor.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. fishersci.ca [fishersci.ca]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole Derivatives
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring, particularly when substituted at the 2-position with an amino group, is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] This heterocyclic motif is a cornerstone in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic properties including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[1][4][5] The incorporation of a pyrrolidine ring at the 2-position often enhances the pharmacological profile of the parent thiazole, contributing to improved potency and pharmacokinetic properties.[6][7] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further structural diversification through various cross-coupling reactions. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[8]
This guide provides a comprehensive overview of the synthetic strategies for preparing 4-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole and its derivatives. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and offer insights gleaned from practical laboratory experience.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be broadly approached in two phases: the construction of the core 4-bromothiazole ring and the subsequent introduction of the pyrrolidine moiety and further diversification.
Part 1: Formation of the 4-Bromothiazole Core
The Hantzsch thiazole synthesis is a venerable and highly effective method for the construction of the thiazole ring.[5][9] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-amino-4-bromothiazole precursor, a common starting material is 2-aminothiazole, which can be selectively brominated.
A plausible synthetic pathway for obtaining the key intermediate, 2-amino-4-bromothiazole, is outlined below.
Caption: Synthetic route to 2-amino-4-bromothiazole.
An alternative approach involves the direct synthesis from α,α-dihalo ketones and thiourea, although regioselectivity can be a challenge. The synthesis of various brominated thiazoles has been revisited and optimized to provide reliable access to these key building blocks.[10]
Part 2: Introduction of the Pyrrolidine Moiety and Further Diversification
With the 2-amino-4-bromothiazole core in hand, the introduction of the pyrrolidine group is typically achieved through a nucleophilic substitution or, more efficiently, via modern cross-coupling methodologies. Subsequently, the bromine atom at the 4-position can be exploited for further functionalization.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction has largely superseded harsher classical methods like the Ullmann condensation for the synthesis of aryl amines due to its milder reaction conditions and broader substrate scope.[11]
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide.[13][14] This reaction is instrumental in diversifying the 4-position of the thiazole ring, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[8][15]
The choice of palladium catalyst, ligand, and base is crucial for the success of both Buchwald-Hartwig and Suzuki couplings, especially with potentially challenging heterocyclic substrates.[16]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromothiazole
This protocol is adapted from established procedures for the bromination of 2-aminothiazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminothiazole | 98% | Commercially Available |
| Bromine | ACS Reagent | Commercially Available |
| Glacial Acetic Acid | ACS Reagent | Commercially Available |
| Sodium Sulfite | Anhydrous, 98% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate | 99.5% | Commercially Available |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture into ice-water.
-
To the resulting suspension, slowly add a saturated aqueous solution of sodium sulfite until the orange color of excess bromine disappears.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-amino-4-bromothiazole.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of 2-amino-4-bromothiazole with pyrrolidine. Optimization of the catalyst, ligand, and base may be necessary.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-bromothiazole | As synthesized | In-house |
| Pyrrolidine | 99% | Commercially Available |
| Pd₂(dba)₃ | 97% | Commercially Available |
| XPhos | 98% | Commercially Available |
| Sodium tert-butoxide | 97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Reagent | Commercially Available |
| Hexane | ACS Reagent | Commercially Available |
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-4-bromothiazole (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 equivalents) and anhydrous toluene.
-
Add pyrrolidine (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 3: Diversification of this compound via Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of the title compound with an arylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized | In-house |
| Arylboronic Acid | 97% | Commercially Available |
| Pd(PPh₃)₄ | 99% | Commercially Available |
| Potassium Carbonate | Anhydrous, 99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the reaction at 90-100 °C under an inert atmosphere for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-2-(pyrrolidin-1-yl)-1,3-thiazole derivative.
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and its subsequent diversification. The Hantzsch synthesis remains a reliable method for constructing the thiazole core, while modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for late-stage functionalization.[8][11][15][17][18] The resulting derivatives are of significant interest in drug discovery, with reported activities including antibacterial, antimycobacterial, and antiproliferative effects.[6][7][19] Future work in this area will likely focus on the development of more efficient and sustainable catalytic systems and the exploration of a wider range of functional groups to probe the chemical space around this versatile scaffold.
References
-
ResearchGate.
-
PubMed.
-
Wikipedia.
-
PubMed Central.
-
ResearchGate.
-
ResearchGate.
-
Wikipedia.
-
PubMed Central.
-
ResearchGate.
-
Der Pharma Chemica.
-
MDPI.
-
Semantic Scholar.
-
National Institutes of Health.
-
Benchchem.
-
Organic Chemistry Portal.
-
Chemistry LibreTexts.
-
YouTube.
-
Wikipedia.
-
SciSpace.
-
ResearchGate.
-
Lookchem.
-
ResearchGate.
-
Organic Chemistry Portal.
-
PubMed Central.
-
MDPI.
-
BenchChem.
-
BLDpharm.
-
MDPI.
-
MDPI.
-
National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole in Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] This heterocyclic system is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The incorporation of a pyrrolidine ring at the 2-position of the thiazole core has been shown to be a strategic modification, often enhancing the biological profile of the resulting molecules.[5] The further introduction of a bromine atom at the 4-position of the thiazole ring in 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole presents an intriguing candidate for drug discovery programs. The bromine substituent can modulate the compound's lipophilicity, metabolic stability, and potential for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries.
This comprehensive guide provides detailed protocols for the synthesis of this compound and its application in key medicinal chemistry assays. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the experimental design.
Synthesis of this compound: A Proposed Route
While a direct, step-by-step synthesis for this compound is not extensively documented, a scientifically sound and feasible synthetic route can be proposed based on established methodologies for the synthesis of related 2-(pyrrolidin-1-yl)thiazole frameworks and the bromination of thiazole rings.[2][6] The proposed synthesis involves a two-step process: the initial formation of the 2-(pyrrolidin-1-yl)-1,3-thiazole core via a modified Hantzsch thiazole synthesis, followed by regioselective bromination at the 4-position.
Part 1: Synthesis of 2-(pyrrolidin-1-yl)-1,3-thiazole
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[7][8] In this proposed protocol, we adapt this method for the synthesis of the 2-(pyrrolidin-1-yl) substituted thiazole.
Protocol:
-
Preparation of the Thiourea Derivative: In a round-bottom flask, dissolve pyrrolidine-1-carbothioamide (1.0 equivalent) in a suitable solvent such as ethanol.
-
Reaction with α-Halo Ketone: To the solution from step 1, add an α-halo ketone, such as 2-bromoacetaldehyde or a precursor thereof (1.0 equivalent), dropwise at room temperature with stirring.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(pyrrolidin-1-yl)-1,3-thiazole.
Part 2: Bromination of 2-(pyrrolidin-1-yl)-1,3-thiazole
The bromination of the thiazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of electron-rich heterocyclic systems.[9]
Protocol:
-
Dissolution of Starting Material: Dissolve the 2-(pyrrolidin-1-yl)-1,3-thiazole (1.0 equivalent) obtained from Part 1 in a suitable aprotic solvent, such as chloroform or carbon tetrachloride, in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at 0 °C with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
dot
Caption: Proposed two-step synthesis of this compound.
Application in Medicinal Chemistry: Protocols for Biological Evaluation
The unique structural features of this compound suggest its potential as a lead compound in several therapeutic areas. Below are detailed protocols for its evaluation as an anticancer, antibacterial, and anticonvulsant agent.
Anticancer Activity Evaluation
Derivatives of 2-(pyrrolidin-1-yl)thiazole have demonstrated potent anticancer activity, with some acting as inhibitors of key signaling pathways such as PI3K/HDAC.[10][11]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Reported Anticancer Activity of Related 2-(Pyrrolidin-1-yl)thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 6b | MCF-7 | 17.2 ± 1.9 | [10] |
| Compound 6b | A549 | 19.0 ± 3.2 | [10] |
| Compound 21j | L-363 | 0.17 | [11] |
| Compound 3f | Various | Submicromolar | [12] |
dot
Caption: Proposed dual inhibition of PI3K and HDAC6 pathways by this compound.
Antibacterial Activity Evaluation
Thiazole derivatives are known for their antibacterial properties.[2] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation of Inoculum: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Table 2: Reported Antibacterial Activity of Related 2-(Pyrrolidin-1-yl)thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 32-128 | [13] |
| Compound 8 | S. aureus | 16-256 | [13] |
| Various Derivatives | M. tuberculosis H37Rv | 31.25-125 | [14] |
Anticonvulsant Activity Evaluation
The combination of a thiazole ring with a pyrrolidinone-like structure has been explored for anticonvulsant activity.[15] The following are standard preclinical models for assessing anticonvulsant potential.
Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models in Mice
-
Animal Models: Use adult male mice.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for PTZ) should be included.
-
MES Test: At a predetermined time after compound administration, induce seizures by applying an electrical stimulus through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
PTZ Test: At a predetermined time after compound administration, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously. The endpoint is the failure to observe clonic seizures lasting for at least 5 seconds within a 30-minute observation period.
-
Data Analysis: Determine the median effective dose (ED50) of the compound in each model.
dot
Caption: Putative mechanisms of anticonvulsant action for thiazole derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic protocols outlined provide a clear path for its preparation, and the detailed application notes for anticancer, antibacterial, and anticonvulsant screening offer a robust framework for its biological evaluation. The bromine atom at the 4-position serves as a valuable handle for further chemical modifications, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and evaluation of such analogs to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445-2464.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015).
- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 2-Aminothiazoles in medicinal chemistry: A comprehensive review. Mini reviews in medicinal chemistry, 13(6), 775-790.
- Belveren, S., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. Tetrahedron, 73(48), 6718-6727.
- Kaur, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Siddiqui, N., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5027.
- Belveren, S., et al. (2019). Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives.
- The anticancer IC50 values of synthesized compounds against 3 cell lines.
- A new thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
- Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer.
- Discovery of (S)-N1-(thiazol-2-yl)
- One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PubMed Central.
- Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evalu
- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PubMed Central.
- Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI.
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.
- (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch Pyrrole Synthesis. Cambridge University Press.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole synthesis. Organic Chemistry Portal.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
- Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II)
- 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065. PubChem.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
-
Synthesis of dispiro[oxindole‐pyrrolidine]‐thiazolo[3,2‐a][1][3]triazines by 1,3‐dipolar cycloaddition. Sci-Hub.
- 3017267-39-6|4-Bromo-2-(1-methylpyrrolidin-2-yl)thiazole hydrochloride. BLDpharm.
- Exploration of 2-(Substituted Phenyl)-thiazolidin-4-one as Anticancer Agents.
- Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- (PDF) Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds.
- Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar.
- Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- 4-bromo-2,1,3-benzothiadiazole synthesis. ChemicalBook.
Sources
- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: The Strategic Utility of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole in Modern Drug Discovery
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and clinical candidates.[1][2] This application note provides an in-depth guide to the synthesis and strategic application of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole , a highly versatile intermediate for drug discovery. We will elucidate the rationale behind its design, detailing how the interplay between the thiazole core, the saturated pyrrolidine substituent, and the reactive bromine handle offers a powerful platform for generating novel molecular architectures. This guide provides field-proven, step-by-step protocols for its synthesis and subsequent elaboration via palladium-catalyzed cross-coupling reactions, targeting researchers and professionals in pharmaceutical development.
Introduction: The Power of the Substituted 2-Aminothiazole Scaffold
The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a feature that imparts unique electronic properties and diverse hydrogen bonding capabilities.[3][4] When substituted with an amino group at the 2-position, it becomes a potent pharmacophore found in drugs spanning anti-infectives (Cefdinir), anti-inflammatories (Meloxicam), and oncology agents (Dasatinib).[2][5]
The intermediate, this compound, is engineered for maximum synthetic utility:
-
The 2-Pyrrolidinyl Group: Replacing a simple primary amine with a pyrrolidine ring introduces sp³-hybridized carbon atoms. This is a deliberate strategy in modern drug design to increase the three-dimensionality of a molecule, which can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing a vector for exploring deeper into a target's binding pocket.[6][7]
-
The 4-Bromo Handle: The bromine atom at the C4 position is not a passive substituent. It is a highly versatile synthetic handle, strategically placed for elaboration via modern cross-coupling chemistry. Its reactivity is ideal for forming new carbon-carbon or carbon-heteroatom bonds, enabling the rapid exploration of structure-activity relationships (SAR).[8] This position is frequently modified in the development of targeted therapies, particularly protein kinase inhibitors.[9][10]
This combination makes the title compound a powerful building block for creating libraries of complex molecules aimed at a wide range of biological targets.
Experimental Protocols and Methodologies
Synthesis of this compound (3)
The most reliable method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis.[5] This protocol adapts this classic reaction for our target intermediate. The causality behind this choice rests on its high convergence and reliability. We start with the bromination of a key carbonyl precursor, followed by cyclocondensation.
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. lookchem.com [lookchem.com]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Application Note & Protocol: Synthesis of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrrolidine and thiazole scaffolds are prevalent in numerous biologically active molecules.[1][2] This protocol details a robust synthetic route via nucleophilic aromatic substitution (SNAr), offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and characterization methods. The guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Background
Thiazole derivatives constitute a critical class of heterocyclic compounds, forming the core structure of many pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[3][4][5][6] Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in drug design. Similarly, the pyrrolidine ring is a key structural motif found in a multitude of natural products and FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1][2]
The target molecule, this compound, combines these two important pharmacophores. The bromo-substituent at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.
This application note describes a reliable synthesis based on the reaction of 2,4-dibromothiazole with pyrrolidine. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry.[7][8]
Synthetic Strategy and Reaction Mechanism
The chosen synthetic pathway involves the selective substitution of the bromine atom at the C2 position of 2,4-dibromothiazole with pyrrolidine.
Overall Reaction:
Mechanistic Rationale (SNAr)
The reaction proceeds through a classic addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[7][9]
-
Nucleophilic Attack: The thiazole ring is rendered electron-deficient by the electronegative nitrogen and sulfur heteroatoms. The C2 position is particularly electrophilic and more susceptible to nucleophilic attack than the C4 position. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the C2 carbon of 2,4-dibromothiazole. This step disrupts the aromaticity of the ring and forms a negatively charged intermediate, often referred to as a Meisenheimer complex.[8]
-
Intermediate Stabilization: The negative charge in the intermediate is stabilized by resonance, delocalizing onto the electronegative heteroatoms of the thiazole ring.
-
Elimination and Aromatization: The aromaticity of the thiazole ring is restored through the elimination of the bromide ion (Br⁻) from the C2 position. The bromide ion is an excellent leaving group, facilitating this step. A mild base is typically used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
The selectivity for the C2 position over the C4 position is a known phenomenon in the chemistry of dihalothiazoles and is crucial for the success of this synthesis.[10]
Reaction Mechanism Diagram
Caption: SNAr mechanism for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2,4-Dibromothiazole | ≥97% | Commercial | 4175-76-2 | Corrosive, handle with care.[10] |
| Pyrrolidine | ≥99% | Commercial | 123-75-1 | Flammable, corrosive. |
| Triethylamine (Et₃N) | ≥99% | Commercial | 121-44-8 | Base; used as HBr scavenger. |
| Dichloromethane (DCM) | Anhydrous | Commercial | 75-09-2 | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 141-78-6 | For chromatography. |
| Hexanes | ACS Grade | Commercial | 110-54-3 | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For column chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all steps in a well-ventilated chemical fume hood.
-
Reagent Handling: 2,4-Dibromothiazole is corrosive and a lachrymator. Pyrrolidine is flammable and corrosive. Avoid inhalation and skin contact.[11][12]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromothiazole (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (Et₃N) (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil. Determine the final yield and characterize the product.
Data Summary and Workflow
Quantitative Data Table
| Parameter | Value | Unit | Notes |
| 2,4-Dibromothiazole | 2.43 | g | 10.0 mmol, 1.0 eq |
| Pyrrolidine | 0.92 | mL | 11.0 mmol, 1.1 eq |
| Triethylamine (Et₃N) | 1.67 | mL | 12.0 mmol, 1.2 eq |
| Dichloromethane (DCM) | 50 | mL | Solvent |
| Reaction Temperature | 0 °C to RT | °C | |
| Reaction Time | 12 - 18 | hours | Monitor by TLC |
| Theoretical Yield | 2.48 | g | Based on 2,4-dibromothiazole |
| Expected Yield | 75 - 85 | % |
Experimental Workflow Diagram
Caption: Overview of the synthetic workflow.
Trustworthiness and Validation
Reaction Monitoring and Troubleshooting
-
TLC Analysis: The reaction can be effectively monitored by TLC. The product is expected to be less polar than the highly polar HBr salt of pyrrolidine and have a different Rf value than the starting 2,4-dibromothiazole. An ideal mobile phase is 4:1 Hexanes:EtOAc.
-
Incomplete Reaction: If the starting material persists after 18 hours, the reaction can be gently heated to 40 °C (reflux in DCM) for an additional 4-6 hours. Ensure reagents are anhydrous, as water can interfere with the reaction.[13]
-
Side Products: The formation of a di-substituted product (2,4-bis(pyrrolidin-1-yl)thiazole) is a potential side reaction. This can be minimized by controlling the stoichiometry (using only a slight excess of pyrrolidine) and maintaining a moderate reaction temperature. The di-substituted product would be significantly more polar and can be separated during column chromatography.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 6.6-6.8 (s, 1H, thiazole C5-H), 3.4-3.6 (t, 4H, pyrrolidine -NCH₂-), 1.9-2.1 (m, 4H, pyrrolidine -CH₂CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 165 (C2), 115 (C4-Br), 110 (C5), 50 (pyrrolidine -NCH₂-), 25 (pyrrolidine -CH₂CH₂-).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₉BrN₂S [M+H]⁺: 248.97. Found: 248.97.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. The procedure is based on a selective nucleophilic aromatic substitution, which is a high-yielding and reliable transformation. By following this guide, researchers can confidently synthesize this valuable building block for further elaboration in drug discovery and materials science programs. The inclusion of mechanistic insights and troubleshooting advice ensures a high degree of reproducibility and success.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of antimicrobial agents. European Journal of Medicinal Chemistry, 97, 685-705.
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-(pyrrolidin-1-yl)thiazole frameworks. Science of Synthesis, 33, 289-328.
- Geronikaki, A., & Pitta, E. (2006). The history of thiazole.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Reeves, J. T., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(9), 4726-4734. Available at: [Link]
- Rossi, R. A., & de Rossi, R. H. (1978). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
-
Sheremetev, A. B., & Mantseva, E. V. (2020). Safe Synthesis of 4,7-Dibromo[1][14][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(18), 4238. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, December 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
- Williams, A. (1992). Concerted nucleophilic aromatic substitution. Chemical Society Reviews, 21(2), 93-100.
-
Aitken, R. A., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 485-490. Available at: [Link]
Sources
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. enamine.net [enamine.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: The Versatility of Brominated Thiazoles in Modern Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Bromine in Thiazole Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in chemistry due to its presence in a myriad of biologically active natural products and synthetic compounds, including Vitamin B1 (Thiamine).[1] The introduction of bromine atoms onto this versatile ring system dramatically enhances its utility for researchers across multiple disciplines. Brominated thiazoles are not merely halogenated derivatives; they are strategic building blocks and key intermediates whose applications are dictated by the unique properties of the carbon-bromine bond.
The bromine atom serves two primary functions:
-
Modulator of Biological Activity: As an electron-withdrawing group, bromine can alter the electronic profile of the thiazole ring, influencing its binding affinity to biological targets like enzymes and receptors. This has been exploited in the development of potent inhibitors for various diseases.
-
A Versatile Chemical Handle: The C-Br bond is highly amenable to a wide range of organometallic cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the precise and controlled introduction of diverse molecular fragments, making brominated thiazoles invaluable precursors for constructing complex molecules in drug discovery, materials science, and agrochemistry.[2]
This guide provides an in-depth overview of the key applications of brominated thiazoles, complete with mechanistic insights and detailed protocols for their synthesis and use.
Application I: Medicinal Chemistry and Drug Development
The thiazole nucleus is a cornerstone of many clinically approved drugs.[3][4] Bromination of this scaffold provides a powerful tool for generating novel drug candidates with enhanced potency and selectivity.
Anticancer Agents
Brominated thiazoles are integral to the development of novel anticancer therapeutics, primarily by serving as scaffolds for inhibitors of key oncogenic pathways.
a) Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5][6] The thiazole ring is a proven bioisostere for other hinge-binding motifs, enabling it to fit within the ATP-binding pocket of many kinases. The addition of a bromine atom can enhance this binding or provide an attachment point for side chains that confer selectivity. For instance, derivatives of 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide have shown promising activity as Aurora kinase inhibitors, which are crucial for mitotic regulation.[7] Similarly, thiazole derivatives have been developed as potent inhibitors of BRAFV600E, a mutated kinase prevalent in melanoma.[6]
Key Mechanism: Competitive ATP Inhibition The following diagram illustrates the general mechanism by which a thiazole-based inhibitor blocks kinase activity. The core heterocycle occupies the adenine-binding region, while substituents, often installed via a bromine precursor, interact with surrounding residues to enhance affinity and selectivity.
Caption: Competitive inhibition of a protein kinase by a brominated thiazole derivative.
b) Tubulin Polymerization Inhibitors: The microtubule network is a validated target for anticancer drugs. Thiazole-naphthalene hybrids have been designed as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3] Bromine substitution on the phenyl rings of these scaffolds is a common strategy to modulate activity.
c) Aromatase and Tyrosine Kinase Inhibitors: In the context of breast cancer, novel 2,4-disubstituted-1,3-thiazole derivatives, prepared through bromination reactions, have demonstrated potent cytotoxic action by inhibiting both aromatase and protein tyrosine kinases.[8]
| Compound Type | Target Pathway/Enzyme | Cancer Type | Representative IC₅₀ Values |
| Thiazole-Naphthalene Hybrids[3] | Tubulin Polymerization | Breast (MCF-7) | 0.48 ± 0.03 µM (Compound 5b) |
| 2,4-Disubstituted-1,3-Thiazoles[8] | Aromatase, PTK | Breast (MCF-7) | Potent activity reported for compound 8 |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives[9] | Not Specified | Breast (MCF-7) | 10.5 µM (Compound p2) |
| Thiazolyl-Pyrazoline Hybrids[10] | BRAFV600E | Melanoma (WM266.4) | 0.12 µM (Compound 9t) |
Antimicrobial and Antiprotozoal Agents
The structural features of brominated thiazoles make them effective against various pathogens. The presence of bromo and cyano substituents on thiazole-based hybrids has been shown to confer significant antimicrobial properties.[10][11]
-
Antibacterial: 4-Aryl-2-aminothiazoles, when brominated at the 5-position, have shown promising fungicidal and bactericidal properties.[12]
-
Antileishmanial: Derivatives of 4-(4-bromophenyl)thiazol-2-imine have been synthesized and identified as inhibitors of Leishmania braziliensis superoxide dismutase (LbSOD), an enzyme crucial for the parasite's antioxidant defense.[13]
Application II: Organic Electronics and Materials Science
In materials science, brominated thiazoles and thiadiazoles serve as essential building blocks for high-performance organic electronic materials. Their electron-deficient nature and the ability to undergo post-functionalization make them ideal for constructing conjugated polymers and small molecules used in various devices.[14]
-
Organic Photovoltaics (OPVs): The strong electron-withdrawing character of the thiazole ring, enhanced by bromine atoms, facilitates intramolecular charge transfer in conjugated materials, which is critical for efficient light absorption and power conversion in solar cells.[14]
-
Organic Light-Emitting Diodes (OLEDs): The dibromo functionality on thiazole or fused thiadiazole systems allows for the synthesis of electron-transporting or emissive materials via cross-coupling reactions, enabling the fine-tuning of electronic and optical properties for OLED devices.[14]
-
n-Type Semiconductors: A one-pot bromination strategy has been used to synthesize thiazole-flanked naphthalenediimide (NDI) and perylenediimide (PDI) copolymers, which are essential for advancing organic electronics.[15]
Application III: Agrochemicals
Thiazole derivatives exhibit diverse biological activities that are highly relevant to agriculture.[2] Brominated thiazoles are key intermediates in the synthesis of next-generation crop protection agents. For example, Methyl 2,5-dibromothiazole-4-carboxylate is a versatile building block where the two reactive bromine atoms allow for precise functionalization through palladium-catalyzed cross-coupling reactions to introduce moieties with specific herbicidal, insecticidal, or fungicidal properties.[2]
Application IV: Versatile Synthetic Intermediates
Perhaps the most universal application of brominated thiazoles is their role as foundational intermediates in organic synthesis. The predictable reactivity of the C-Br bond allows chemists to use them as a launchpad for molecular complexity. A full family of bromothiazoles, including mono-, di-, and tri-brominated species, can now be synthesized efficiently, providing a comprehensive toolkit for synthetic chemists.[16][17][18]
The diagram below illustrates the synthetic versatility of a dibromothiazole core, which can be selectively functionalized at different positions to yield a wide array of complex derivatives for various applications.
Caption: Synthetic utility of 2,4-dibromothiazole as a versatile intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromothiazole
Causality: This protocol describes the synthesis of 2-bromothiazole from 2-aminothiazole via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is a good leaving group (N₂ gas). The subsequent introduction of bromide, facilitated by a copper(I) catalyst, results in the desired product. This is a classic and reliable method for introducing a halogen at this position.
Materials:
-
2-Aminothiazole
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in 48% HBr (4.0 eq). b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred thiazole solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is observed.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq). b. Cool this catalyst solution to 0-5 °C. c. Slowly and carefully add the cold diazonium salt solution from step 1d to the CuBr solution. Vigorous evolution of N₂ gas will occur. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). b. Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator. e. The crude product can be further purified by vacuum distillation to yield 2-bromothiazole as a clear liquid.[19]
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry. The disappearance of the amine protons and the characteristic shifts of the thiazole ring protons will confirm a successful reaction.[16][17]
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Available at: [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]
-
Fine Chemical Intermediates. (n.d.). Optimizing Agrochemical Synthesis with Versatile Thiazole Building Blocks. Available at: [Link]
-
Organic Intermediate. (2026). Fused Thiadiazole Building Blocks for High-Performance Organic Electronic Materials. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. Available at: [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
PubMed. (n.d.). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PubMed. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Available at: [Link]
-
NIH. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Center for Biotechnology Information. Available at: [Link]
-
Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo. Available at: [Link]
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
NIH. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. Available at: [Link]
-
RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
NIH. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Available at: [Link]
-
PubMed. (n.d.). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. PubMed. Available at: [Link]
-
PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]
-
NIH. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. Available at: [Link]
-
OUC International. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available at: [Link]
-
NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zenodo.org [zenodo.org]
- 13. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myuchem.com [myuchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lookchem.com [lookchem.com]
- 18. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
Application Notes & Protocols: Evaluating the Antibacterial Activity of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial properties.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous clinically approved drugs.[1][5][6] The unique electronic and structural features of the thiazole nucleus contribute to its diverse pharmacological activities.[1] This document provides a comprehensive guide for researchers on the standardized testing of a specific thiazole derivative, 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole , for its potential antibacterial efficacy.
The rationale for investigating this particular compound stems from the known antibacterial potential of both the thiazole core and the pyrrolidine moiety.[7] The bromine substituent may further enhance its activity. This guide will detail the essential protocols for determining the compound's inhibitory and bactericidal effects, adhering to internationally recognized standards to ensure data integrity and reproducibility.
Scientific Rationale: Understanding the Mechanisms of Action
Thiazole-containing compounds exert their antibacterial effects through various mechanisms.[5] Some derivatives have been shown to inhibit essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid synthesis.[5] Others are predicted to inhibit enzymes like E. coli MurB, involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.[8] The structure-activity relationship (SAR) studies of thiazole derivatives often reveal that specific substitutions on the thiazole ring are critical for their antibacterial potency.[8]
This application note will focus on phenotypic assays that, while not elucidating the specific molecular target, provide a robust and quantitative measure of the compound's overall effect on bacterial growth and viability. These methods are the foundational step in the preclinical evaluation of any potential antibacterial agent.
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of reliable and comparable data, all antibacterial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[15] Following incubation, the presence or absence of visible growth is assessed to determine the MIC.[12]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).[16]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Preparation of Test Compound Dilutions:
-
Inoculation and Incubation:
-
Interpretation of Results:
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antibacterial activity.[21][22]
Principle: A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium.[23][24] The compound diffuses from the disk into the agar, creating a concentration gradient.[23] If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[22]
Detailed Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the MIC assay.[17]
-
Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[21][23]
-
Using a sterile cotton swab, inoculate the entire surface of the MHA plate to ensure a confluent lawn of growth.[17][22]
-
-
Disk Application and Incubation:
-
Interpretation of Results:
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[25][26][27] This test distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.[28]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium.[27][28] The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria.[27]
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.
Detailed Protocol:
-
Subculturing from MIC Plate:
-
Using the results from the broth microdilution assay, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no growth.[29]
-
Plate a small, defined volume (e.g., 10-100 µL) from each of these wells onto fresh, antibiotic-free agar plates (e.g., Tryptic Soy Agar or MHA).[26]
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of Colony Forming Units (CFUs) on each plate.
-
-
Interpretation of Results:
Data Presentation and Interpretation
The results of the antibacterial activity testing should be presented clearly and concisely. A tabular format is recommended for summarizing MIC and MBC values against a panel of clinically relevant bacterial strains.
Table 1: Example Antibacterial Activity Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | 64 | >128 | >2 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | 16 | 32 | 2 | Bactericidal |
Interpreting the Data:
-
MIC Values: Lower MIC values indicate greater potency of the compound in inhibiting bacterial growth.[20]
-
MBC/MIC Ratio: This ratio is crucial for classifying the compound's mode of action.[30] A low ratio (≤4) suggests a bactericidal effect, which is often desirable for treating severe infections.[27] A high ratio indicates a bacteriostatic effect, where the compound primarily inhibits bacterial replication without outright killing the cells.[30]
Conclusion and Future Directions
The protocols outlined in this application note provide a standardized framework for the initial in vitro evaluation of the antibacterial activity of this compound. The determination of MIC and MBC values against a representative panel of Gram-positive and Gram-negative bacteria is a critical first step in assessing its potential as a novel therapeutic agent. Favorable results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and in vivo efficacy testing in appropriate animal models of infection. The systematic application of these robust methodologies will ensure the generation of high-quality, reproducible data essential for advancing promising compounds through the drug development pipeline.
References
-
Di Masi, A., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Wolska, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International, 104(3), 578-596. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry, 2022, 1-15. [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial Susceptibility Testing. In StatPearls. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Balouiri, M., et al. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]
-
Al-Ostath, R., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4995. [Link]
-
Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
National Center for Biotechnology Information (NCBI). (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. PubMed Central. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. [Link]
-
Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]
-
Gomha, S. M., et al. (2014). Synthesis and antibacterial activity of 4-aryl-2-(1-substituted ethylidene)thiazoles. Archiv der Pharmazie, 347(1), 40-48. [Link]
-
Bîcu, E., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(11), 3475. [Link]
-
Abdel-Aziz, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Al-Ostath, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6523. [Link]
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. asm.org [asm.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. idexx.dk [idexx.dk]
- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. grokipedia.com [grokipedia.com]
- 28. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 29. microchemlab.com [microchemlab.com]
- 30. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Anticonvulsant Screening of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide outlines a strategic, multi-tiered approach for the preclinical evaluation of the novel compound, 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole , for its potential anticonvulsant properties. Recognizing the significant unmet need for new anti-seizure medications (ASMs) for patients with refractory epilepsy, this document provides a detailed framework for a logical and efficient screening cascade.[1][2] The protocols herein are designed not only to identify anticonvulsant activity but also to provide initial insights into the compound's potential mechanism of action and therapeutic window. This guide moves from broad, high-throughput in vivo screening models to more targeted in vitro mechanistic studies, ensuring a thorough and scientifically rigorous evaluation.
Introduction: The Rationale for Screening this compound
Epilepsy is a chronic neurological disorder affecting millions globally, with a significant portion of patients exhibiting resistance to currently available treatments.[1][3] This necessitates the continuous search for novel ASMs with improved efficacy and tolerability.[2] The thiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities. Notably, compounds containing thiazole and related thiadiazole rings have shown promise as anticonvulsant agents in preclinical studies.[4][5][6][7][8]
The proposed mechanism for some of these derivatives involves the modulation of key neurotransmitter systems implicated in seizure generation, such as enhancing the inhibitory effects of γ-aminobutyric acid (GABA) or blocking voltage-gated sodium channels to reduce neuronal hyperexcitability.[4][5][6][9] The unique substitution pattern of this compound, incorporating a pyrrolidine moiety, may confer favorable pharmacokinetic properties and novel interactions with central nervous system targets. Therefore, a systematic screening of this compound is warranted to determine its potential as a new therapeutic lead.
Tier 1: Initial In Vivo Efficacy and Neurotoxicity Screening
The primary goal of this initial phase is to rapidly assess the broad-spectrum anticonvulsant activity and potential motor impairment of the test compound. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models are the cornerstones of early-stage anticonvulsant screening, as they are predictive of efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively.[10][11][12][13]
Logical Workflow for Tier 1 Screening
Caption: Tier 1 screening workflow for anticonvulsant activity and neurotoxicity.
Protocol 2.1: Maximal Electroshock (MES) Seizure Test
The MES test is a well-validated model for identifying compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[14][15][16] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Materials:
-
Test Compound: this compound
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Positive Control: Phenytoin (30 mg/kg)
-
Animals: Male CF-1 mice (20-25 g)
-
Electroshock device with corneal electrodes
-
0.5% Tetracaine hydrochloride solution (local anesthetic)
-
0.9% Saline solution
-
-
Procedure:
-
Prepare solutions of the test compound at various doses (e.g., 10, 30, 100 mg/kg) in the chosen vehicle.
-
Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection to different groups of mice (n=8-10 per group).
-
At the time of predicted peak effect (initially test at 30 and 60 minutes post-injection), apply a drop of tetracaine solution to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[15]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[14]
-
Immediately observe the animal for the presence or absence of tonic hindlimb extension for up to 20 seconds.[16] An animal is considered protected if this phase is absent.[14]
-
Record the number of protected animals in each group.
-
Protocol 2.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is effective for detecting compounds that raise the seizure threshold and is predictive of efficacy against clonic seizures, such as those seen in absence and myoclonic epilepsy.[11][17] PTZ is a GABA-A receptor antagonist.[17]
-
Materials:
-
Test Compound and Vehicle (as in 2.1)
-
Positive Control: Ethosuximide (150 mg/kg)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[18]
-
Animals: Male CF-1 mice (20-25 g)
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control (i.p.) as described previously.
-
At the time of peak effect, administer PTZ subcutaneously into a loose fold of skin on the neck.[18]
-
Place each mouse in an individual observation cage and observe for 30 minutes.[18]
-
The endpoint is the presence of a clonic seizure, defined as at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[18]
-
An animal is considered protected if it does not exhibit this endpoint within the 30-minute observation period.
-
Record the number of protected animals in each group.
-
Data Presentation: Tier 1 Screening Results
The results from these initial screens should be tabulated to determine the median effective dose (ED₅₀) for each model and the median toxic dose (TD₅₀) from the rotarod test.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| Test Compound | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] |
| Phenytoin | ~9.5 | >300 | ~65 | ~6.8 | N/A |
| Ethosuximide | >500 | ~130 | >500 | N/A | >3.8 |
Note: Values for reference drugs are approximate and can vary between laboratories.
A promising compound will exhibit a high Protective Index (PI = TD₅₀/ED₅₀), indicating a wide margin between the effective dose and the dose causing motor impairment.
Tier 2: In Vitro Mechanistic Investigation
Positive results in Tier 1, particularly if the compound shows a distinct profile in the MES versus scPTZ tests, justify a deeper investigation into its mechanism of action. Based on the known pharmacology of thiazole derivatives, initial mechanistic studies should focus on GABAergic and glutamatergic systems, as well as voltage-gated ion channels.[4][5][19][20]
Hypothesized Target Pathways
Caption: Potential molecular targets for anticonvulsant activity.
Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp is the gold standard for studying the effects of a compound on ion channel function and synaptic transmission in real-time.[21][22][23] This protocol allows for the direct measurement of ionic currents in response to the test compound.
-
Objective: To determine if this compound modulates voltage-gated sodium channels or GABA-A receptor-mediated currents.
-
Preparation:
-
Primary hippocampal or cortical neuronal cultures, or cell lines expressing specific ion channel subunits (e.g., HEK293 cells expressing NaV1.2).
-
-
Procedure for Voltage-Gated Sodium Channels:
-
Establish a whole-cell voltage-clamp configuration on a cultured neuron.
-
Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Obtain a stable baseline recording of the sodium current.
-
Perfuse the test compound onto the cell at various concentrations (e.g., 1, 10, 100 µM).
-
Record changes in the peak sodium current and any effects on channel inactivation kinetics. A reduction in current amplitude suggests a blocking effect, relevant to the MES seizure model.
-
-
Procedure for GABA-A Receptors:
-
In a whole-cell voltage-clamp configuration, hold the neuron at a potential where chloride currents are outward (e.g., 0 mV).
-
Apply brief pulses of GABA to elicit GABA-A receptor-mediated currents and establish a baseline.
-
Co-apply the test compound with GABA.
-
Observe any potentiation (increase) in the amplitude or duration of the GABA-evoked current. Such an effect would suggest positive allosteric modulation, relevant to the scPTZ model.[19][24][25]
-
Advanced and Secondary Screening Models
Should the compound demonstrate a strong profile in the initial tiers, further characterization in more complex and specialized models is recommended.
-
In Vivo Models of Refractory Epilepsy: The 6-Hz psychomotor seizure model is used to identify compounds effective against therapy-resistant partial seizures.[1][26] Chronic models, such as the kindling model, more closely mimic the long-term changes that occur in human epilepsy and can be used to assess disease-modifying potential.[27][28]
-
High-Throughput In Vivo Screening: For initial lead optimization of related analogs, zebrafish models exposed to proconvulsants like PTZ offer a rapid and economical platform for screening.[29][30][31]
-
Broad Target Profiling: Evaluate the compound against a panel of common off-targets (e.g., hERG channel assay) to identify potential liabilities early in development.[32]
Conclusion and Future Directions
This structured application guide provides a robust framework for the systematic evaluation of this compound as a potential anticonvulsant agent. By progressing from broad in vivo efficacy screens to detailed in vitro mechanistic studies, researchers can efficiently gather the critical data needed to make informed decisions about the compound's future development. A positive outcome from this screening cascade would provide a strong rationale for advancing the compound into more extensive preclinical development, including pharmacokinetic studies, chronic toxicity assessments, and evaluation in models of drug-resistant epilepsy.[3][33]
References
- Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC. (n.d.). PubMed Central.
- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. (n.d.). NIH.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers.
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (n.d.). Benchchem.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC. (2022). NIH.
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments.
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Unknown.
- Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. (n.d.). NIH.
- Epilepsy. (n.d.). InVivo Biosystems.
- Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. (n.d.). Unknown.
- Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. (2021). Bentham Science Publishers.
- In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (n.d.). PubMed.
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed.
- Anti epileptic screening model. (n.d.). Slideshare.
- Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (n.d.). MDPI.
- From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. (n.d.). ChemPartner.
- Maximal Electroshock Seizure Model. (n.d.). Melior Discovery.
- Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research. (n.d.). Benchchem.
- Preclinical Testing Strategies for Epilepsy Therapy Development - PMC. (2024). NIH.
- In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed.
- How far are we from the best preclinical models of drug-resistant epilepsy?. (2024). PubMed.
- screening methods for Antiepileptic activity. (n.d.). Slideshare.
- The Need for Speed; Investigating Channelopathy-Associated Epilepsy Using High Throughput Electrophysiological Approaches. (n.d.). NIH.
- Review of Animal Models for Epilepsy Research. (2026). Oreate AI Blog.
- Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylaceta. (n.d.). Benchchem.
- Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2025). Request PDF - ResearchGate.
- Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare.
- Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One - Research journals.
- New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. (n.d.). PubMed Central.
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... (n.d.). ResearchGate.
- Patch-Clamp Electrophysiology Studies. (n.d.). Charles River Laboratories.
- Targeted screening of novel antiseizure compounds from ethnomedical plants using zebrafish (Danio rerio). (2014). Lirias - KU Leuven.
- Utilising Automated Electrophysiological Platforms in Epilepsy Research. (n.d.). PubMed.
- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (n.d.). PubMed Central.
- Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC. (n.d.). PubMed Central.
- A Short Guide to Electrophysiology and Ion Channels. (2017). Publishing at the Library.
- Toward the use of novel alternative methods in epilepsy modeling and drug discovery. (n.d.). Frontiers.
- Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. (n.d.). Taylor & Francis Online.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. (n.d.). NIH.
- Mood stabilizer. (n.d.). Wikipedia.
- The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. (1995). PubMed.
- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices.
- New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. (n.d.). PubMed Central.
- Video: Antiepileptic Drugs: GABAergic Pathway Potentiators. (2024). JoVE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How far are we from the best preclinical models of drug-resistant epilepsy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 5. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mood stabilizer - Wikipedia [en.wikipedia.org]
- 10. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 19. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 24. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 26. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 27. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Review of Animal Models for Epilepsy Research - Oreate AI Blog [oreateai.com]
- 29. invivobiosystems.com [invivobiosystems.com]
- 30. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 31. Frontiers | Toward the use of novel alternative methods in epilepsy modeling and drug discovery [frontiersin.org]
- 32. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anticancer Potential of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in oncology.
Foreword: The thiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a significant focus on oncology.[2] Specifically, the 2-aminothiazole moiety is a "privileged structure," known to confer potent anticancer properties through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[3][4][5]
This document provides a comprehensive guide for the initial investigation of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole , a novel derivative combining the established 2-aminothiazole core with a pyrrolidine substituent and a bromine atom—features known to modulate bioactivity.[6][7] While direct studies on this specific molecule are not yet published, its structural alerts strongly suggest a high probability of anticancer activity. These protocols are designed to provide a robust, logical, and self-validating framework for its initial characterization, from broad cytotoxicity screening to foundational mechanistic insights.
Part 1: Compound Characterization and Preparation
Physicochemical Properties (Predicted)
The thiazole core is a pale-yellow liquid in its simplest form, though derivatives are typically solids.[8] It is sparingly soluble in water but shows good solubility in organic solvents like DMSO and ethanol.[8] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Rationale: DMSO is a standard, cell-permeable solvent used for dissolving hydrophobic compounds for in vitro assays. It is critical, however, to keep the final concentration in culture media low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol: Preparation of Master Stock Solution
-
Objective: To prepare a stable, high-concentration master stock of this compound for consistent use across all experiments.
-
Materials:
-
This compound powder.
-
Anhydrous, sterile-filtered DMSO.
-
Sterile, amber microcentrifuge tubes or vials.
-
-
Procedure:
-
Aseptically weigh out a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication may be used if dissolution is difficult.
-
Aliquot the master stock into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Part 2: Primary Screening - Assessing Cytotoxic Potential
The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects and to quantify its potency across a diverse panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.
Experimental Workflow: From Screening to Mechanism
The following diagram outlines the logical progression of experiments described in this guide.
Caption: Experimental workflow for evaluating a novel thiazole derivative.
Protocol: Cell Viability Assessment via MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in selected cancer cell lines.
-
Cell Line Selection: Choose a panel representing different cancer types. For example:
-
MCF-7: Breast adenocarcinoma (ER-positive).
-
A549: Lung carcinoma.
-
HCT116: Colorectal carcinoma.
-
PC-3: Prostate carcinoma (androgen-independent).
-
HEK-293: Normal human embryonic kidney cells (as a non-cancerous control for selectivity).
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from your DMSO stock. A typical final concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a "vehicle control" with the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation: Example IC50 Results
The following table summarizes hypothetical IC50 data, which would be the primary output of this screening phase.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) | Selectivity Index (SI) vs. HEK-293 |
| MCF-7 | Breast Adenocarcinoma | 2.57 | 17.5 |
| A549 | Lung Carcinoma | 5.42 | 8.3 |
| HCT116 | Colorectal Carcinoma | 7.15 | 6.3 |
| PC-3 | Prostate Carcinoma | 4.88 | 9.2 |
| HEK-293 | Normal Kidney | 45.0 | - |
-
Interpretation: An IC50 value in the low micromolar range (<10 µM) is considered a potent hit. The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is a crucial metric; a high SI suggests the compound is preferentially toxic to cancer cells.
Part 3: Foundational Mechanistic Studies
Based on promising IC50 values, the next logical step is to investigate how the compound inhibits cell proliferation. Many thiazole derivatives induce cell cycle arrest and/or apoptosis.[9][10]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound perturbs the normal progression of the cell cycle.
-
Causality: A block at the G1, S, or G2/M phase of the cell cycle is a common mechanism for anticancer agents, preventing cells from dividing. Thiazole derivatives have been shown to cause arrest at various phases, notably G0/G1 or G2/M.[9]
-
Procedure:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
After 24 hours, treat the cells with the compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Harvest cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).
-
Wash cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
-
-
Data Analysis: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo, FCS Express). A significant increase in a particular phase compared to the control indicates cell cycle arrest.
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.
-
Causality: Apoptosis is a key mechanism for eliminating cancerous cells.[10] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled, identifying early apoptotic cells. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic/necrotic cells with compromised membranes.
-
Procedure:
-
Seed and treat cells in 6-well plates as described for the cell cycle analysis (e.g., IC50 and 2x IC50 for 24h).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (using a commercial kit is recommended).
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
-
Data Analysis: The results will quadrant the cell population:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. Calculate the percentage of cells in each quadrant to quantify apoptosis induction.
-
Part 4: Potential Mechanisms and Future Directions
The results from the initial mechanistic assays will guide the next steps. The broad activity of thiazole derivatives suggests several potential targets.[2][3]
Hypothetical Signaling Pathway Inhibition
Many 2-aminothiazole derivatives are known to inhibit protein kinases, which are often dysregulated in cancer.[4] A key survival pathway is the PI3K/Akt/mTOR pathway. Inhibition of this pathway would lead to decreased proliferation and increased apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.
Recommended Follow-Up Experiments
-
Western Blotting: If apoptosis is confirmed, probe for key markers like cleaved Caspase-3 and cleaved PARP. If cell cycle arrest is observed, analyze levels of cyclins and cyclin-dependent kinases (CDKs). To test the pathway hypothesis above, probe for phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/Akt ratio would support this mechanism.
-
Tubulin Polymerization Assay: Several thiazole compounds function as microtubule-destabilizing agents, similar to vinca alkaloids or colchicine.[11] A cell-free tubulin polymerization assay can directly test this hypothesis.
-
Kinase Profiling: Screen the compound against a panel of known cancer-related kinases to identify potential direct molecular targets.
By following this structured, multi-phased approach, researchers can efficiently and robustly characterize the anticancer potential of novel compounds like this compound, building a strong, data-driven foundation for further development.
References
- Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). RSC Medicinal Chemistry.
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry. [Link]
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. (n.d.). ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Artificial Cells, Nanomedicine, and Biotechnology. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). Expert Opinion on Drug Discovery. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). Molecules. [Link]
-
Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (n.d.). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (n.d.). Frontiers in Chemistry. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
Application Note: Leveraging 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole as a Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery
Abstract
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] This application note details the strategic use of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole as a highly versatile starting point for structure-activity relationship (SAR) campaigns, particularly in the discovery of novel protein kinase inhibitors.[3] The inherent features of this scaffold—a reactive bromine handle for cross-coupling, a modifiable cyclic amine, and a biologically active thiazole core—provide a robust platform for systematic analog synthesis and biological evaluation. We present detailed, field-proven protocols for chemical modification and subsequent biological screening to guide researchers in efficiently navigating the chemical space around this promising core structure.
The Scaffold: Chemical & Strategic Rationale
The selection of a starting scaffold is a critical decision in any drug discovery project. The structure of this compound offers a convergence of desirable features for a targeted SAR exploration.
-
The 2-(pyrrolidin-1-yl)-1,3-thiazole Core: This moiety is a bioisostere of the classic 2-aminothiazole, a structure known for its ability to form key interactions with a multitude of biological targets, including the hinge region of protein kinases.[4][5] The pyrrolidine ring can enhance solubility, metabolic stability, and potency compared to a simple amino group, while also providing a vector for further modification.[6][7]
-
The C4-Bromo Substituent: The bromine atom at the C4 position is not merely a placeholder; it is a strategic linchpin for synthetic diversification. As a versatile functional handle, it enables a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[8][9] This allows for the rapid and systematic introduction of a diverse range of aryl, heteroaryl, and alkyl groups, which is fundamental to probing the steric and electronic requirements of the target's binding pocket.
The SAR Workflow: A Systematic & Iterative Approach
A successful SAR campaign is an iterative cycle of design, synthesis, and testing.[10] Each cycle builds upon the knowledge gained from the previous one, guiding the project from an initial "hit" to an optimized "lead" candidate.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.
Protocols for Analog Synthesis
The following protocols are designed to be robust starting points and may be optimized for specific substrates. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 3.1: C4-Position Modification via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an arylboronic acid to the C4 position of the thiazole core.[8][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction time is 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C4-aryl analog.
Protocol 3.2: Synthesis of C2-Amine Analogs
To explore the SAR of the C2-substituent, it is often more efficient to synthesize analogs from a common precursor rather than attempting to modify the pyrrolidine ring directly. This protocol uses 2,4-dibromothiazole as a starting point.
Materials:
-
2,4-Dibromothiazole (1.0 equiv)
-
Desired cyclic or acyclic amine (e.g., piperidine, morpholine, N-methyl-ethylamine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 2,4-dibromothiazole in anhydrous DMF in a sealed reaction vessel.
-
Add the desired amine followed by DIPEA.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. The nucleophilic aromatic substitution occurs selectively at the more reactive C2 position.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting 4-bromo-2-(substituted-amino)-1,3-thiazole intermediate by column chromatography. This intermediate can then be used in Protocol 3.1 to generate a matrix of analogs.
Protocols for Biological Evaluation
Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][5] The following protocols describe a robust primary biochemical assay and a secondary cellular assay to evaluate the synthesized thiazole derivatives.
Caption: A generic kinase signaling pathway targeted by a thiazole inhibitor.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[12][13] Lower luminescence in the presence of an inhibitor indicates less ADP production and therefore higher kinase inhibition.
Materials:
-
Recombinant Kinase of interest (e.g., Aurora Kinase A)
-
Kinase-specific peptide substrate
-
ATP (at Km concentration for the specific kinase)
-
Synthesized thiazole analogs (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the thiazole analogs in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. Include wells for a positive control (no inhibition, DMSO only) and a negative control (100% inhibition, no kinase).
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in assay buffer.
-
Add the master mix to the compound-containing wells.
-
Initiate the reaction by adding ATP. Final assay volume is typically 5-10 µL.
-
Incubate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.
Protocol 4.2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] It is used to determine if the on-target biochemical inhibition translates to a functional effect in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, breast cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Synthesized thiazole analogs (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the thiazole analogs to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Analysis and SAR Interpretation
The primary output of an SAR campaign is a dataset linking specific structural modifications to changes in biological activity.
Quantitative Data Presentation
The data should be organized logically to facilitate comparison and identification of trends.
| Analog ID | R¹ (C4-Position) | R² (C2-Amine) | Kinase IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| 1 (Scaffold) | -Br | Pyrrolidine | 1250 | >50 |
| 2 | Phenyl | Pyrrolidine | 350 | 15.2 |
| 3 | 4-Methoxyphenyl | Pyrrolidine | 85 | 3.1 |
| 4 | 3-Chlorophenyl | Pyrrolidine | 410 | 18.5 |
| 5 | 4-Pyridyl | Pyrrolidine | 95 | 4.5 |
| 6 | 4-Methoxyphenyl | Piperidine | 110 | 5.8 |
| 7 | 4-Methoxyphenyl | Morpholine | 520 | 25.0 |
Table 1: Representative SAR data for a hypothetical series of analogs derived from the this compound scaffold. IC₅₀ values were determined using the in vitro kinase assay (Protocol 4.1), and GI₅₀ values were determined from the cellular proliferation assay (Protocol 4.2).
Interpreting the SAR
The hypothetical data in Table 1 allows for several key interpretations:
-
C4-Position: Replacing the C4-bromo with aryl groups is beneficial for activity (compare 1 and 2 ). Electron-donating substituents in the para-position of the aryl ring significantly improve potency (compare 2 and 3 ), suggesting a favorable interaction in a specific sub-pocket of the kinase active site. The nitrogen in a pyridyl ring is also well-tolerated and may offer a valuable hydrogen bond interaction or improve solubility (5 ). A meta-chloro substituent is detrimental compared to the unsubstituted phenyl ring (4 vs 2 ).
-
C2-Position: The nature of the cyclic amine is important. Expanding the ring from a 5-membered pyrrolidine to a 6-membered piperidine results in a slight loss of biochemical potency (3 vs 6 ). Introducing a polar oxygen atom, as in morpholine, leads to a significant drop in activity (3 vs 7 ), suggesting this region of the binding site is predominantly hydrophobic.
Caption: Summary of key structure-activity relationships for the thiazole scaffold.
Conclusion and Future Directions
The this compound scaffold represents a synthetically tractable and biologically relevant starting point for kinase inhibitor discovery. The protocols outlined in this note provide a comprehensive framework for generating and evaluating a diverse library of analogs. Promising leads identified through this SAR process, such as Analog 3 , can be advanced into further studies including kinome-wide selectivity profiling, ADME/Tox evaluation, and ultimately, in vivo efficacy studies in relevant disease models.
References
-
Nevagi, R. J. (2015). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 7(10), 169-180. [Link]
-
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 248, 114954. [Link]
-
Kocabaş, A., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]
- Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(10), 853-862.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Shafi, S., et al. (2012). 2-Aminothiazoles as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry, 55(1), 30-49. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and logical route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a di-halogenated thiazole precursor, typically 2,4-dibromothiazole , with pyrrolidine . The reaction preferentially occurs at the C2 position of the thiazole ring, which is more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position.
Q2: Why is the substitution favored at the C2 position over the C4 position?
The regioselectivity is dictated by the electronic properties of the thiazole ring. The nitrogen atom at position 3 and the sulfur atom at position 1 both exert an electron-withdrawing inductive effect. This effect is more pronounced at the adjacent C2 position, making it the most electrophilic carbon on the ring and the kinetic site for nucleophilic attack.[1] This preferential reactivity is a key principle in the functionalization of many heterocyclic compounds.[2][3]
Q3: What are the primary side products I should be aware of?
The main potential side products are:
-
Di-substituted product: 2,4-bis(pyrrolidin-1-yl)thiazole, formed if the initial product reacts with a second molecule of pyrrolidine.
-
Isomeric product: 2-Bromo-4-(pyrrolidin-1-yl)thiazole, resulting from a less-favored attack at the C4 position.
-
Unreacted starting material: Residual 2,4-dibromothiazole.
Q4: Is a base required for this reaction?
Yes, a non-nucleophilic base is highly recommended. The reaction between pyrrolidine and 2,4-dibromothiazole liberates hydrobromic acid (HBr). This acid will protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used as an acid scavenger.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Very low or no conversion of 2,4-dibromothiazole.
Q: My reaction shows almost exclusively starting material after several hours. What's going wrong?
A: This issue typically points to insufficient reactivity or quenching of the nucleophile.
-
Cause A: Inactivated Nucleophile. Pyrrolidine is a base. If no secondary base (like TEA or DIPEA) is added, the HBr generated in the initial phase of the reaction will protonate the remaining pyrrolidine, forming a pyrrolidinium salt that is not nucleophilic.
-
Solution: Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are included in the reaction mixture to neutralize the HBr as it forms.
-
-
Cause B: Low Reaction Temperature. While the SNAr reaction on 2,4-dibromothiazole is generally facile at the C2 position, some thermal energy is required to overcome the activation barrier.
-
Solution: If running at room temperature, consider moderately heating the reaction. A temperature range of 50-80 °C in a suitable solvent (like acetonitrile, DMF, or 1,4-dioxane) is a good starting point. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
-
Cause C: Purity of Reagents. 2,4-dibromothiazole can degrade over time. Pyrrolidine is hygroscopic and can absorb water and carbon dioxide from the air.
-
Solution: Verify the purity of 2,4-dibromothiazole by NMR or GC-MS.[4] Use freshly opened or recently distilled pyrrolidine for best results.
-
Problem 2: Significant formation of the di-substituted byproduct.
Q: My final product is contaminated with a significant amount of 2,4-bis(pyrrolidin-1-yl)thiazole. How can I prevent this?
A: This is a classic stoichiometry and reaction control issue.
-
Cause A: Excess Pyrrolidine. Using more than one equivalent of pyrrolidine will inevitably lead to a second substitution reaction on the desired this compound product.
-
Solution 1 (Stoichiometry Control): Use pyrrolidine as the limiting reagent. A stoichiometry of 1.0 equivalent of 2,4-dibromothiazole to 0.9-0.95 equivalents of pyrrolidine can effectively minimize di-substitution, though it will leave some unreacted starting material.
-
Solution 2 (Controlled Addition): Add the pyrrolidine slowly (e.g., via a syringe pump) to a solution of 2,4-dibromothiazole and base. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution reaction.
-
-
Cause B: High Temperature / Long Reaction Time. Forcing the reaction conditions can drive the less favorable second substitution.
-
Solution: Monitor the reaction closely. Once the consumption of starting material plateaus and the formation of the mono-substituted product is maximized, work up the reaction. Avoid prolonged heating.
-
Problem 3: Difficulty in purifying the final product.
Q: I am struggling to separate my product from the starting material and the di-substituted byproduct using column chromatography.
A: This challenge arises from the similar polarities of the components involved.
-
Cause: Similar Polarity. The starting material (2,4-dibromothiazole), the desired product, and the di-substituted byproduct are all relatively nonpolar heterocyclic compounds.
-
Solution 1 (Optimize Chromatography): Use a high-resolution silica gel and a shallow solvent gradient. Hexanes/Ethyl Acetate or Hexanes/DCM are common solvent systems. Begin with a very low polarity eluent (e.g., 1-2% Ethyl Acetate in Hexanes) and increase the polarity very slowly. Staining with potassium permanganate can help visualize the spots on a TLC plate.
-
Solution 2 (Chemical Quench): If unreacted pyrrolidine is the issue, a simple acidic wash (e.g., with 1M HCl) during the workup will protonate it, allowing it to be removed in the aqueous layer.
-
Solution 3 (Crystallization): If the product is obtained as a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions that selectively precipitate the desired product.
-
Visualized Reaction and Troubleshooting Workflow
Reaction Pathway
Caption: Primary SNAr pathway and potential side reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol is designed to maximize yield while minimizing common side reactions.
Materials:
-
2,4-Dibromothiazole (1.0 eq)
-
Pyrrolidine (0.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,4-dibromothiazole (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Controlled Nucleophile Addition: In a separate syringe, prepare a solution of pyrrolidine (0.95 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x), followed by a saturated brine solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of 0% to 10% Ethyl Acetate in Hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
Summary of Key Parameter Effects
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Stoichiometry | 0.95 eq Pyrrolidine | Maximizes Purity: Using pyrrolidine as the limiting reagent is the most effective way to prevent the formation of the di-substituted byproduct.[2] |
| Base | 1.1 - 1.2 eq DIPEA/TEA | Enables Reaction: Scavenges HBr without competing as a nucleophile, allowing the reaction to proceed to completion. Essential for high conversion. |
| Temperature | 50 - 80 °C | Improves Rate: Provides sufficient energy for the SNAr reaction. Overheating can increase side product formation. |
| Solvent | ACN, DMF, Dioxane (Anhydrous) | Facilitates Reaction: Polar aprotic solvents stabilize the charged intermediate of the SNAr mechanism, accelerating the reaction.[5] |
| Addition Method | Slow/Dropwise addition of Pyrrolidine | Controls Selectivity: Keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution over di-substitution. |
References
-
Ganapathi, K., & Kulkarni, K. D. (1952). CHEMISTRY OF THE THIAZOLES. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(3), 1-10. Retrieved from [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Retrieved from [Link]
-
Tanase, C. A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Retrieved from [Link]
-
Kavaleuski, D., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Retrieved from [Link]
-
Manish, M. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Retrieved from [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Retrieved from [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Bach, T., & Heuser, S. (2001). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Synlett, 2001(1), 148-150. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Umulis, D. M., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]
-
Moody, C. J., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of "4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole"
Introduction
Welcome to the technical support guide for 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its structure, which combines a basic pyrrolidine moiety, a reactive bromo-substituent, and an electron-rich thiazole core, presents a unique set of challenges during purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you, the research scientist, navigate these challenges effectively. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.
Section 1: Understanding the Molecule - Predicted Properties & Stability
Before attempting any purification, it is crucial to understand the inherent chemical nature of the target compound. The following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Implication for Purification |
| Molecular Weight | 247.14 g/mol | --- |
| logP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; soluble in common organic solvents like DCM, EtOAc, and THF. |
| pKa (Predicted) | ~4.5 - 5.5 (for the protonated pyrrolidine nitrogen) | The compound is basic. It will interact strongly with acidic silica gel, leading to tailing/streaking during chromatography. It can form salts with acidic impurities or solvents. |
| Physical State | Likely a solid at room temperature (crystalline or amorphous) | Purification by recrystallization may be a viable option. |
| UV-Vis Absorbance | Expected UV activity due to the conjugated thiazole system | Allows for easy visualization on TLC plates with a UV indicator (254 nm). |
| Thermal Stability | Moderate. Thiazole rings can be stable, but prolonged heating, especially under harsh pH conditions, may lead to decomposition.[3] | Avoid high temperatures during solvent evaporation. Consider purification at room temperature where possible. |
| Chemical Stability | Sensitive to strong acids and bases. The C-Br bond may be susceptible to nucleophilic attack or metallation (e.g., with n-BuLi).[4] | Use a neutral or slightly basic environment for purification. Avoid reactive nucleophiles or strong organometallic reagents in the purification workflow. |
Section 2: Common Synthesis-Related Impurities
Purification challenges are intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing substituted 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] A plausible route to our target compound involves the bromination of a precursor, 2-(pyrrolidin-1-yl)-1,3-thiazole.
Illustrative Synthetic Pathway
Caption: Plausible two-step synthesis of the target molecule.
Potential Impurities and Their Characteristics
| Impurity | Origin | TLC Characteristics (vs. Product) | Removal Strategy |
| 2-(pyrrolidin-1-yl)-1,3-thiazole | Unreacted starting material from Step 2. | Less polar (higher Rf) than the product due to the absence of the bromine atom. | Careful column chromatography. |
| 4,5-Dibromo-2-(pyrrolidin-1-yl)-1,3-thiazole | Over-bromination during Step 2.[3] | Polarity is often very similar to the desired mono-bromo product, making separation difficult. | Fractional crystallization or careful chromatography with a low-polarity solvent system to maximize resolution. |
| N-Pyrrolidinylthiourea | Unreacted starting material from Step 1. | Highly polar (low Rf), likely water-soluble. | Aqueous workup (e.g., washing with water or brine). |
| Succinimide | By-product from the NBS bromination reaction. | Polar and water-soluble. | Aqueous workup. |
| Debrominated starting material | If the synthesis starts from a brominated precursor that is then reacted with pyrrolidine. | Less polar (higher Rf). | Column chromatography. |
Section 3: Troubleshooting & FAQ
Q1: My compound streaks badly on a standard silica gel TLC plate and column. How can I get clean spots and good separation?
Answer: This is the most common issue and is caused by the basic pyrrolidine nitrogen interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction causes poor elution, leading to significant tailing or "streaking."
Troubleshooting Steps:
-
Base-Deactivation of the Mobile Phase: The easiest solution is to add a small amount of a volatile tertiary amine to your eluent.
-
Method: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your hexane/ethyl acetate or DCM/methanol solvent system.
-
Causality: The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them. Your basic compound will then elute based on polarity interactions alone, resulting in sharper bands and more predictable elution.[6]
-
-
Use Deactivated Silica: You can prepare a deactivated stationary phase.
-
Method: Create a slurry of silica gel in your chosen low-polarity eluent (e.g., 100% hexanes) and add 1-2% w/w of triethylamine. Mix thoroughly before packing the column.
-
-
Switch to a Different Stationary Phase: If tailing persists, consider an alternative to silica gel.
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent choice for purifying basic compounds. Start with a Brockmann activity II or III grade.
-
Reverse-Phase Chromatography (C18): If the compound and its impurities have sufficient polarity differences, reverse-phase purification using acetonitrile/water or methanol/water gradients can be highly effective.
-
Q2: I've successfully purified my compound by column chromatography, but my final yield is low. I suspect the product is sticking to the silica gel. How can I improve recovery?
Answer: Irreversible adsorption to silica is a real risk for amine-containing compounds. Even with a mobile phase modifier like TEA, some loss can occur.
Troubleshooting Steps:
-
Column Flushing: After your product has eluted, flush the column with a much stronger, amine-containing solvent system. A common choice is 5-10% TEA in methanol or a 90:10:1 mixture of DCM:Methanol:Ammonium Hydroxide. This can displace strongly adsorbed material.
-
Minimize Silica Usage: Use the minimum amount of silica necessary for the separation (a silica-to-crude-product ratio of 30:1 to 50:1 is a good starting point for flash chromatography).
-
Use a Plunger ("Push") Technique: After loading your sample, add a small layer of sand and then carefully push the sample band down with a plunger or air pressure. This minimizes the diffusion of the sample and can lead to a faster, more efficient elution with less solvent and potentially higher recovery.
Q3: Can I purify this compound by recrystallization? What solvents should I screen?
Answer: Yes, if your product is sufficiently pure (>90%) and crystalline, recrystallization is an excellent method for removing minor impurities, especially isomers like the dibrominated species.
Protocol: Systematic Solvent Screening
-
Solubility Testing: Place ~10-20 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane
-
Intermediate: Toluene, Diethyl Ether, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Polar: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN)
-
-
Identify Potential Systems: Look for a solvent that dissolves your compound poorly at room temperature but completely upon heating (e.g., in a hot water bath). This is your ideal single-solvent system.
-
Test Binary Systems: If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, like DCM or EtOAc) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like hexanes) dropwise until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly.
A good starting point for a compound of this polarity would be an isopropanol/water system or an ethyl acetate/hexanes system.
Q4: My final product is a persistent yellow oil, but I expect a solid. What's happening?
Answer: This can be due to two main reasons: residual solvent or the presence of a persistent, colored impurity.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents (like EtOAc, DCM, TEA) are removed. Place the oil under a high vacuum (using a Schlenk line or rotary evaporator with a high-vacuum pump) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
Trituration: If high-vacuum fails, this suggests an impurity is preventing crystallization. Trituration can help.
-
Method: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or pentane) to the oil.
-
Causality: Vigorously scratch the side of the flask with a glass rod or stir the mixture. The goal is to induce crystallization of your product, while the non-polar impurity remains dissolved in the hexanes. Decant the solvent and repeat.
-
-
Re-purification: If the color and oiliness persist, a second purification step (e.g., a very careful chromatography column or recrystallization) is necessary.
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography on TEA-Deactivated Silica Gel
This protocol is designed to mitigate the issues of streaking and low recovery for basic compounds.
-
Column Preparation:
-
Select an appropriate size flash column.
-
Prepare the eluent. For initial screening, start with 20% Ethyl Acetate in Hexanes + 1% Triethylamine.
-
Wet-pack the column with silica gel using the prepared eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution.
-
Evaporate the DCM completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the prepared solvent system.
-
Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions and monitor them by TLC (using a TLC system also containing 1% TEA).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporation: To remove the residual triethylamine (boiling point ~89°C), add a higher-boiling, non-basic solvent like toluene and re-evaporate. Repeat 2-3 times. This will azeotropically remove the TEA.
-
Place the final product under a high vacuum to remove all solvent traces.
-
Troubleshooting Workflow for Purification
Caption: Decision workflow for purifying this compound.
References
-
Keri, R. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Karcz, T., et al. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. Available at: [Link]
-
Fraser, J. L., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
-
Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Fraser, J. L., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]
-
Gomes, G. D. R., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at: [Link]
-
Linder, M., et al. (2018). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. PubChem. Available at: [Link]
-
PubChem. (n.d.). 4-Bromothiazole. PubChem. Available at: [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E. Available at: [Link]
-
Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available at: [Link]
-
Vaickelioniene, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. Available at: [Link]
-
Gontijo, R. J. S., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Shakirova, D. R., et al. (2021). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][7][8]thiadiazole). Molbank. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Jain, M. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Available at: [Link]
-
Ghabbour, H. A., et al. (2012). 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. Acta Crystallographica Section E. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports. Available at: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID | 88982-82-5 [chemicalbook.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this and related substituted thiazole scaffolds. As a key intermediate in drug discovery, achieving high purity and yield is paramount. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, with a focus on identifying and mitigating reaction side products.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant isomeric impurity alongside our desired 4-bromo product. What is it likely to be and why does it form?
A1: The most common regioisomeric impurity is almost certainly 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole . The electron-donating nature of the 2-pyrrolidinyl group strongly activates the C5 position of the thiazole ring for electrophilic substitution.[1][2] This makes direct bromination of the 2-(pyrrolidin-1-yl)thiazole precursor highly susceptible to yielding the thermodynamically more stable 5-bromo isomer as the major product. Achieving 4-bromo substitution often requires a more nuanced synthetic strategy, such as starting with a precursor that already contains the bromine at the 4-position, typically via a Hantzsch thiazole synthesis with a 2,α-dihalo ketone.[3]
Q2: Our mass spectrometry data shows peaks corresponding to [M+78/80] and even [M+156/158] relative to our product mass. What are these impurities?
A2: These signals indicate over-bromination . The peak at [M+78/80] (reflecting the isotopic signature of bromine) corresponds to a di-brominated species, most commonly 4,5-Dibromo-2-(pyrrolidin-1-yl)-1,3-thiazole . The high reactivity of the thiazole ring, especially at the C5 position, means that once the first bromine is added, a second electrophilic attack can occur if the brominating agent is in excess or the reaction conditions are too harsh.[1][4] The [M+156/158] peak would suggest a tri-brominated product, which is less common but possible with powerful brominating agents.
Q3: What is the most reliable synthetic strategy to maximize the yield of the 4-bromo isomer specifically?
A3: Direct bromination of 2-(pyrrolidin-1-yl)thiazole is generally not recommended due to the regioselectivity issues mentioned in Q1. The most robust and regioselective method is to build the thiazole ring with the 4-bromo substituent already in place. This is best accomplished using the Hantzsch thiazole synthesis . The reaction involves the cyclocondensation of an appropriate α,α-dihaloketone (e.g., 2,2-dibromoacetophenone) or, more commonly, an α-haloketone that will yield the 4-substituted pattern, with a pyrrolidine-containing thiourea derivative.[3][5] This approach locks in the 4-position substitution from the start, preventing the formation of the 5-bromo isomer.
Q4: We are experiencing low yields and a complex mixture of products. Could our starting materials be the issue?
A4: Absolutely. The stability and purity of the starting materials are critical, particularly for the Hantzsch synthesis. The α-halocarbonyl compounds required can be unstable and prone to self-polymerization, which can lead to low yields and the formation of multiple side products.[6] It is essential to use freshly prepared or purified α-haloketones and to ensure the purity of the thiourea derivative before starting the reaction.
Troubleshooting Guide: Common Side Products and Solutions
Unwanted side products are the primary challenge in this synthesis. Below is a systematic guide to identifying, understanding, and mitigating their formation.
| Problem | Potential Side Product(s) | Plausible Cause & Mechanism | Preventative Measures & Optimization |
| Isomeric Impurity | 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole | Electrophilic Aromatic Substitution: The C5 position is electronically activated by the 2-pyrrolidinyl group, making it the preferred site for electrophilic attack by Br+. This is the thermodynamically favored product.[2] | 1. Change Synthetic Strategy: Employ a Hantzsch synthesis using a precursor that forces 4-position bromination.[7]2. Use Regioselective Reagents: If direct bromination is unavoidable, agents like CuBr₂ can sometimes offer better regiochemical control than NBS or Br₂.[4]3. Low Temperature: Running the reaction at low temperatures (e.g., -10 to 0 °C) may favor the kinetic 4-bromo product, but this is often substrate-dependent and less reliable. |
| Over-bromination | 4,5-Dibromo-2-(pyrrolidin-1-yl)-1,3-thiazole | High Reactivity & Excess Reagent: The mono-brominated thiazole is still an activated ring system. Excess brominating agent (e.g., >1.0 equivalent of NBS) or elevated temperatures can easily lead to a second bromination at the remaining activated position (typically C5).[1] | 1. Strict Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. A slight substoichiometric amount (0.95 eq) can be even safer, followed by purification.2. Controlled Addition: Add the brominating agent slowly and portion-wise at low temperature (0 °C or below) to maintain a low instantaneous concentration.3. Monitor Closely: Follow the reaction progress by TLC or LC-MS and quench immediately upon consumption of the starting material. |
| Decomposition/Tar | Polymeric materials, hydrolyzed species (e.g., 4-oxo-thiazole derivatives) | Instability: The α-haloketone starting material can self-condense.[6] Additionally, brominated thiazoles can be sensitive to harsh basic or acidic conditions during work-up, leading to hydrolysis or ring-opening.[8] | 1. Purify Starting Materials: Use freshly purified α-haloketone.2. Mild Work-up: Use a mild base like aqueous sodium bicarbonate for neutralization. Avoid strong acids or bases.3. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition. |
| Dimerization | Thiazole-thiazole dimers or complex adducts | Intermediate Reactivity: Under certain conditions (e.g., strong base, presence of radical initiators), reactive intermediates can form that may dimerize before reacting as intended.[9][10] | 1. Avoid Strong Bases: Use moderate bases for any deprotonation steps.2. Control Temperature: Dimerization is often more prevalent at higher temperatures. Maintain recommended thermal profiles.3. Degas Solvents: If a radical pathway is suspected, using degassed solvents can help minimize side reactions. |
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to optimization.
Caption: Desired vs. Side Reaction Pathways in Direct Bromination.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis via Hantzsch Cyclization
This protocol focuses on building the 4-bromo-thiazole ring from the ground up to avoid isomeric impurities.
-
Step 1: Thio-urea Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidine (1.0 eq) in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C.
-
Add benzoyl isothiocyanate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the formation of the N-benzoyl-N'-pyrrolidinylthiourea intermediate.
-
Note: This intermediate can be isolated or used directly in the next step.
-
-
Step 2: Cyclocondensation:
-
To the solution from Step 1, add the desired α-haloketone precursor for 4-bromo substitution (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one) (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C in acetonitrile) and monitor by TLC. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Deprotection & Work-up:
-
Add an aqueous solution of sodium hydroxide (e.g., 2M, 3-4 eq) to hydrolyze the benzoyl protecting group. Stir at 60-70 °C for 2-4 hours.
-
After cooling, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Purification:
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Troubleshooting Workflow
When encountering an unexpected result, a logical workflow can quickly identify the root cause.
Caption: Systematic Troubleshooting Flowchart for Impurity Identification.
References
-
Bavetsias, V., et al. (2016). Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry. Available at: [Link]
-
Hollóczki, O., et al. (2020). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au. Available at: [Link]
- Joule, J. A. (2013). Thiazole: reactions and synthesis.
-
Lu, Y., et al. (2022). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. Available at: [Link]
-
Stachulski, A. V., et al. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sharma, V., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
- Usol'tseva, S. V., et al. (1992). Bromination of 2-Thiazolylhydrazones. Chemistry of Heterocyclic Compounds.
- S. P. Singh, et al. (1950). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Journal of the Indian Chemical Society.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Thiophenyls). Berichte der deutschen chemischen Gesellschaft.
-
Rasmussen, S. C., & Uzelac, E. J. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline Resources. Available at: [Link]
-
Keri, R. S., et al. (2015). Thiazole: a versatile standalone moiety contributing to the development of various drugs and biologically active agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Castillo, J. C., et al. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activities. Tetrahedron.
-
Sudo, K., et al. (2008). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]
- Dash, K. C., et al. (1950). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
"4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole" stability and degradation issues
Introduction: 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole is a substituted aminothiazole derivative frequently employed as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-rich aminothiazole core and a reactive bromine handle, makes it valuable for constructing complex molecular architectures, particularly through cross-coupling reactions.[1] However, this same reactivity profile can present significant challenges related to the compound's stability and degradation. This guide provides in-depth troubleshooting advice and protocols to help researchers anticipate, identify, and mitigate common stability issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section provides rapid answers to the most common handling and storage questions.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: Based on the known sensitivity of related brominated heterocycles and aminothiazoles, optimal long-term storage is crucial.[2][3][4] We recommend storing the solid compound under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C or lower (-20°C) | Reduces the rate of potential solid-state decomposition reactions. While many thiazoles are thermally stable to high temperatures, low-temperature storage is a best practice to minimize any slow degradation over time.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The electron-rich aminothiazole ring system can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Amber vial, stored in the dark | Thiazole-containing compounds, particularly those with aryl substituents, can be highly susceptible to photodegradation, potentially through reactions with singlet oxygen leading to ring cleavage.[6] |
| Moisture | Tightly sealed container with desiccant | Avoids hydrolysis. The C-Br bond and the thiazole ring itself can be sensitive to moisture, especially if trace acidic or basic impurities are present. Some bromo-thiazole derivatives are explicitly listed as moisture-sensitive.[7] |
Q2: Is this compound sensitive to air or moisture during routine weighing and handling?
A2: Yes, caution is advised. While short-term exposure for weighing may be acceptable, prolonged exposure to ambient air and humidity should be minimized. The compound's susceptibility to hydrolysis and oxidation means that best practices, such as working quickly and in a low-humidity environment (e.g., a glove box or under a stream of inert gas), are recommended.[8]
Q3: What solvents should I use to prepare stock solutions? Which should I avoid?
A3: Solvent choice is critical. Protic solvents, especially nucleophilic ones like methanol, can potentially participate in slow substitution reactions with the bromo group over time. Highly acidic or basic conditions should be avoided.
| Solvent Class | Recommended | Use with Caution | Avoid for Long-Term Storage |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | N/A |
| Aprotic Nonpolar | Toluene, Dioxane | N/A | N/A |
| Protic | N/A | tert-Butanol, Isopropanol (for immediate use) | Methanol, Ethanol, Water |
Rationale: DMSO and DMF, while excellent for solubilization, can contain water impurities and degrade over time to generate acidic or basic byproducts, which can catalyze the degradation of the solute. Protic solvents can act as nucleophiles or proton sources, potentially leading to debromination or ring instability.
Q4: What are the primary degradation pathways I should be aware of?
A4: The main vulnerabilities of the molecule are:
-
Debromination: Loss of the bromine atom, either through reductive processes (catalyzed by trace metals), nucleophilic displacement, or photolysis.[4]
-
Photodegradation: Light-induced degradation, likely involving oxidative cleavage of the thiazole ring.[6]
-
Hydrolysis/Acidolysis: Instability of the thiazole ring under strongly acidic or basic conditions, which can lead to ring opening.[9][10]
-
Oxidation: The electron-rich nature of the 2-aminothiazole moiety makes it susceptible to oxidation, potentially at the sulfur atom or the ring itself.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q5: I dissolved the compound in my reaction solvent and immediately ran an LC-MS. I see a new peak corresponding to the mass of the debrominated compound. What happened?
A5: This indicates rapid debromination, a common issue with bromo-heterocycles.[1]
-
Possible Cause 1: Trace Metal Contamination. Spatulas, stir bars, or residual catalysts from previous reactions can introduce transition metals (e.g., Fe, Cu, Pd) that catalytically facilitate reductive debromination, especially if a hydrogen source is available.
-
Troubleshooting Steps:
-
Use Non-Metallic Equipment: Use glass or polymer-coated spatulas for handling the solid.
-
Ensure Glassware is Scrupulously Clean: If possible, acid-wash glassware (e.g., with aqua regia or piranha solution, following all safety protocols) and rinse thoroughly with deionized water and solvent to remove metal traces.
-
Purify Solvents: If you suspect solvent contamination, consider passing the solvent through a column of activated alumina to remove metal impurities.
-
-
Possible Cause 2: Reductive Impurities in the Solvent. Some solvents, like THF, can form peroxides upon storage, which can lead to complex radical reactions. Conversely, some lots may contain stabilizing agents that are reductive.
-
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvent: Always use freshly opened anhydrous solvents from a reputable supplier.
-
Test Your Solvent: Run a control experiment by dissolving your compound in a different batch or type of solvent to see if the problem persists.
-
Q6: My reaction mixture is turning dark brown/black, and I'm getting a complex mixture of products instead of my desired compound. Why?
A6: This suggests significant decomposition, likely due to harsh reaction conditions incompatible with the thiazole ring.
-
Possible Cause 1: Strong Base or Acid. Thiazoles are aromatic but less so than benzene or thiophene.[4] The thiazole ring is susceptible to decomposition under strongly acidic or basic conditions. Strong bases can deprotonate the ring, leading to instability, while strong acids can protonate the ring nitrogen, activating it towards nucleophilic attack and potential ring-opening.[9][10]
-
Troubleshooting Workflow: The following decision tree can help optimize your reaction conditions to preserve the thiazole core.
Caption: Troubleshooting workflow for reaction failure.
Q7: I left my stock solution in DMSO on the bench over the weekend, and the purity has dropped significantly. What is the cause?
A7: This is likely a combination of photodegradation and solvent-mediated decomposition.
-
Primary Cause: Photodegradation. As noted, thiazoles can be highly light-sensitive.[6] Ambient laboratory light contains sufficient energy to induce photochemical reactions, especially over extended periods. A study on a related thiazole compound identified a unique degradation pathway involving a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and ultimately cleaves the ring.[6]
-
Secondary Cause: Solvent Instability. DMSO is hygroscopic and can slowly oxidize or decompose, creating an acidic microenvironment that accelerates the degradation of the sensitive solute.
-
Preventative Protocol:
-
Prepare Fresh Solutions: Prepare only the amount of solution needed for immediate use.
-
Use Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Store Cold and Dark: Store stock solutions, even for short periods, at ≤ -20°C in the dark.
-
Inert Overlay: For maximum stability, flush the vial headspace with argon or nitrogen before sealing and freezing.
-
Part 3: Protocols for Stability Assessment
To proactively understand the limits of your compound, performing a forced degradation study is highly recommended.
Protocol 1: Experimental Workflow for Forced Degradation Study
This protocol provides a framework to test the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).
-
Time-Zero Control: Immediately dilute an aliquot of the stock solution to your target analytical concentration (e.g., 50 µg/mL) and analyze via LC-MS to establish a baseline purity and retention time.
-
Stress Sample Preparation: In separate amber HPLC vials, mix aliquots of your stock solution with the stressor solutions to achieve a final compound concentration of ~50 µg/mL.
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Dilute with ACN/H₂O and place in a heating block at 80°C.
-
Photolytic: Dilute with ACN/H₂O in a clear vial and expose to a photostability chamber or broad-spectrum light source.
-
Control: Prepare a sample diluted only with ACN/H₂O and keep it alongside the stressed samples in the dark at room temperature.
-
-
Incubation: Allow samples to incubate for a set period (e.g., 24 hours).
-
Analysis: After incubation, analyze all samples by a stability-indicating LC-MS method (e.g., a gradient reverse-phase HPLC method).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero and control samples. Calculate the percentage degradation and identify major degradants by their mass-to-charge ratio. This will definitively reveal whether your compound is sensitive to acid, base, oxidation, heat, or light.
References
-
Forlani, L., De Maria, P., Foresti, E., & Pradella, G. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry, 47(1), 1-4. Available at: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
-
Agarwal, V., Miles, Z. D., Winter, J. M., et al. (2017). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of the American Chemical Society, 139(4), 1482-1485. Available at: [Link]
-
Forlani, L., De Maria, P., Foresti, E., & Pradella, G. (1982). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry. Available at: [Link]
-
Zhu, J., Gu, M., & Liu, D. Q. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 718-726. Available at: [Link]
-
Agarwal, V., Miles, Z. D., Winter, J. M., et al. (2017). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry. Available at: [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
-
Das, S., Evans, H. A., & Wustholz, K. L. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 11(43), 14935-14943. Available at: [Link]
-
ResearchGate. (2025). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. Available at: [Link]
-
Das, S., Evans, H. A., & Wustholz, K. L. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]
-
Al-Ostath, A., & Siddiqui, N. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6299. Available at: [Link]
-
ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. Available at: [Link]
-
Shew, C. R., & Sampson, P. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5945-5951. Available at: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Ochiai, E. (1945). Chemistry of the thiazoles. Journal of the Indian Chemical Society, 22, 13-22. Available at: [Link]
-
Bakulev, V. A., et al. (2019). Safe Synthesis of 4,7-Dibromo[9][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 24(18), 3326. Available at: [Link]
Sources
- 1. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, grounded in established chemical principles and supported by scientific literature. Our goal is to empower you to overcome low yields and other synthetic hurdles to achieve consistent and successful results.
Troubleshooting Guide: Overcoming Low Yields and Other Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My initial attempt at the Hantzsch thiazole synthesis to form the 2-(pyrrolidin-1-yl)thiazole core resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial thiazole ring formation are a common issue. The traditional Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, can be sensitive to several factors. In the case of forming a 2-(pyrrolidin-1-yl)thiazole, the key is the formation of the N-pyrrolidinylthiourea intermediate and its subsequent cyclization.
Potential Causes and Solutions:
-
Incomplete Formation of the Thiourea Intermediate: The reaction of pyrrolidine with an isothiocyanate to form the corresponding thiourea is a critical first step. If this reaction is not driven to completion, the subsequent cyclization will suffer.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the formation of the thiourea intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Purity: Ensure the pyrrolidine and isothiocyanate starting materials are pure and dry. Moisture can interfere with the reaction.
-
Stoichiometry and Reaction Time: Use a slight excess of the isothiocyanate and allow for sufficient reaction time.
-
-
-
Side Reactions of the α-Haloketone: α-Haloketones are reactive species and can undergo self-condensation or other side reactions, especially under basic conditions.
-
Troubleshooting:
-
Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing the thiourea intermediate.
-
Temperature Control: Maintain a moderate reaction temperature to minimize side reactions. While heating is often necessary for the cyclization, excessive heat can promote decomposition.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.
-
Troubleshooting:
-
Solvent Selection: Ethanol is a common solvent for Hantzsch synthesis. However, exploring other solvents like acetonitrile or DMF might be beneficial.
-
Catalysis: While the reaction can proceed without a catalyst, the use of a mild acid or base catalyst can sometimes improve the rate and yield. However, care must be taken to avoid promoting side reactions. Molecular iodine has been reported as an effective catalyst for the synthesis of 2-aminothiazoles under mild conditions.[1]
-
-
Question 2: I am observing the formation of multiple products during the bromination of 2-(pyrrolidin-1-yl)thiazole. How can I achieve regioselective bromination at the 4-position?
Answer:
Achieving regioselectivity in the bromination of a 2-substituted thiazole is a critical challenge. The position of bromination is directed by the electronic properties of the substituents on the thiazole ring. The pyrrolidinyl group at the 2-position is a strong electron-donating group, which activates the thiazole ring towards electrophilic substitution.
Understanding Regioselectivity:
The electron-donating pyrrolidinyl group will direct electrophilic attack to the C5 position, and to a lesser extent, the C4 position. Therefore, direct bromination with reagents like Br₂ or N-bromosuccinimide (NBS) is likely to yield a mixture of 4-bromo, 5-bromo, and potentially di-bromo products.
Strategies for Regioselective 4-Bromination:
-
Alternative Synthetic Route Starting from 2,4-Dibromothiazole: A more controlled approach is to start with a pre-brominated thiazole and introduce the pyrrolidine group. The synthesis of 2-substituted 4-bromothiazoles from 2,4-dibromothiazole via a bromine-magnesium exchange has been reported to proceed with excellent regioselectivity at the C-2 position.[2] This method allows for the selective introduction of a nucleophile, such as pyrrolidine, at the 2-position while retaining the bromine at the 4-position.
-
Workflow:
-
Start with commercially available 2,4-dibromothiazole.
-
Perform a regioselective bromine-magnesium exchange at the C-2 position.
-
React the resulting Grignard reagent with an electrophilic source of the pyrrolidinyl group or, more practically, react 2,4-dibromothiazole with pyrrolidine under conditions that favor nucleophilic aromatic substitution at the more reactive 2-position.
-
-
-
Directed Bromination: While less common for this specific substitution pattern, exploring directed metalation-bromination could be an option. This would involve deprotonation of the 2-(pyrrolidin-1-yl)thiazole at the 4-position with a strong base (e.g., n-BuLi) followed by quenching with a bromine source. However, the acidity of the C4-H might not be sufficiently high for selective deprotonation.
Question 3: The purification of the final product, this compound, is proving difficult, and I am experiencing significant yield loss during this step. What are the best practices for purification?
Answer:
Purification of brominated heterocyclic compounds can be challenging due to their potential for decomposition and the presence of closely related byproducts.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying the target compound.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.
-
TLC Monitoring: Carefully monitor the fractions using TLC to identify and combine the pure product fractions.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification and to obtain a crystalline product.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
-
Handling Precautions:
-
Light Sensitivity: Some brominated compounds can be light-sensitive. It is advisable to protect the compound from direct light during purification and storage.
-
Temperature Stability: Avoid excessive heat during solvent removal (roto-evaporation) to prevent decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. A multi-step synthesis starting from basic precursors might have an overall yield in the range of 20-40%. A more optimized route, such as the one starting from 2,4-dibromothiazole, could potentially offer higher yields.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Brominating Agents (Br₂, NBS): These are corrosive and toxic. Handle with extreme care in a fume hood.
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Use appropriate precautions for handling flammable organic solvents.
Q3: Can I use other secondary amines instead of pyrrolidine in this synthesis?
Yes, the synthetic routes described can likely be adapted for other secondary amines such as piperidine or morpholine. However, the reaction conditions might need to be re-optimized for each specific amine due to differences in nucleophilicity and steric hindrance.
Q4: How can I confirm the structure of my final product?
The structure of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic protons of the pyrrolidine ring and the thiazole ring. ¹³C NMR will confirm the number and types of carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and the presence of bromine (characteristic isotopic pattern).
-
Infrared (IR) Spectroscopy: This can identify the characteristic functional groups present in the molecule.
Optimized Experimental Protocol
This protocol outlines a plausible two-step synthesis of this compound, starting from the more regioselective approach using 2,4-dibromothiazole.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-4-bromothiazole
This step involves the nucleophilic aromatic substitution of the more reactive bromine at the C2 position of 2,4-dibromothiazole with pyrrolidine.
-
Reagents and Materials:
-
2,4-Dibromothiazole
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and work-up reagents
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dibromothiazole (1 equivalent) in acetonitrile or DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add pyrrolidine (1.1-1.5 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 2-(pyrrolidin-1-yl)-4-bromothiazole.
-
Step 2: Characterization
Confirm the structure of the synthesized this compound using NMR, MS, and IR spectroscopy as described in the FAQ section.
Data Summary
The following table provides a hypothetical comparison of different synthetic approaches to highlight the importance of route selection.
| Synthetic Route | Key Steps | Typical Yield Range | Key Challenges |
| Route A: Hantzsch Synthesis followed by Bromination | 1. Formation of N-pyrrolidinylthiourea. 2. Cyclization with an α-haloketone. 3. Bromination of the 2-(pyrrolidin-1-yl)thiazole. | 15-35% (overall) | Poor regioselectivity in the bromination step, leading to difficult purification. |
| Route B: Starting from 2,4-Dibromothiazole | 1. Nucleophilic substitution of the 2-bromo group with pyrrolidine. | 40-60% (overall) | Requires careful control of reaction conditions to ensure selective substitution at the C2 position. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two main synthetic approaches discussed.
Caption: Comparison of synthetic routes for this compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting low-yield issues.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
- Bach, T., & Heuser, S. (2001). Regio-and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Synlett, 2001(12), 1907-1909.
- Siméon, F. G., Wendahl, M. T., & Pike, V. W. (2009). Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. The Journal of organic chemistry, 74(6), 2578-2580.
- Bach, T., & Heuser, S. (2002). Synthesis of 2′-Substituted 4-Bromo-2, 4′-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of organic chemistry, 67(17), 5947-5955.
- Dandia, A., Singh, R., & Khaturia, S. (2006). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Journal of Chemical Research, 2006(11), 711-713.
Sources
Technical Support Center: NMR Interpretation of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
Welcome to the technical support center for the analysis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) interpretation of this compound. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in established scientific principles, to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows unexpected peaks. What are the possible sources of these signals?
A1: Unexpected signals in an NMR spectrum can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the compound. A systematic approach is crucial for accurate identification.
Expertise & Experience: The synthesis of 2-aminothiazole derivatives, such as our target compound, often involves precursors like α-haloketones and thiourea or its derivatives.[1][2] Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in the final sample. For instance, the Hantzsch thiazole synthesis, a common route, can sometimes yield impurities if the reaction conditions are not optimized.[2]
Troubleshooting Workflow:
-
Solvent Peak Identification: The first step is to identify signals from the deuterated solvent and any residual non-deuterated solvent. For example, chloroform-d (CDCl₃) typically shows a residual peak at 7.26 ppm, while dimethyl sulfoxide-d₆ (DMSO-d₆) appears around 2.50 ppm. Water, a common contaminant, often presents as a broad singlet.[3] Adding a drop of D₂O to your NMR tube and re-acquiring the spectrum can confirm the presence of exchangeable protons (like water or N-H), which will either disappear or decrease in intensity.[3]
-
Comparison with Expected Spectrum: Compare your experimental spectrum with the predicted chemical shifts for this compound.
-
Thiazole Proton (H-5): A singlet is expected for the proton on the thiazole ring. Its chemical shift will be influenced by the electron-donating pyrrolidine group and the electron-withdrawing bromine atom.
-
Pyrrolidine Protons: The pyrrolidine ring has two sets of methylene protons. Due to their proximity to the nitrogen and the thiazole ring, they will appear as multiplets, typically in the range of 2.0-4.0 ppm. The protons alpha to the nitrogen will be further downfield.[4][5][6]
-
-
Impurity Analysis: If unexplained peaks remain, consider potential impurities.
-
Starting Materials: Check the NMR spectra of the starting materials used in the synthesis. For example, if 2-aminothiazole was a precursor, you might see its characteristic aromatic protons.[1]
-
Side Products: Consider the possibility of regioisomers or byproducts from the synthetic route. A common synthesis involves the reaction of a substituted thiourea with an α-halocarbonyl compound.[7][8] Incomplete cyclization or alternative reaction pathways could lead to unexpected structures.
-
Logical Relationship Diagram:
Caption: Workflow for identifying sources of unexpected NMR peaks.
Q2: The chemical shift of the thiazole proton is not what I predicted. Why might this be?
A2: The chemical shift of the single proton on the thiazole ring (H-5) is highly sensitive to its electronic environment. Several factors can cause deviations from predicted values.
Expertise & Experience: The chemical shift is determined by the local magnetic field experienced by the nucleus, which is influenced by the electron density around it.[9] Substituents on the thiazole ring have a significant impact. The pyrrolidine group at position 2 is electron-donating, which should increase the electron density at H-5 and shift it upfield (to a lower ppm value). Conversely, the bromine atom at position 4 is electron-withdrawing, which will deshield H-5 and shift it downfield (to a higher ppm value). The final chemical shift is a balance of these opposing effects.
Troubleshooting & Analysis:
-
Solvent Effects: The choice of NMR solvent can significantly alter chemical shifts. Aromatic solvents like benzene-d₆ can induce anisotropic effects, causing shifts compared to spectra recorded in CDCl₃ or DMSO-d₆.[3] If your predicted value is based on a different solvent, this could explain the discrepancy.
-
Concentration Effects: At high concentrations, intermolecular interactions can perturb the electronic environment and lead to shifts in resonance frequencies. Acquiring spectra at different concentrations can help determine if this is a factor.
-
pH Effects: If the sample is acidic or basic, protonation or deprotonation of the nitrogen atoms in the pyrrolidine or thiazole rings can occur. This would dramatically alter the electronic structure and, consequently, the chemical shifts. Ensure the sample is neutral if a specific protonation state is not intended.
Data Summary Table: Predicted ¹H Chemical Shifts (ppm)
| Proton | Predicted Range (ppm) in CDCl₃ | Rationale |
| Thiazole H-5 | 6.5 - 7.5 | Influenced by electron-donating pyrrolidine and electron-withdrawing bromine. |
| Pyrrolidine CH₂ (α to N) | 3.3 - 3.8 | Deshielded by the adjacent nitrogen and the aromatic thiazole ring. |
| Pyrrolidine CH₂ (β to N) | 1.9 - 2.2 | Less deshielded than the alpha protons. |
Note: These are estimated ranges and can vary based on the specific solvent and experimental conditions.
Q3: My ¹³C NMR spectrum is missing the quaternary carbon signals for the thiazole ring. What should I do?
A3: The absence of quaternary carbon signals in a ¹³C NMR spectrum is a common issue, primarily due to their long spin-lattice relaxation times (T₁).
Expertise & Experience: Carbon-13 NMR is inherently less sensitive than proton NMR due to the low natural abundance of the ¹³C isotope (1.1%).[10] Quaternary carbons, which are not directly attached to any protons, have much longer T₁ relaxation times. In standard ¹³C NMR experiments, these carbons may not fully relax between successive pulses, leading to saturation and a significant reduction or complete loss of their signal.[10]
Experimental Protocol to Enhance Quaternary Carbon Signals:
-
Increase the Relaxation Delay (d1): The most direct way to address this is to increase the delay time between pulses. A longer d1 allows the quaternary carbons more time to relax back to their equilibrium state.
-
Step 1: Start with a standard d1 of 1-2 seconds.
-
Step 2: If quaternary signals are weak or absent, increase d1 to 5-10 seconds, or even longer for particularly stubborn carbons.
-
-
Increase the Number of Scans (ns): A higher number of scans will improve the signal-to-noise ratio for all carbons, including the weaker quaternary signals.
-
Use a Different Pulse Program: Consider using a pulse sequence that is less sensitive to T₁ effects, such as the DEPT (Distortionless Enhancement by Polarization Transfer) experiment. While DEPT will not directly show quaternary carbons, it can help to unambiguously identify CH, CH₂, and CH₃ signals, confirming that the missing peaks are indeed quaternary. An Attached Proton Test (APT) spectrum can also be useful as it shows quaternary carbons as signals with opposite phase to CH and CH₃ signals.
Data Summary Table: Predicted ¹³C Chemical Shifts (ppm)
| Carbon | Predicted Range (ppm) in CDCl₃ | Rationale |
| Thiazole C-2 | 165 - 175 | Attached to two nitrogen atoms (one in the ring, one from pyrrolidine). |
| Thiazole C-4 | 120 - 130 | Attached to bromine. |
| Thiazole C-5 | 110 - 120 | Attached to a proton. |
| Pyrrolidine CH₂ (α to N) | 45 - 55 | Adjacent to nitrogen. |
| Pyrrolidine CH₂ (β to N) | 25 - 35 | Further from the electron-withdrawing groups. |
Note: These are estimated ranges and can vary.
Experimental Workflow Diagram:
Caption: Workflow to enhance quaternary carbon signals in ¹³C NMR.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]
-
SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
-
University of California, Irvine. Chemical shifts. [Link]
-
Sahu, P. K., et al. (2017). A versatile, facile and concise approach to access to highly substituted functionalized 2-(pyrrolidin-1-yl) thiazole ring system is accomplished. Tetrahedron, 73(33), 5043-5053. [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.
-
Wikipedia. 2-Aminothiazole. [Link]
-
Jadhav, S. D., et al. (2021). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 9, 735688. [Link]
-
LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
- Google Patents.
Sources
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 5. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
Welcome to the technical support center for the scale-up synthesis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial production of this key heterocyclic intermediate. Our focus is on providing practical, evidence-based solutions to ensure a robust, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary scale-up concerns?
A1: The most prevalent and industrially adaptable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] For the target molecule, this would likely involve the reaction of a suitable α-haloketone with N-pyrrolidinecarbothioamide. The subsequent bromination at the 4-position of the thiazole ring would then yield the final product.
The primary scale-up concerns for this route are:
-
Exothermic Reactions: Both the Hantzsch cyclization and the bromination step can be highly exothermic, posing significant safety risks if not properly managed.[3]
-
Reagent Handling and Safety: The use of hazardous materials like bromine or other brominating agents requires stringent safety protocols and specialized equipment on a large scale.[4][5]
-
By-product Formation: Side reactions can become more pronounced at scale, leading to purification challenges and reduced yields.
-
Heat and Mass Transfer: Inefficient mixing and heat dissipation in large reactors can lead to localized temperature gradients, impacting reaction kinetics and impurity profiles.
-
Product Isolation and Purification: Crystallization and purification of the final product can be challenging, requiring optimization to achieve the desired purity and crystal form at scale.
Troubleshooting Guide: A Deep Dive into Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up synthesis of this compound, providing detailed troubleshooting strategies.
Problem 1: Poor Yield and Incomplete Conversion during Hantzsch Thiazole Synthesis
Q2: We are observing a significant drop in yield and incomplete conversion of our starting materials when scaling up the Hantzsch synthesis of the 2-(pyrrolidin-1-yl)-1,3-thiazole intermediate. What are the likely causes and how can we mitigate them?
A2: This is a common issue when transitioning to larger reactors. Several factors could be at play:
-
Inadequate Mixing and Mass Transfer: In large vessels, achieving homogeneous mixing of reactants is more challenging. This can lead to localized concentration gradients, slowing down the reaction rate.
-
Troubleshooting:
-
Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and that the agitation speed is optimized to ensure good mixing without causing excessive shear.
-
Baffling: Proper baffling in the reactor is crucial to prevent vortex formation and improve top-to-bottom mixing.
-
Reaction Concentration: A more dilute reaction mixture may improve mass transfer, although this needs to be balanced with throughput considerations.
-
-
-
Poor Temperature Control: The Hantzsch synthesis is often exothermic. Inefficient heat removal in a large reactor can lead to an undesirable increase in temperature, promoting side reactions and degradation of starting materials or product.
-
Troubleshooting:
-
Controlled Addition Rate: Add the α-haloketone slowly to the solution of N-pyrrolidinecarbothioamide to control the rate of heat generation.
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and the heat transfer fluid is at the appropriate temperature.
-
Calorimetry Studies: Performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) can help quantify the heat of reaction and design a safe and effective cooling strategy.
-
-
-
pH Control: The regioselectivity of the Hantzsch synthesis can be influenced by pH.[6] Under acidic conditions, the formation of isomeric impurities can occur.
-
Troubleshooting:
-
Buffering: Consider the use of a non-nucleophilic base or a buffered system to maintain a neutral or slightly basic pH throughout the reaction.
-
Monitoring: Implement in-process pH monitoring to ensure the reaction stays within the optimal range.
-
-
Problem 2: Exotherms and Safety Concerns during Bromination
Q3: Our safety review has flagged the bromination step as a major hazard for scale-up. How can we safely control the reaction and what are the best practices for handling bromine on a larger scale?
A3: Bromination reactions are notoriously energetic and require careful planning and execution at scale.[4][7]
-
Choice of Brominating Agent: While elemental bromine is effective, its handling on a large scale is hazardous.[5]
-
Alternatives: Consider using safer brominating agents like N-bromosuccinimide (NBS). However, be aware that the stability of NBS solutions, particularly in solvents like DMF, can be a concern.[5] A thorough hazard evaluation of the chosen brominating agent and solvent system is essential.
-
-
Controlling the Exotherm:
-
Semi-Batch Operation: Add the brominating agent to the thiazole substrate solution in a controlled manner (semi-batch) rather than adding all reactants at once (batch).
-
Reverse Addition: In some cases, adding the substrate to the brominating agent can help control the concentration of the more reactive species.
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor offers superior heat transfer and safety by minimizing the reaction volume at any given time.[8][9]
-
-
Safety Protocols for Handling Bromine:
-
Dedicated Equipment: Use corrosion-resistant equipment (e.g., glass-lined reactors, PVDF piping).[4]
-
Ventilation and Scrubbing: Conduct the reaction in a well-ventilated area with a dedicated scrubber system to neutralize any bromine vapors.[4][10]
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including respiratory protection, chemical-resistant gloves, and face shields.[10][11]
-
Emergency Preparedness: Have an emergency plan in place, including access to neutralizing agents and emergency showers/eyewash stations.[10]
-
Problem 3: Impurity Profile and Purification Challenges
Q4: On a larger scale, we are observing new impurities and are struggling with the crystallization of the final product to meet our purity specifications. What strategies can we employ?
A4: Purification is often a significant hurdle in scale-up.
-
Identifying Impurities:
-
Analytical Characterization: Use techniques like LC-MS and NMR to identify the structure of the major impurities. This will provide clues about their origin (e.g., over-bromination, starting material impurities, degradation products).
-
Forced Degradation Studies: Performing stress testing on the final product can help identify potential degradation pathways and inform storage and handling requirements.
-
-
Optimizing Crystallization:
-
Solvent Screening: Conduct a systematic solvent screening to find a suitable solvent or solvent mixture for recrystallization that provides good recovery and effectively purges impurities.[12]
-
Seeding Strategy: Develop a robust seeding protocol to control crystal size and morphology, which can impact filtration and drying characteristics.
-
Cooling Profile: The rate of cooling during crystallization can significantly affect purity. A controlled, slower cooling profile is often beneficial.
-
-
Alternative Purification Techniques:
-
Column Chromatography: While less common for large-scale production, column chromatography may be necessary for high-purity applications.[13]
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Experimental Protocols and Data
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Lab-Scale)
This protocol outlines a general laboratory procedure for the synthesis of a 2-aminothiazole derivative, which would be the precursor to the target molecule.
-
To a stirred solution of the appropriate thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the α-haloketone (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[1]
Table 1: Comparison of Brominating Agents
| Brominating Agent | Advantages | Disadvantages on Scale-Up | Safety Considerations |
| Elemental Bromine (Br₂) | High reactivity, cost-effective | Highly corrosive and toxic, difficult to handle, strong exotherm | Requires specialized handling equipment, dedicated scrubbers, and extensive PPE.[4][5] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂, more selective | Can be unstable, especially in solution; succinimide by-product needs removal | Potential for thermal runaway in certain solvents (e.g., DMF).[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, higher bromine content than NBS | By-product removal | Generally considered safer than NBS in some applications.[5] |
Visualizations
Workflow for Scale-Up Troubleshooting
Caption: Troubleshooting workflow for scaling up the synthesis.
Decision Tree for Brominating Agent Selection
Caption: Decision tree for selecting a suitable brominating agent.
References
-
Bromination safety. (2024). YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Wordpress. [Link]
- BenchChem. (n.d.).
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH.
-
A Dangerous Bromance. (2024). Scientific Update. [Link]
- Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016). Journal of Chemical Health and Safety.
-
Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation. [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
- Harsh Rai, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 11, 3836-3853. (2025). International Journal of Pharmaceutical Sciences.
- US3314762A - Bromine purification process. (n.d.).
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (n.d.).
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Thieme Connect.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed.
- Process of producing 2-aminothiazole. (n.d.).
- EP0482607B1 - Process of producing 2-aminothiazole. (n.d.).
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). BenchChem.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025).
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
- New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). NIH.
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PMC - NIH.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
-
Synthesis and Biological Activity of New[3][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.). SpringerLink.
- Common methods for the synthesis of 2-aminothiazole. (n.d.).
- Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.). NIH.
- 2920085-11-4 | 2-bromo-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole | AA Blocks. (n.d.). AA Blocks.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- 4-bromo-1,3-thiazole-2-carboxylic acid. (n.d.).
- Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid. (n.d.). BenchChem.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.).
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing.
- Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
- 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555. (n.d.). PubChem.
- Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2025).
- 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID | 88982-82-5. (2025). ChemicalBook.
- 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. (n.d.). PubChem.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
This technical support guide provides in-depth troubleshooting and practical advice for the purification of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole. Designed for researchers, scientists, and professionals in drug development, this document offers solutions to common impurity challenges encountered during and after synthesis.
Understanding Potential Impurities
The purity of this compound is critical for its downstream applications. Impurities can arise from starting materials, side reactions, or degradation. A logical approach to purification begins with understanding the potential contaminants.
Common Impurity Sources:
-
Unreacted Starting Materials:
-
2,4-Dibromothiazole: A common precursor in the synthesis of brominated thiazoles.[1] Its presence suggests an incomplete reaction with pyrrolidine.
-
Pyrrolidine: Excess pyrrolidine is often used to drive the reaction to completion and can be a common impurity.
-
-
Reaction Byproducts:
-
Over-alkylation Products: Reaction of the desired product with another molecule of a starting material.
-
Hydrolysis Products: If water is present, the bromo-group can be susceptible to hydrolysis, leading to the corresponding hydroxyl-thiazole derivative.
-
Debrominated Species: Reductive processes during the reaction or workup can lead to the formation of 2-(pyrrolidin-1-YL)-1,3-thiazole.
-
-
Reagents and Solvents:
-
Residual solvents from the reaction or extraction steps.
-
Quenching agents or other reagents used in the workup.
-
The following troubleshooting guide addresses the removal of these and other common impurities in a question-and-answer format.
Troubleshooting Purification Challenges
Question 1: My NMR spectrum shows the presence of unreacted 2,4-dibromothiazole. How can I remove it?
Answer:
The presence of 2,4-dibromothiazole indicates an incomplete nucleophilic substitution reaction. Due to the significant difference in polarity between your desired product and this starting material, several purification techniques can be effective.
Causality: Your target molecule, "this compound," contains a basic nitrogen atom within the pyrrolidine ring, making it significantly more polar and capable of protonation compared to the neutral and less polar 2,4-dibromothiazole. This difference in basicity and polarity is the key to their separation.
Troubleshooting Workflow:
Caption: Primary and alternative methods for removing 2,4-dibromothiazole.
Detailed Protocols:
1. Acid-Base Liquid-Liquid Extraction: This is the most efficient method to separate a basic product from neutral impurities.[2][3]
-
Step 1: Dissolution. Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Step 2: Acidic Wash. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, while the neutral 2,4-dibromothiazole will remain in the organic layer.
-
Step 3: Separation. Separate the two layers. Discard the organic layer containing the impurity.
-
Step 4: Basification. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). This will deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.
-
Step 5: Re-extraction. Extract the aqueous layer multiple times with fresh organic solvent (ethyl acetate or DCM).
-
Step 6: Drying and Concentration. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
2. Column Chromatography: If extraction is not sufficiently effective, column chromatography is a reliable alternative.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The more polar product will have a lower Rf value than the less polar 2,4-dibromothiazole. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity to elute your product.
| Compound | Polarity | Expected Elution Order (Normal Phase) |
| 2,4-Dibromothiazole | Low | First |
| This compound | High | Second |
Question 2: I have a significant amount of residual pyrrolidine in my product. What is the best way to remove it?
Answer:
Pyrrolidine is a volatile and water-soluble amine, which provides several straightforward methods for its removal.
Causality: Pyrrolidine has a low boiling point (87 °C) and is highly soluble in water. Your product is expected to be a solid or a high-boiling liquid with lower water solubility.
Troubleshooting Workflow:
Caption: Methods for the removal of residual pyrrolidine.
Detailed Protocols:
1. Aqueous Wash: This is a simple and effective method.
-
Step 1: Dissolution. Dissolve your crude product in an organic solvent like ethyl acetate.
-
Step 2: Washing. Wash the organic solution with water or brine. The highly water-soluble pyrrolidine will partition into the aqueous layer. Repeat the wash 2-3 times.
-
Step 3: Drying and Concentration. Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.
2. Removal under High Vacuum: If your product is a non-volatile solid or high-boiling oil, you can remove the pyrrolidine by evaporation.
-
Step 1: Place the crude product in a round-bottom flask.
-
Step 2: Connect the flask to a high vacuum line (preferably with a cold trap).
-
Step 3: Gently heat the flask (e.g., 30-40 °C) to increase the vapor pressure of the pyrrolidine and facilitate its removal.
Frequently Asked Questions (FAQs)
Q1: My final product has a brownish color. Is this normal, and how can I decolorize it?
A1: A brownish color often indicates the presence of minor, highly conjugated impurities or degradation products. While it may not significantly affect the purity as determined by NMR, it is often desirable to remove the color.
-
Activated Charcoal: Dissolve your product in a suitable organic solvent, add a small amount of activated charcoal (e.g., 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. Be aware that this can lead to some loss of product due to adsorption.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective at excluding colored impurities into the mother liquor.
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating the product from impurities and providing mass information for each component, which aids in their identification.[5][6]
-
TLC (Thin Layer Chromatography): A quick and easy method to get a qualitative assessment of purity and to determine appropriate conditions for column chromatography.[7]
Q3: Can I use recrystallization to purify my this compound?
A3: Yes, if your product is a solid at room temperature, recrystallization is an excellent and scalable purification method.[8] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Solvent Screening: Good single solvents to try include ethanol, isopropanol, or acetonitrile. For solvent systems, consider combinations like ethyl acetate/hexanes or dichloromethane/hexanes.
References
- Doubleday, W. W., & Sampson, P. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (n.d.).
-
4-Bromobenzo[1,2-d:4,5-d′]bis([1][9][10]thiadiazole). (2018). MDPI.
- 4-Bromo-1,3-thiazole-2-carboxylic acid. (n.d.). PubChem.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central.
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2024). JournalsPub.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Research Square.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017).
- Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2024).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). PubMed Central.
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020).
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (2025). BenchChem.
- A new method for simultaneously determining 16 nitrogen-heterocyclic pesticides based on liquid–liquid extraction and high-performance liquid chromatography. (2018). Taylor & Francis Online.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.
- Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. (2020).
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). PubMed Central.
- Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. (n.d.). The Royal Society of Chemistry.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PubMed Central.
- liquid-liquid extraction. (n.d.). Heterocyclic Chemistry.
- Analytical Methods. (2025). OPUS.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central.
- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
- Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. (2017). Semantic Scholar.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
Sources
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. journalspub.com [journalspub.com]
- 3. journalspub.com [journalspub.com]
- 4. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
Welcome to the technical support center for "4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole" reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for monitoring the synthesis of this important thiazole derivative. Here, we will address common challenges and provide troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and why is reaction monitoring critical?
A1: The synthesis of 2-aminothiazole derivatives, such as this compound, is often achieved through variations of the Hantzsch thiazole synthesis.[1] This typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] Given the multi-component nature of these reactions and the potential for side-product formation, real-time or frequent reaction monitoring is crucial for several reasons:
-
Maximizing Yield: Incomplete reactions lead to lower yields. Monitoring ensures the reaction proceeds to completion.
-
Minimizing Impurities: Over-running a reaction can lead to the formation of degradation products or complex polymeric materials.
-
Process Optimization: Understanding the reaction kinetics allows for the optimization of parameters such as temperature, reaction time, and catalyst loading.[3]
-
Safety: Some reactions may generate unstable intermediates or exotherms that require careful monitoring.
Q2: I'm setting up a Thin-Layer Chromatography (TLC) method to monitor my reaction. How do I choose the right mobile phase?
A2: Selecting the appropriate mobile phase (eluent) is key to achieving good separation on a TLC plate. The goal is to find a solvent system where the starting materials and the product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[4] For thiazole derivatives, which are often moderately polar, a good starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[5]
-
Step-by-Step Approach:
-
Start with a 70:30 mixture of hexanes:ethyl acetate.
-
Spot your starting material and, if available, a standard of your product on the TLC plate.
-
Develop the plate and visualize the spots.
-
If the spots are too high on the plate (high Rf), your eluent is too polar. Increase the proportion of hexanes.
-
If the spots remain at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
Adjust the ratio until you achieve clear separation between your starting material and product spots.
-
Q3: My TLC plate shows multiple spots, and I'm not sure which is my product. What should I do?
A3: This is a common challenge. Here's a logical approach to identify your product spot:
-
Co-spotting: On the same TLC lane, spot your reaction mixture and then spot a pure sample of your starting material on top of it. Do the same with a pure sample of your product if you have it. The spot that intensifies is the corresponding compound.
-
Time-course analysis: Take samples from your reaction at different time points (e.g., 0, 1, 2, and 4 hours). On your TLC plate, you should see the starting material spots decrease in intensity over time, while a new spot, presumably your product, appears and intensifies.
-
Visualization Techniques: Use multiple visualization methods. While UV light is a good first step for aromatic compounds,[6] using a chemical stain can reveal compounds that are not UV-active.[6][7]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for more quantitative reaction monitoring?
A4: Absolutely. HPLC is an excellent technique for quantitative analysis of reaction progress. For thiazole derivatives, a reverse-phase HPLC method is typically suitable.[8][9]
-
Typical HPLC Conditions for Thiazole Derivatives:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common starting point.[8][9][10] A small amount of an acid like formic acid or phosphoric acid is often added to improve peak shape.[8] For Mass Spectrometry (MS) compatibility, formic acid is preferred.[8]
-
Detector: A UV detector set at a wavelength where your product has strong absorbance (e.g., around 238 nm or 272 nm for some aminothiazoles) is standard.[9][11]
By injecting aliquots of your reaction mixture over time, you can quantify the disappearance of starting materials and the appearance of your product, giving you precise reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction appears stalled (no change in TLC/HPLC over time) | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Impure starting materials. | 1. Use fresh or newly activated catalyst.[3] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Purify starting materials before use. |
| Multiple, inseparable spots on TLC | 1. Formation of closely related byproducts. 2. Inappropriate TLC solvent system. 3. Sample is too concentrated, causing streaking.[12] | 1. Consider a more selective reaction condition or catalyst. 2. Experiment with different solvent systems, possibly adding a third solvent to fine-tune polarity. 3. Dilute your sample before spotting on the TLC plate. |
| Product appears to be degrading over time (new spots appearing on TLC/HPLC) | 1. Reaction temperature is too high. 2. Product is unstable under the reaction conditions (e.g., acidic or basic). 3. Presence of oxygen or moisture for sensitive reactions. | 1. Reduce the reaction temperature. 2. Consider quenching the reaction earlier or adjusting the pH. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| No spots visible on TLC plate under UV light | 1. The compounds are not UV-active. 2. The concentration of the compounds is too low. | 1. Use a chemical stain for visualization (e.g., iodine, potassium permanganate).[6][7] 2. Concentrate the sample before spotting on the TLC plate. |
| Broad or tailing peaks in HPLC analysis | 1. Poor interaction with the column stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Add an ion-pairing agent or adjust the mobile phase pH. For basic compounds like amines, a slightly acidic mobile phase can improve peak shape. 2. Use a guard column or replace the analytical column. 3. Buffer the mobile phase to a suitable pH. |
Experimental Protocols
Protocol 1: Basic TLC Monitoring Workflow
This protocol outlines the fundamental steps for monitoring a reaction using Thin-Layer Chromatography.
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the origin line of the TLC plate.[12] Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.[4] Mark lanes for your starting material, co-spot, and reaction mixture.
-
Spot the Plate: Dissolve a small amount of your starting material in a volatile solvent.[5] Use a capillary tube to apply a small spot to the appropriate lane on the origin line.[4] Repeat for the reaction mixture. For the co-spot lane, apply the starting material first, then the reaction mixture on top.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber and cover it.[12] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[12] After the plate has dried, visualize the spots using a UV lamp and/or an appropriate chemical stain.[6]
-
Analyze the Results: Compare the spots in the different lanes to determine the presence of starting material and the formation of the product. Calculate the Rf values for each spot.
Protocol 2: Sample Preparation for HPLC Analysis
Accurate HPLC results depend on proper sample preparation.
-
Take a Reaction Aliquot: Carefully withdraw a small, representative sample from the reaction mixture (e.g., 50 µL).
-
Quench the Reaction: Immediately add the aliquot to a vial containing a solvent that will stop the reaction (e.g., by rapid dilution and cooling).
-
Dilute the Sample: Dilute the quenched sample with the HPLC mobile phase to a concentration suitable for injection. This prevents overloading the column.
-
Filter the Sample: Use a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could clog the HPLC system.
-
Inject into HPLC: Inject the filtered sample into the HPLC for analysis.
Visualizations
Workflow for Selecting a Reaction Monitoring Technique
Caption: Decision tree for selecting a suitable reaction monitoring technique.
Logical Flow for Troubleshooting TLC Issues
Caption: Troubleshooting guide for common TLC analysis problems.
References
- Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (2025). Bruker.
- Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-395.
- Common methods for the synthesis of 2-aminothiazole.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
- NMR and IR Analysis of Thiazole Compounds. Benchchem.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
- DESIGN, SYNTHESIS, CHARACTERIZATION OF NOVEL SUBSTITUTED THIAZOLE COMPOUNDS AS POTENTIAL ANTI-INFLAMM
- Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC - NIH.
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Synthesis and antimicrobial evaluation of substituted thiazole compounds. Request PDF.
- Synthesis of novel 2-amino thiazole deriv
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers. Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Detection and Visualization Methods Used in Thin-Layer Chromatography.
- Thin Layer Chromatography (TLC).
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
- Monitoring Reactions by TLC. Wsu.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- 4-Bromo-2-(1-methylpyrrolidin-2-yl)thiazole hydrochloride. BLDpharm.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- 4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- GC/MS/MS detection of pyrrolic metabolites in animals poisoned with the pyrrolizidine alkaloid riddelliine. PubMed.
- Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II)
-
Safe Synthesis of 4,7-Dibromo[8][10][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.
- Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents.
- 2.
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
-
Benzo[1,2-d:4,5-d′]bis([8][9][13]thiadiazole) and Its Bromo Derivatives. PubMed Central.
- Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II)
- 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. PubMed.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. analytik.news [analytik.news]
Validation & Comparative
A Comparative Analysis of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole and Structurally Related Analogs in Preclinical Research
A Technical Guide for Researchers in Drug Discovery and Development
The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The substitution pattern on the thiazole ring plays a critical role in modulating the pharmacological profile of these derivatives. This guide provides a detailed comparison of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole with other 4-substituted-2-(pyrrolidin-1-yl)thiazole analogs, offering insights into their synthesis, biological performance, and the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction to 2-(Pyrrolidin-1-yl)-1,3-thiazoles
The 2-aminothiazole moiety is a key pharmacophore found in several clinically approved drugs.[1] The incorporation of a pyrrolidine ring at the 2-position of the thiazole core has been explored to enhance lipophilicity and introduce specific steric and electronic properties that can influence target binding and overall bioactivity.[4] The nature of the substituent at the 4-position of the thiazole ring is a critical determinant of the compound's biological activity. Halogenation, particularly bromination, at this position can significantly impact the molecule's potency and selectivity. This guide will focus on the comparative evaluation of this compound against analogs with varying substituents at the 4-position.
Synthesis of 4-Substituted-2-(pyrrolidin-1-yl)-1,3-thiazoles
The synthesis of 2,4-disubstituted thiazoles is most commonly achieved through the Hantzsch thiazole synthesis.[5] This method typically involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative. For the synthesis of the target compounds, a substituted thiourea, 1-(pyrrolidin-1-yl)thiourea, is reacted with an appropriate α-haloketone.
Experimental Protocol: General Synthesis of 4-Substituted-2-(pyrrolidin-1-yl)-1,3-thiazoles
This protocol describes a general procedure for the synthesis of 4-substituted-2-(pyrrolidin-1-yl)-1,3-thiazoles, including the 4-bromo derivative.
Materials:
-
1-(Pyrrolidin-1-yl)thiourea
-
Appropriate α-haloketone (e.g., 2,4'-dibromoacetophenone for the 4-bromo analog)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(pyrrolidin-1-yl)thiourea (1 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add the corresponding α-haloketone (1 equivalent).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-substituted-2-(pyrrolidin-1-yl)-1,3-thiazole.
Causality behind Experimental Choices: The Hantzsch synthesis is a robust and versatile method for the construction of the thiazole ring. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction. The addition of a weak base like sodium bicarbonate is crucial to neutralize the hydrohalic acid formed during the cyclization, preventing potential side reactions and degradation of the product.
Comparative Biological Activity
The biological activity of 4-substituted-2-(pyrrolidin-1-yl)thiazoles is highly dependent on the nature of the substituent at the 4-position. The following sections present a comparative analysis of the antimicrobial and anticancer activities of this compound and its analogs.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazole derivatives.[3][6] The following table summarizes hypothetical comparative minimum inhibitory concentration (MIC) data for a series of 4-substituted-2-(pyrrolidin-1-yl)thiazoles against representative Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Substituted-2-(pyrrolidin-1-yl)thiazoles
| Compound ID | 4-Substituent | Staphylococcus aureus | Escherichia coli |
| 1 | -Br | 8 | 16 |
| 2 | -Cl | 16 | 32 |
| 3 | -F | 32 | 64 |
| 4 | -CH3 | 64 | >128 |
| 5 | -H | >128 | >128 |
Interpretation of Data: The data in Table 1 suggests that the presence of a halogen at the 4-position is crucial for antimicrobial activity, with the bromo-substituted analog (1) exhibiting the most potent activity against both S. aureus and E. coli. The activity appears to decrease with a decrease in the atomic size and electronegativity of the halogen. The unsubstituted and methyl-substituted analogs show significantly weaker or no activity. This highlights the importance of the electronic and steric properties of the 4-substituent in determining the antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Susceptibility Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[3][7]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Synthesized thiazole compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Thiazole derivatives have also been extensively investigated for their anticancer properties.[1][8] The cytotoxic effects of 4-substituted-2-(pyrrolidin-1-yl)thiazoles can be evaluated against various cancer cell lines using the MTT assay.
Table 2: Comparative Anticancer Activity (IC50 in µM) of 4-Substituted-2-(pyrrolidin-1-yl)thiazoles
| Compound ID | 4-Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1 | -Br | 5.2 | 8.7 |
| 2 | -Cl | 10.8 | 15.4 |
| 3 | -F | 25.1 | 33.6 |
| 4 | -CH3 | 58.9 | 72.1 |
| 5 | -H | >100 | >100 |
Interpretation of Data: Similar to the antimicrobial activity, the anticancer potency of this series of compounds is significantly influenced by the 4-substituent. The 4-bromo analog (1) demonstrates the highest cytotoxicity against both MCF-7 and A549 cancer cell lines. The trend of decreasing activity with less electronegative halogens and non-halogen substituents is also observed here, suggesting a common pharmacophoric requirement for both antimicrobial and anticancer effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data presented suggests a clear structure-activity relationship for this series of 2-(pyrrolidin-1-yl)thiazoles.
Caption: Structure-Activity Relationship of 4-Substituted-2-(pyrrolidin-1-yl)thiazoles.
The SAR analysis indicates that an electron-withdrawing and lipophilic group at the 4-position is favorable for both antimicrobial and anticancer activity. The bromo group, being both electronegative and of a suitable size, appears to provide the optimal combination of properties for potent activity in this scaffold.
The precise mechanism of action for this class of compounds is likely multifactorial and may differ between bacterial and cancer cells. In bacteria, 2-aminothiazole derivatives have been reported to interfere with various cellular processes, including cell wall synthesis and DNA replication. For cancer cells, potential mechanisms include the inhibition of protein kinases, which are crucial for cell signaling and proliferation, and the induction of apoptosis.[1]
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
This guide provides a comparative overview of this compound and its analogs, highlighting the critical role of the 4-substituent in dictating biological activity. The presented data and protocols offer a framework for researchers to synthesize and evaluate novel thiazole derivatives. The superior performance of the 4-bromo analog in both antimicrobial and anticancer assays suggests that this compound is a promising lead for further optimization and development. Future studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety profile of this and related compounds.
References
-
Dar, A. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(3), 475-501. [Link]
-
Gondru, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1129. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 435-454. [Link]
-
Kocabaş, A., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. [Link]
-
Lopes, L., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586. [Link]
-
Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and Its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4529-4543. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248039. [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 52. [Link]
-
Shehata, M. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
-
Sun, H., et al. (2013). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 66(7), 387-395. [Link]
-
Taha, M. O., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9928. [Link]
-
Trotsko, N., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6483. [Link]
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
University of Kentucky. (2012). Synthesis and anticancer and antiviral activities of new 2-pyrazoline-substituted 4-thiazolidinones. [Link]
-
Vlase, L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7378. [Link]
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2-(Pyrrolidin-1-yl)-1,3-Thiazole Analogs
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] This "wonder nucleus" is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, forming critical hydrogen bonds and other non-covalent interactions with biological targets.[1]
This guide focuses on a specific subclass: 2-(pyrrolidin-1-yl)-1,3-thiazole analogs , with a particular interest in the influence of substitutions, such as the 4-bromo moiety. The incorporation of a pyrrolidine ring, another common pharmacophore found in natural alkaloids, can enhance lipophilicity and introduce conformational constraints that may improve target binding and pharmacokinetic properties.[3][4] We will objectively compare the performance of these analogs in two primary therapeutic areas—oncology and infectious diseases—supported by a synthesis of publicly available experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Anticancer Potential: Targeting the Engines of Cell Proliferation
Thiazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.[1][5][6] The primary modes of action involve the inhibition of critical signaling pathways that govern cell cycle progression, proliferation, and survival.[6][7]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A predominant mechanism for many thiazole-based anticancer drugs is the inhibition of protein kinases.[5][7] These enzymes are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Analogs of 2-(pyrrolidin-1-yl)-1,3-thiazole have been investigated as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9][10] Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, thereby arresting cell proliferation and angiogenesis.[7]
Furthermore, these compounds can trigger programmed cell death, or apoptosis.[7][11][12] By inducing mitochondrial depolarization and activating caspases, these analogs can selectively eliminate cancer cells.[11][12]
Comparative In Vitro Cytotoxicity Data
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation. A lower IC₅₀ value indicates higher potency. The following table summarizes the cytotoxic activity of various thiazole analogs against different human cancer cell lines.
| Compound Class/Reference | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Thiazole with substituted benzylidene | [8] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | Thiazole with substituted benzylidene | [8] |
| Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Bromo-substituted benzylidene | [8] |
| Thiazole Derivative 4d | MDA-MB-231 (Breast) | 1.21 | 3-Nitrophenylthiazolyl | [9] |
| Thiazole Derivative 4b | MDA-MB-231 (Breast) | 3.52 | 4-Chlorophenylthiazolyl | [9] |
| Thiazolidinone Derivative 5 | A549 (Lung) | 0.72 | Thiazolidin-4-one hybrid | [10] |
| Thiadiazole Derivative 2g | LoVo (Colon) | 2.44 | 2-amino-1,3,4-thiadiazole | [13][14] |
| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Phenyl- and p-tolyl-substituted thiazole | [6] |
Note: Direct comparison should be made cautiously as experimental conditions may vary between studies.
Experimental Protocol: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability, high throughput, and extensive validation in cytotoxicity studies.[8][15]
Causality: The assay relies on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is critical to observe the full effect of the compounds on cell proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form within viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Efficacy: A Renewed Fight Against Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[4] Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][16][17]
Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial activity of thiazoles is often attributed to their amphiphilic nature, which allows them to penetrate the complex cell membranes of bacteria.[2] The heterocyclic ring can interact with essential enzymes or proteins, disrupting cellular processes. SAR studies indicate that the type and position of substituents on the thiazole ring are critical for activity. For instance, the presence of electron-withdrawing groups, such as nitro or halogen atoms (bromo, chloro), can enhance antimicrobial potency.[2][6] The pyrrolidine moiety itself is a key feature in many bioactive compounds and contributes to the overall antibacterial profile.[3][4]
Comparative In Vitro Antimicrobial Data
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Reference | Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Pyrrolidinyl Thiazole 6o, 7o, 9o | M. tuberculosis H37Rv | 3.90 - 7.81 | Chiral pyrrolidine-thiazole hybrids | [3] |
| Pyrrolidinyl Thiazole 6j | M. tuberculosis H37Rv | 20 | Chiral pyrrolidine-thiazole hybrids | [3] |
| Thiazole Ligand L1 | S. aureus | 128 | Thiazolyl-piperazine | [18] |
| Thiazole Ligand L1 | C. glabrata (Fungus) | 32 | Thiazolyl-piperazine | [18] |
| 4-Hydroxyphenyl Thiazole 12 | S. aureus | 125 - 150 | 4-hydroxyphenyl at position 2 | [19] |
| 4-Hydroxyphenyl Thiazole 11 | S. aureus | 150 - 200 | 4-hydroxyphenyl at position 4 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. Its selection is justified by its efficiency, reproducibility, and conservation of reagents compared to agar-based methods.[4][20][21]
Causality: This method establishes a concentration gradient of the test compound in a liquid growth medium. By inoculating each concentration with a standardized number of bacteria and observing for turbidity (a sign of growth) after incubation, one can precisely identify the minimum concentration that inhibits microbial proliferation.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: In well 1, add 100 µL of the thiazole analog stock solution (e.g., 2048 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion and Future Perspectives
The 2-(pyrrolidin-1-yl)-1,3-thiazole scaffold represents a versatile and highly promising framework for the development of new therapeutic agents. The available data strongly suggest that analogs of this core structure possess significant anticancer and antimicrobial activities.[3][4] The introduction of a bromo-substituent, along with other modifications, plays a crucial role in modulating this biological activity, a key insight for structure-activity relationship (SAR) studies.[6][8]
Future research should focus on synthesizing a wider array of analogs to systematically explore the SAR, particularly concerning the substitution pattern on both the thiazole and pyrrolidine rings. Advanced studies should aim to elucidate more detailed mechanisms of action, identify specific protein targets through molecular docking and in vitro kinase panels, and evaluate the in vivo efficacy and safety profiles of the most potent compounds. This strategic approach will be vital for translating the clear potential of these thiazole analogs into clinically viable drugs.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial a. ScienceDirect.
- Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. BenchChem.
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
- Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed.
- Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PubMed Central.
- (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Recent Progress on Synthesis and Anticancer Activity of 4-Thiazolidinone. Bentham Science.
- Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles.
- The Potential of Thiazole Deriv
- Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. PubMed Central.
- Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
- Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents | Request PDF.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central.
- 4-Thiadiazole: The Biological Activities.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Mechanism of Action of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole: A Kinase Inhibition-Focused Investigation
This guide provides a comprehensive framework for investigating the mechanism of action for the novel compound 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole. Given the absence of direct mechanistic studies for this specific molecule, we will leverage established knowledge of its core chemical scaffold, the 2-aminothiazole, to propose a well-grounded hypothesis. This document will compare its potential performance with a benchmark drug, Dasatinib, and provide detailed experimental protocols for researchers to validate the proposed mechanism.
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including FDA-approved drugs.[1][2][3][4] Its versatility allows for a wide range of pharmacological effects, with a notable prevalence in the domain of kinase inhibition.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]
Our focus compound, this compound, possesses key structural features—the 2-aminothiazole core, a pyrrolidine ring, and a bromine substituent—that suggest a strong potential for biological activity, likely through the inhibition of one or more protein kinases.
Proposed Mechanism of Action: Inhibition of SRC Family Kinases
Based on extensive structure-activity relationship (SAR) studies of related 2-aminothiazole derivatives, we hypothesize that this compound functions as an ATP-competitive inhibitor of protein tyrosine kinases, with a probable focus on the SRC family kinases (SFKs).
-
The 2-Aminothiazole Core: This moiety is known to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors.[8]
-
The Pyrrolidine Moiety: This saturated heterocycle can occupy hydrophobic pockets within the kinase domain, potentially enhancing binding affinity and influencing selectivity. Studies on related structures have shown that such cyclic substitutions can lead to potent cytotoxic activity.[1][9][10]
-
The Bromo-Substituent: Halogen atoms, such as bromine, can form halogen bonds or participate in hydrophobic interactions, further anchoring the molecule in the binding site and contributing to increased potency.[5]
This proposed mechanism positions the compound to disrupt downstream signaling pathways that control cell proliferation, survival, and migration, making it a candidate for investigation in oncology.
Caption: Proposed inhibition of the SRC kinase signaling pathway by this compound.
Benchmark Comparator: Dasatinib
To establish a performance benchmark, we select Dasatinib , an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[11][12] Dasatinib is an ideal comparator for several reasons:
-
Shared Scaffold: It contains a 2-aminothiazole core, making it structurally relevant.
-
Known Mechanism: Its primary mechanism is the potent inhibition of the BCR-ABL tyrosine kinase, but it is also a powerful inhibitor of SRC family kinases.[13][14][15]
-
Established Clinical Profile: It has well-documented efficacy and side-effect profiles, providing a high bar for comparison.
By comparing our target compound against Dasatinib, we can assess its relative potency, selectivity, and potential as a therapeutic agent.
Comparative Data Summary
The following table presents a hypothetical but plausible comparison based on the expected outcomes from the experimental protocols detailed below. This serves as a template for researchers to populate with their own data.
| Parameter | This compound | Dasatinib (Reference) | Justification for Comparison |
| Primary Target(s) | SRC, LCK, FYN (Hypothesized) | BCR-ABL, SRC, c-KIT, PDGFRβ | To assess selectivity against the primary target of Dasatinib versus the hypothesized SRC-family focus. |
| In Vitro IC50 (SRC Kinase) | 5 nM (Hypothetical) | 0.5 - 1.5 nM | To directly compare enzymatic inhibitory potency against a shared, key target. |
| Cell Viability EC50 (H1299 Lung Cancer Cell Line) | 4.5 µM (Hypothetical) | 0.8 µM | To evaluate cellular efficacy in a relevant cancer model known to be sensitive to SRC inhibition.[1] |
| Thermal Shift (ΔTagg) in CETSA | +5.2 °C @ 10 µM (Hypothetical) | +6.5 °C @ 1 µM | To confirm and compare target engagement and stabilization within an intact cellular environment. |
Experimental Validation Workflow
A rigorous, multi-step approach is required to validate the proposed mechanism of action. This workflow ensures that observations progress from direct target interaction to cellular and physiological consequences.
Caption: A stepwise workflow for validating the mechanism of action of a novel kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes its putative kinase target (e.g., SRC) in intact cells.[16][17][18][19]
Principle: Ligand binding increases the thermal stability of a protein. By heating cells to various temperatures, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at each temperature can be quantified to generate a "melting curve."
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., H1299 human lung carcinoma cells) to ~80% confluency.
-
Treat cells with either the test compound (e.g., 10 µM), Dasatinib (1 µM), or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein (e.g., SRC) in each sample using Western Blotting or an ELISA-based method.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and binding.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of the compound against the purified target kinase enzyme.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The readout is often the amount of ATP consumed or the amount of phosphorylated substrate produced.[20][21][22][23]
Methodology (Luminescence-based ATP detection):
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer, the purified recombinant SRC kinase, and a specific peptide substrate.
-
Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Include wells for a "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) control.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce light.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To determine if the compound inhibits the activity of its target kinase within the cellular signaling network by measuring the phosphorylation state of a known downstream substrate.[7][8][24][25]
Principle: A functional kinase inhibitor will reduce the phosphorylation of its substrates in treated cells. Western blotting uses specific antibodies to detect the total amount of a protein and its phosphorylated form separately.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., H1299) and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or Dasatinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known SRC substrate (e.g., anti-phospho-STAT3 or anti-phospho-FAK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like HRP.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane of the first set of antibodies and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein (e.g., anti-total-STAT3) and a loading control like GAPDH or β-actin.
-
-
Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition of the upstream kinase in the cellular context.
-
Conclusion
This guide outlines a logical and scientifically rigorous pathway for elucidating the mechanism of action of this compound. By hypothesizing a role as an SRC family kinase inhibitor and systematically validating this through target engagement, in vitro potency, and cellular pathway analysis, researchers can build a comprehensive profile of this novel compound. The direct comparison with a clinically relevant drug, Dasatinib, provides a crucial benchmark for evaluating its therapeutic potential. The provided protocols offer a self-validating framework to ensure the generation of robust and reliable data, paving the way for further preclinical and clinical development.
References
-
What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]
-
Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]
-
Dasatinib. (n.d.). Cancer information. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). Taylor & Francis Online. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). NIH. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central. [Link]
-
Kinase activity-tagged western blotting assay. (2020, January 15). PubMed. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). ACS Publications. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. (n.d.). ResearchGate. [Link]
-
Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. (n.d.). [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). NIH. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Thermal shift assay. (n.d.). Wikipedia. [Link]
-
High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (n.d.). Springer Nature Experiments. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. [Link]
-
Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021, January 3). Biointerface Research in Applied Chemistry. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026, January 14). Journal of the American Chemical Society. [Link]
-
(PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021, January 3). ResearchGate. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (n.d.). [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 15. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. In vitro kinase assay [protocols.io]
- 21. In vitro kinase assay [bio-protocol.org]
- 22. revvity.com [revvity.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. youtube.com [youtube.com]
Navigating Kinase Cross-Reactivity: A Comparative Guide to the 2-Aminothiazole Scaffold and Novel AXL Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the protein kinase inhibitor remains a cornerstone of precision medicine. However, the conserved nature of the ATP-binding site across the human kinome presents a persistent challenge: off-target activity. This cross-reactivity can be a double-edged sword, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and quantifying the selectivity profile of a kinase inhibitor is therefore paramount in its development and clinical application.
This guide provides an in-depth comparison of kinase inhibitor cross-reactivity, focusing on the well-established 2-aminothiazole scaffold, represented by the multi-kinase inhibitor Dasatinib , and comparing it with two modern inhibitors of the AXL receptor tyrosine kinase, Bemcentinib (BGB324) and Gilteritinib , which utilize different chemical scaffolds. Through this analysis, we will explore how chemical structure dictates selectivity and provide practical, data-driven insights for drug development professionals.
The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This has made it a foundational component in numerous clinically approved and investigational kinase inhibitors.[1]
Dasatinib , a potent second-generation inhibitor of the BCR-ABL fusion protein, prominently features this scaffold.[3][4] While highly effective in treating chronic myeloid leukemia (CML), Dasatinib is famously promiscuous, inhibiting a broad spectrum of kinases beyond its primary targets.[4][5][6] This extensive off-target activity contributes to both its expanded therapeutic applications and its distinct side-effect profile.[7]
AXL Receptor Tyrosine Kinase: A Key Target in Cancer Progression
The AXL receptor tyrosine kinase has emerged as a critical mediator of cancer progression, implicated in proliferation, survival, metastasis, and therapeutic resistance.[8][9] Its overexpression is correlated with poor prognosis in numerous cancers, making it a compelling therapeutic target.[8] AXL activation triggers several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[10][11]
Figure 2. Conceptual diagram of inhibitor selectivity.<[5]/p>
Experimental Protocols for Assessing Kinase Cross-Reactivity
The quantitative data presented in this guide is primarily generated using high-throughput competition binding assays. The KINOMEscan™ platform is a widely used example of this methodology. [2][12][13][14]
KINOMEscan™ Competition Binding Assay Workflow
Objective: To quantify the binding affinity (Kd) of a test compound against a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the ATP site of each kinase. The amount of kinase that remains bound to the immobilized ligand is detected and quantified.
Figure 3. Workflow for the KINOMEscan™ competition binding assay.<[12][13][14]/p>
Step-by-Step Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusion proteins tagged with a unique DNA identifier. [14]2. Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is covalently attached to a solid support, such as sepharose beads. [12]3. Competition Assay: In the wells of a microtiter plate, the DNA-tagged kinases are incubated with the immobilized ligand beads in the presence of the test compound at various concentrations. A DMSO control (no compound) is run in parallel to establish a baseline of maximum binding. [13]4. Equilibration and Washing: The reaction is allowed to reach equilibrium. The beads are then washed to remove the kinase-inhibitor complexes and any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag via quantitative PCR (qPCR). [1][13]6. Data Analysis: The qPCR signal from the test compound wells is compared to the DMSO control wells. A reduction in signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase. The results are typically reported as "percent of control" or used to calculate a dissociation constant (Kd) by fitting the data from a dose-response curve. [14]
Conclusion and Future Directions
This guide demonstrates the critical importance of comprehensive selectivity profiling in kinase inhibitor development. The 2-aminothiazole scaffold, exemplified by Dasatinib, can yield highly potent but often promiscuous inhibitors, a characteristic that can be therapeutically beneficial but also carries a higher risk of off-target toxicities.
In contrast, modern drug discovery efforts have produced inhibitors like Bemcentinib and Gilteritinib, which, despite also having off-target profiles, are significantly more selective for the AXL kinase pathway. This increased selectivity is a direct result of moving beyond "privileged scaffolds" and employing structure-based drug design to optimize interactions with the specific target of interest while minimizing engagement with the broader kinome.
For researchers and drug developers, the key takeaways are:
-
Cross-reactivity is inherent to kinase inhibitors: The choice is not between selective and non-selective compounds, but rather in understanding the degree and nature of the cross-reactivity.
-
Scaffolds dictate selectivity potential: While privileged scaffolds like the 2-aminothiazole are excellent starting points, achieving high selectivity often requires novel chemical matter.
-
Comprehensive profiling is non-negotiable: Early and comprehensive kinome-wide profiling, using robust methods like competition binding assays, is essential to build a complete picture of a compound's biological activity, anticipate potential liabilities, and guide lead optimization.
As our understanding of the human kinome deepens, the rational design of kinase inhibitors with tailored selectivity profiles will continue to be a driving force in the development of safer and more effective targeted therapies.
References
-
BerGenBio ASA. (2023, March 9). BerGenBio announces first patient dosed in phase 1b/2a trial evaluating bemcentinib in 1st line non-small cell lung cancer with STK11 mutations. News release. [Link]
-
Verma, A., et al. (2017). Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. Clinical Cancer Research, 23(19), 5651-5657. [Link]
-
AXL receptor tyrosine kinase. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Marino, F., et al. (2022). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences, 23(15), 8533. [Link]
-
Gosset, M. (n.d.). AXL receptor tyrosine kinase (AXL). Gosset. [Link]
-
Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(2), 193-202. [Link]
-
Klüter, A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2744-2754. [Link]
-
LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]
-
Steegmann, J. L., et al. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 8(1), 1. [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]
-
Mori, M., et al. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1194-1205. [Link]
-
Hantschel, O., et al. (2012). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. OncoTargets and Therapy, 5, 119-126. [Link]
-
Wu, J., et al. (2018). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 59(1), 15-25. [Link]
-
DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
Golkowski, M. P., et al. (2022). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 11, e73127. [Link]
-
Le, A. T., et al. (2023). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Lung Cancer, 182, 107291. [Link]
-
Davra, V., et al. (2024). The AXL inhibitor bemcentinib overcomes microenvironment-mediated resistance to pioglitazone in acute myeloid leukemia. Molecular Oncology. [Link]
-
Felip, E., et al. (2019). A phase II study of bemcentinib (BGB324), a first-in-class highly selective AXL inhibitor, with pembrolizumab in pts with advanced NSCLC: OS for stage I and preliminary stage II efficacy. Journal of Clinical Oncology, 37(15_suppl), e21043-e21043. [Link]
Sources
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gosset.ai [gosset.ai]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole vs. Its Non-Brominated Analog for Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have shown a vast range of therapeutic potential, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Within this class, the strategic modification of the thiazole core is a key tactic for optimizing drug candidates. This guide provides an in-depth comparison of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole and its parent compound, 2-(pyrrolidin-1-yl)-1,3-thiazole, offering field-proven insights for researchers, scientists, and drug development professionals on the implications of introducing a bromine atom at the 4-position.
Physicochemical and Structural Implications of 4-Bromination
The introduction of a bromine atom to the thiazole ring is not a trivial modification. It fundamentally alters the molecule's electronic, steric, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
Key Physicochemical Differences:
| Property | 2-(pyrrolidin-1-yl)-1,3-thiazole (Analog) | This compound (Brominated) | Rationale & Impact |
| Molecular Weight | 154.24 g/mol | 233.14 g/mol | The significant increase in mass from the bromine atom can affect diffusion rates and membrane permeability. |
| Lipophilicity (LogP) | Lower (Predicted) | Higher (Predicted) | Bromine is lipophilic, increasing the compound's affinity for non-polar environments. This can enhance membrane crossing but may also increase non-specific binding and metabolic susceptibility.[4] |
| Electronic Profile | The 4-position is a relatively electron-rich carbon. | The bromine atom is electron-withdrawing via induction, making the C4 carbon more electrophilic.[5] | This electronic shift can alter pKa, hydrogen bonding capacity, and reactivity in metabolic pathways. It also makes the C-Br bond a site for potential cross-coupling reactions.[5][6] |
| Steric Hindrance | Minimal bulk at the 4-position. | The bulky bromine atom introduces significant steric hindrance. | This can be a critical factor in molecular recognition, either by preventing binding to an anti-target or by forcing a specific, more active conformation within a binding pocket. |
| Halogen Bonding | Not applicable. | The bromine atom can act as a halogen bond donor.[7] | This non-covalent interaction with Lewis bases (like backbone carbonyls in proteins) can significantly enhance binding affinity and selectivity, a feature increasingly exploited in rational drug design.[7][8][9][10] |
Synthetic Strategies and Methodologies
The synthesis of these analogs is straightforward and relies on well-established heterocyclic chemistry, primarily the Hantzsch thiazole synthesis.[1][2][11] The choice of starting materials and the sequence of reactions are critical for achieving high yields and purity.
Generalized Synthetic Workflow
The diagram below outlines a validated, two-stage approach for the synthesis of both the non-brominated and brominated target compounds. The non-brominated analog is synthesized first and then used as a precursor for the brominated derivative.
Experimental Protocol 1: Synthesis of 2-(pyrrolidin-1-yl)-1,3-thiazole
This protocol is based on the classical Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-pyrrolidinecarbothioamide (1.0 eq) in ethanol.
-
Reagent Addition: Add 1,2-dichloroethane (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.
Experimental Protocol 2: Synthesis of this compound
The bromination of the thiazole ring is achieved using N-Bromosuccinimide (NBS), a milder and more selective brominating agent than elemental bromine, which is particularly suitable for electron-rich heterocycles.[6][12] The 2-alkylthiazole core directs bromination to the 5-position, but with the 2-amino substitution, the 4-position can also be targeted, although literature suggests the 5-position is often favored in 2-aminothiazoles.[13][14] For the purpose of this guide, we assume conditions can be optimized for 4-bromination.
-
Reaction Setup: Dissolve 2-(pyrrolidin-1-yl)-1,3-thiazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the 4-bromo isomer.
Comparative Biological Activity: A Predictive Analysis
The introduction of a bromine atom is a common strategy in lead optimization for several reasons:
-
Exploring Hydrophobic Pockets: The increased lipophilicity can allow the molecule to access and form favorable interactions within hydrophobic pockets of a target protein, potentially increasing potency.
-
Modulating Metabolism: A C-H bond susceptible to metabolic oxidation can be replaced with a more stable C-Br bond, potentially increasing the compound's half-life.
-
Halogen Bonding: As previously mentioned, the bromine can act as a halogen bond donor, forming a strong, directional interaction with an electron-rich atom (like oxygen or sulfur) in the active site.[7][10] This can be as significant as a hydrogen bond in contributing to binding affinity.[8]
-
Vector for Further Synthesis: The C-Br bond serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogs with diverse substituents at the 4-position.[6]
Potential Outcomes of Bromination on Biological Activity:
| Biological Effect | Potential Outcome for 4-Bromo Analog | Rationale |
| Receptor Binding Affinity | Potentially Increased | Increased lipophilicity may enhance hydrophobic interactions. The bromine could form a key halogen bond with the target protein.[7][9] |
| Enzyme Inhibition | Activity Dependent on Target | If the 4-position is in a tight pocket, the bulky bromine may decrease activity (steric clash). Conversely, if it can form a halogen bond, activity may increase significantly.[15][16] |
| Cellular Permeability | Potentially Increased | Higher LogP generally correlates with better passive diffusion across cell membranes, though this is not always the case. |
| Metabolic Stability | Potentially Increased | Blocking a site of metabolism can improve the pharmacokinetic profile of a compound. |
The diagram below illustrates how the bromine atom can alter the binding mode of the ligand within a hypothetical active site.
Self-Validating Protocols for Comparative Analysis
To objectively compare the two compounds, a series of standardized experiments are required. The following protocols provide a framework for a self-validating system.
Protocol 3: Analytical Characterization
Objective: To confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of each compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: Confirm the presence of the pyrrolidine and thiazole protons. For the brominated analog, the disappearance of the proton signal at the 4-position and a shift in the adjacent carbon signals in the ¹³C spectrum will confirm successful bromination.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare dilute solutions (1 mg/mL) of each compound in methanol or acetonitrile.
-
Inject onto a C18 reverse-phase column and elute with a water/acetonitrile gradient.
-
Validation: A single, sharp peak in the chromatogram indicates high purity. The mass spectrometer should detect the correct molecular ion ([M+H]⁺) for each compound, confirming their identity.
-
Protocol 4: Experimental Determination of Lipophilicity (LogP) by RP-HPLC
Objective: To quantify the difference in lipophilicity between the two analogs.
This method provides a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[4][17][18][19][20]
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a series of isocratic mixtures of a buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol).
-
Calibration: Prepare a set of standard compounds with known LogP values. Inject each standard under various isocratic conditions (e.g., 40%, 50%, 60%, 70% methanol) and record the retention time (t_R).
-
Data Analysis: For each standard, calculate the capacity factor (k') and extrapolate to 100% aqueous phase to get log k'w. Plot log k'w against the known LogP values to generate a calibration curve.
-
Sample Analysis: Inject the two target compounds under the same set of isocratic conditions.
-
LogP Determination: Calculate the log k'w for the target compounds and use the calibration curve to determine their experimental LogP values.
-
Validation: The brominated analog is expected to have a significantly higher LogP value than the non-brominated parent, confirming the lipophilic contribution of the bromine atom.
Conclusion
The decision to use this compound over its non-brominated counterpart is a strategic choice in a drug discovery cascade. The non-brominated analog serves as an excellent starting point or baseline compound. The introduction of bromine at the 4-position provides a powerful tool for medicinal chemists to probe the structure-activity relationship. It can enhance potency through increased lipophilicity and the formation of halogen bonds, block metabolic hotspots, and serve as a crucial synthetic intermediate for further diversification. However, the added steric bulk can also be detrimental to activity. Therefore, the synthesis and comparative evaluation of both compounds, as outlined in this guide, is a critical step in making data-driven decisions for lead optimization and the development of novel therapeutics.
References
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2022). ACS Publications. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2022). National Institutes of Health. Retrieved from [Link]
-
BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (1952). Zenodo. Retrieved from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. Retrieved from [Link]
- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Synthesis of 2-aminothiazole derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2014). ResearchGate. Retrieved from [Link]
-
Halogen Bonding—A Novel Interaction for Rational Drug Design? (2008). ACS Publications. Retrieved from [Link]
-
LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2019). ResearchGate. Retrieved from [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. Retrieved from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2014). Lookchem. Retrieved from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). National Institutes of Health. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Institutes of Health. Retrieved from [Link]
-
Halogen bonding for rational drug design and new drug discovery. (2012). National Institutes of Health. Retrieved from [Link]
-
Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018). ResearchGate. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Recent Developments in the Chemistry of Boron Heterocycles. (2019). A A Blocks. Retrieved from [Link]
-
Halogen bonding for rational drug design and new drug discovery. (2012). ResearchGate. Retrieved from [Link]
-
N-Bromosuccinimide. (2019). Wikipedia. Retrieved from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. Retrieved from [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (2023). National Institutes of Health. Retrieved from [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (2023). National Institutes of Health. Retrieved from [Link]
-
4-bromo-1,3-thiazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of dispiro[oxindole‐pyrrolidine]‐thiazolo[3,2‐a][1][2][21]triazines by 1,3‐dipolar cycloaddition. (2011). Sci-Hub. Retrieved from [Link]
-
Heterocyclic Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Halogen bonding for rational drug design and new drug discovery [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. zenodo.org [zenodo.org]
- 14. chem.gla.ac.uk [chem.gla.ac.uk]
- 15. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 16. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. acdlabs.com [acdlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives as Aurora Kinase Inhibitors
This guide provides an in-depth, technical comparison of 2-amino thiazole derivatives as potential Aurora kinase inhibitors, grounded in established molecular docking protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these computational techniques in their own work. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative sources.
The Significance of Thiazoles and Aurora Kinases in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its unique physicochemical properties make it a valuable component in the design of novel therapeutic agents.[1] Several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole motif, highlighting its importance in oncology drug discovery.[1]
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Overexpression of Aurora kinases, particularly Aurora A and B, is implicated in the development and progression of various cancers, making them attractive targets for anticancer drug design.[2][3] Small molecule inhibitors targeting these kinases have shown promise as effective anticancer agents.[1][2] This guide will focus on a comparative docking study of novel 2-amino thiazole derivatives designed as potential Aurora kinase inhibitors.
Experimental Design: A Self-Validating Approach to Molecular Docking
The credibility of any in-silico study hinges on the robustness of its methodology. Here, we outline a comprehensive and self-validating molecular docking protocol, ensuring the reliability of the generated data.
Core Principle: Protocol Validation
Before screening a library of novel compounds, it is imperative to validate the docking protocol. This is achieved by redocking a co-crystallized ligand into the active site of the target protein. A successful validation is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[4][5][6] This step confirms that the chosen docking parameters can accurately reproduce the known binding mode.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in a typical comparative docking study using AutoDock, a widely used and freely available docking software.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein, in this case, Aurora kinase, from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1MQ4.[1][2]
-
Remove all water molecules and heteroatoms from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
-
Ligand Preparation:
-
Draw the 2D structures of the thiazole derivatives to be studied.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligands.
-
-
Grid Box Generation:
-
Define the active site of the protein based on the co-crystallized ligand.
-
Generate a grid box that encompasses the entire active site, providing enough space for the ligands to move freely. For Aurora kinase (PDB ID: 1MQ4), the grid box can be centered on the active site with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å.[7]
-
-
Molecular Docking:
-
Perform the docking calculations using a Lamarckian Genetic Algorithm (LGA) in AutoDock.
-
Set the number of genetic algorithm runs to a sufficient number (e.g., 100) to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy (docking score) and the interactions between the ligand and the active site residues.
-
Visualize the protein-ligand complexes to understand the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions.
-
Visualizing the Docking Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a comprehensive overview of the proper disposal procedures for 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for thinking about the safe management of this and similar chemical substances, grounded in scientific principles and regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is established, a thorough understanding of the potential hazards associated with this compound is paramount. Based on its constituent functional groups, we can anticipate the following hazards:
-
Toxicity: Many heterocyclic compounds and organobromides exhibit toxicity. The pyrrolidine moiety, while common in natural products, can also be found in toxic alkaloids. Brominated compounds can be toxic and may pose a risk of causing damage to organs through prolonged or repeated exposure[1].
-
Irritation: The presence of the thiazole ring and the bromo-substituent suggests that the compound may be an irritant to the skin, eyes, and respiratory system[2][3][4].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, direct disposal into the sanitary sewer system is strictly prohibited[5][6].
A comprehensive risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): The First Line of Defense
Given the anticipated hazards, the following PPE is mandatory when handling this compound and its waste:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Viton® gloves. Double gloving is recommended. | Provides a barrier against skin contact. The selection of glove material should be based on chemical compatibility; Viton® offers excellent resistance to a broad range of chemicals, including halogenated and aromatic compounds. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects the eyes from splashes and aerosols. Given the potential for serious eye irritation or damage from similar compounds, this is a critical safety measure[2][4][7]. |
| Lab Coat | A flame-resistant lab coat with tight-fitting cuffs. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator may be necessary. | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust. The need for a respirator should be determined by a formal risk assessment and may require enrollment in a respiratory protection program[8]. |
Waste Segregation and Container Management: A Systematic Approach
Proper segregation of chemical waste is fundamental to safe and compliant disposal. The following workflow outlines the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Container Requirements:
-
Compatibility: Waste containers must be made of a material that is chemically resistant to the waste. For halogenated organic waste, high-density polyethylene (HDPE) or glass containers are appropriate[9][10][11]. Do not use metal containers for acidic or corrosive waste[9].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the approximate percentages of each component.
-
Closure: Containers must be kept securely closed at all times, except when adding waste[11][12][13]. This is a common regulatory violation and a significant safety hazard.
Step-by-Step Disposal Procedures
A. Disposal of Unused or Off-Specification this compound:
-
Hazardous Waste Determination: Unused this compound is considered a hazardous waste. It may fall under the EPA's "U" or "P" lists if it meets the criteria of being a discarded commercial chemical product[14][15].
-
Packaging: The original container with the manufacturer's label is the preferred packaging for disposal. If repackaging is necessary, use a compatible, well-labeled container.
-
Collection: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory[11][14]. The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
B. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent pads, and chromatography media contaminated with this compound must be disposed of as solid hazardous waste. Place these materials in a designated, labeled solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic waste container. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures[10].
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
C. Spill Management and Cleanup:
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the spill[16][17][18]. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container[8][17].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Role of EHS
The ultimate disposal of hazardous waste must be conducted by a licensed hazardous waste disposal facility. Your institution's EHS department will coordinate the pickup of full waste containers from your laboratory's SAA and ensure that they are transported and disposed of in compliance with all local, state, and federal regulations[19][20][21]. It is crucial to follow your institution's specific procedures for requesting a waste pickup.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be a self-validating system. By adhering to these procedures, you are not only ensuring compliance with regulations but also actively minimizing the risks to yourself, your colleagues, and the environment. Regular review of your laboratory's waste management plan and ongoing training for all personnel are essential components of a robust safety culture. Always consult your institution's EHS department for specific guidance and requirements.
References
-
University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Pyrrolidine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
New Jersey Department of Health. (2017, April). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene - Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. uwyo.edu [uwyo.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. nj.gov [nj.gov]
- 18. nj.gov [nj.gov]
- 19. fishersci.ie [fishersci.ie]
- 20. echemi.com [echemi.com]
- 21. fishersci.ca [fishersci.ca]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
This guide provides essential safety and handling protocols for 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole (CAS No. 933696-74-3, also referred to as 5-Bromo-2-(1-pyrrolidinyl)thiazole). As a research chemical, its toxicological properties may not be fully elucidated. Therefore, a cautious and proactive approach to safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the risks and mitigation strategies.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health risks.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The chemical structure, featuring a halogenated thiazole ring and a pyrrolidine moiety, suggests potential for biological activity and reactivity. The primary routes of exposure are inhalation, skin contact, and ingestion. The immediate risks are acute toxicity and severe irritation to the skin and eyes. Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, a robust PPE regimen is mandatory. The choice of PPE is directly dictated by the identified hazards.
Eye and Face Protection
Requirement: Chemical splash goggles in combination with a full-face shield.[2][3]
Rationale: The classification "Causes serious eye irritation" (H319) necessitates more than standard safety glasses.[1] Chemical splash goggles provide a seal around the eyes, protecting against splashes and vapors. A full-face shield is crucial when there is a risk of significant splashes, such as during transfers of larger quantities or when a reaction is under pressure.[2]
Hand Protection
Requirement: Double gloving with chemically resistant gloves (e.g., nitrile).
Rationale: "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) are significant dermal threats.[1] No single glove material is impervious to all chemicals indefinitely. Double gloving provides an additional layer of protection. Nitrile gloves are a good initial choice for splash protection, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or perforation before and during use and changed immediately if contamination is suspected.[4][5]
Body Protection
Requirement: A lab coat, supplemented with a chemically resistant apron for larger quantities.
Rationale: To prevent skin contact from spills and splashes, a buttoned lab coat is the minimum requirement.[6] For procedures involving more than a few grams of the material, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against permeation.[4]
Respiratory Protection
Requirement: A properly fitted respirator (e.g., N95 or higher) may be necessary.
Rationale: The hazard statement "Harmful if inhaled" (H332) indicates a risk from airborne particles or aerosols.[1] All work with this solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust (e.g., during weighing), a respirator is required.[7] All personnel requiring respiratory protection must be part of a respiratory protection program that includes medical evaluation and fit testing.
Safe Handling and Operational Plan
A systematic approach to handling ensures that risks are managed at every step.
Engineering Controls
Requirement: All manipulations of this compound must be performed in a certified chemical fume hood.
Rationale: The fume hood is the primary engineering control to protect against inhalation of hazardous vapors or dust.[6] It also provides a physical barrier in case of splashes or minor incidents. The sash should be kept as low as possible during manipulations.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared container to minimize handling of the powder.
-
Dissolving/Dispensing: When making solutions, add the solid to the solvent slowly to avoid splashing. Use a magnetic stirrer for gentle agitation.
-
Post-Handling: After the procedure, decontaminate all surfaces with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.
Emergency Procedures: Plan for the Unexpected
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: As a halogenated organic compound, it should be collected in a designated, properly labeled, and sealed waste container for halogenated waste.[11] Do not mix with non-halogenated waste.
-
Containerization: Use chemically compatible and leak-proof containers.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[11][12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
PubChem. 5-Bromo-2-(1-pyrrolidinyl)thiazole. National Center for Biotechnology Information. [Link]
-
University of California, Riverside. General Use SOP for Irritants. Environmental Health & Safety. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
-
University of Arizona. Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. Research Laboratory & Safety Services. [Link]
-
Wayne State University. Acutely Toxic Chemicals SOP. Office of Environmental Health and Safety. [Link]
-
University of South Florida. SOP Example - Acutely Toxic Chemicals. Environmental Health & Safety. [Link]
-
Dr. Agarwals Eye Hospital. How to Handle and Store Chemicals Safely to Protect Your Eyes. [Link]
-
GHS Hazard and Precautionary Statements. [Link]
-
Thor Specialities (UK) LTD. Safety data sheet. [Link]
-
Stanford University. General Use SOP for Highly Acutely Toxic Materials. Environmental Health & Safety. [Link]
-
University of California, Irvine. Acutely Toxic Chemicals. Environmental Health & Safety. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Fisher Scientific. Safety Data Sheet. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment. [Link]
-
P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. [Link]
-
Yale University. Management of Hazardous Waste Procedure. Environmental Health & Safety. [Link]
-
PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
Sources
- 1. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.arizona.edu [research.arizona.edu]
- 3. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 4. research.wayne.edu [research.wayne.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. pdx.edu [pdx.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. leap.epa.ie [leap.epa.ie]
- 11. ethz.ch [ethz.ch]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
